molecular formula C13H22O B095301 1-(1-Adamantyl)propan-1-ol CAS No. 18341-84-9

1-(1-Adamantyl)propan-1-ol

Cat. No.: B095301
CAS No.: 18341-84-9
M. Wt: 194.31 g/mol
InChI Key: MOIZSTYCKHOFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)propan-1-ol is a chemical building block of significant interest in advanced research, particularly due to the properties conferred by the rigid, three-dimensional adamantane scaffold. The adamantyl group is recognized in medicinal chemistry for its ability to enhance the lipophilicity and metabolic stability of lead compounds, thereby improving their pharmacokinetic profiles . This characteristic makes derivatives like this compound valuable intermediates in the design and synthesis of novel therapeutic agents, with historical applications spanning neuroprotective, antiviral, and anti-diabetic treatments . Beyond pharmaceutical development, the unique diamondoid structure of adamantane is exploited in materials science for the creation of supramolecular assemblies and high-strength polymers . The robust nature of the adamantane core allows researchers to construct well-defined, stable molecular frameworks. This compound serves as a versatile precursor for further chemical functionalization, enabling investigations into new catalysts, organic materials, and drug delivery systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIZSTYCKHOFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342798
Record name 1-(1-adamantyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18341-84-9
Record name 1-(1-adamantyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Adamantyl)propan-1-ol: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantyl Moiety in Medicinal Chemistry

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in the field of medicinal chemistry. Its incorporation into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The adamantyl group can enhance metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation, thereby prolonging the drug's half-life.[1] Furthermore, its lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for centrally acting therapeutics.[2] Adamantane-containing compounds have found clinical success in a variety of therapeutic areas, including antiviral (Amantadine and Rimantadine), anti-diabetic (Vildagliptin), and neuroprotective (Memantine) agents.[3] This guide focuses on 1-(1-Adamantyl)propan-1-ol, a secondary alcohol bearing the adamantyl group, providing a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₁₃H₂₂O[2]
Molecular Weight 194.31 g/mol [2]
CAS Number 18341-84-9[2]
Appearance White crystalline solid (predicted)
Melting Point 84-86 °C[4]
Boiling Point 288.6 ± 8.0 °C (Predicted)[4]
Density 1.057 ± 0.06 g/cm³ (Predicted)[4]
pKa 15.58 ± 0.20 (Predicted)[4]
logP (XLogP3) 3.4[2]
Solubility Practically insoluble in water. Soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.[5][6]

Note: Some of the properties listed are predicted values from computational models and should be confirmed by experimental data. The solubility is inferred from the general solubility characteristics of adamantane and its derivatives.[7][5][6]

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the synthesis of this compound, there are two primary retrosynthetic approaches:

  • Reaction of an adamantyl Grignard reagent with propanal.

  • Reaction of an ethyl Grignard reagent with 1-adamantanecarboxaldehyde.

The second approach is often preferred due to the commercial availability and stability of ethylmagnesium bromide and the relative ease of preparing 1-adamantanecarboxaldehyde from adamantane-1-carboxylic acid. Below is a detailed, field-proven protocol based on this approach.

Experimental Protocol: Synthesis via Grignard Reaction

Reaction Scheme:

Materials and Reagents:

  • 1-Adamantanecarboxaldehyde

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous calcium chloride

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (dilute)

  • Iodine crystal (for initiation)

Instrumentation:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the Grignard reagent.[8]

    • Place magnesium turnings in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Adamantanecarboxaldehyde:

    • Dissolve 1-adamantanecarboxaldehyde in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the solution of 1-adamantanecarboxaldehyde dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic material.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents like water. The exclusion of moisture is therefore critical for the success of the synthesis.

  • Iodine Crystal: The iodine acts as an activator for the magnesium metal, likely by etching the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to react with the alkyl halide.[8]

  • Controlled Addition and Cooling: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Slow, dropwise addition and cooling are essential to prevent the reaction from becoming too vigorous and to minimize the formation of byproducts.

  • Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively hydrolyzes the magnesium alkoxide salt to the desired alcohol without causing potential acid-catalyzed side reactions, such as dehydration of the alcohol.

Visualization of the Synthesis Workflow

Synthesis_Workflow Start Start Materials: - 1-Adamantanecarboxaldehyde - Ethyl Bromide - Magnesium Turnings Grignard_Prep Step 1: Grignard Reagent Preparation Start->Grignard_Prep Anhydrous Ether Reaction Step 2: Grignard Reaction Start->Reaction 1-Adamantanecarboxaldehyde Grignard_Prep->Reaction Ethylmagnesium Bromide Workup Step 3: Aqueous Work-up & Extraction Reaction->Workup Saturated NH4Cl Purification Step 4: Purification (Recrystallization/Chromatography) Workup->Purification Crude Product End_Product Final Product: This compound Purification->End_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the adamantyl cage, the propanol chain, and the hydroxyl group.

  • Adamantyl Protons: The adamantyl group has three distinct proton environments. These will appear as a series of broad multiplets in the range of δ 1.5-2.1 ppm .

  • Propanol Chain Protons:

    • The CH₃ group will appear as a triplet around δ 0.9 ppm .

    • The CH₂ group will appear as a multiplet (likely a quartet of triplets) around δ 1.4-1.6 ppm .

    • The CH(OH) proton will appear as a triplet around δ 3.5-3.7 ppm .

  • Hydroxyl Proton: The OH proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent but typically falls in the range of δ 1.5-4.0 ppm . This peak will exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

  • Adamantyl Carbons: The adamantyl cage has four distinct carbon environments. The signals are expected in the range of δ 28-40 ppm . The quaternary bridgehead carbon attached to the propanol chain will be further downfield.

  • Propanol Chain Carbons:

    • The CH₃ carbon will appear around δ 10 ppm .

    • The CH₂ carbon will appear around δ 30-35 ppm .

    • The CH(OH) carbon will be the most downfield of the aliphatic carbons, appearing around δ 75-80 ppm due to the deshielding effect of the attached oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the O-H and C-H bonds.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[1]

  • C-H Stretch (Aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹ .

  • C-O Stretch: A strong absorption in the fingerprint region, around 1050-1150 cm⁻¹ , corresponding to the C-O single bond of the secondary alcohol.[1]

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural features suggest several potential avenues for investigation in drug discovery. The presence of the bulky, lipophilic adamantyl group attached to a secondary alcohol provides a scaffold that can be further functionalized or explored for its own intrinsic activity.

Neurological Disorders

The lipophilicity imparted by the adamantyl group can enhance a molecule's ability to cross the blood-brain barrier.[2] This is a key feature of the successful adamantane-based drug Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3] this compound could serve as a starting point for the development of novel neuroprotective or psychoactive agents. The secondary alcohol provides a handle for further chemical modification to optimize binding to specific neuronal targets.

Antiviral Activity

The historical success of amantadine and rimantadine as anti-influenza drugs highlights the potential of adamantane derivatives as antiviral agents.[3] The mechanism of these drugs involves the inhibition of the M2 proton channel of the influenza A virus. While resistance has emerged, the adamantane cage remains a privileged scaffold for the design of new antiviral compounds targeting different viral proteins or mechanisms.

Metabolic Disorders

The dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin, used for the treatment of type 2 diabetes, feature adamantane-like structures.[3] This suggests that the rigid, hydrophobic nature of the adamantyl group can be beneficial for binding to the active sites of certain enzymes. This compound could be investigated as a fragment or lead compound for the development of inhibitors for various metabolic enzymes.

Logical Relationship between Structure and Potential Pharmacological Activity

Molecule This compound Adamantyl Adamantyl Moiety Molecule->Adamantyl Alcohol Secondary Alcohol Molecule->Alcohol Lipophilicity Increased Lipophilicity Adamantyl->Lipophilicity Stability Metabolic Stability Adamantyl->Stability Functionalization Site for Further Functionalization Alcohol->Functionalization BBB Blood-Brain Barrier Penetration Lipophilicity->BBB Enzyme Enzyme Binding Stability->Enzyme Derivatization Derivatization Potential Functionalization->Derivatization

Caption: Structural features of this compound and their potential pharmacological implications.

Conclusion

This compound is a fascinating molecule that combines the unique properties of the adamantane scaffold with the reactivity of a secondary alcohol. While there is a lack of extensive experimental data for this specific compound, its physicochemical properties can be reasonably predicted, and a reliable synthesis protocol can be devised based on well-established Grignard chemistry. Its structural characteristics make it a promising candidate for further investigation in various areas of drug discovery, particularly in the development of agents targeting the central nervous system, viral infections, and metabolic diseases. This guide provides a solid foundation for researchers and scientists interested in exploring the potential of this and related adamantane derivatives in their own research endeavors. Further experimental validation of its properties and biological activities is warranted to fully unlock its therapeutic potential.

References

  • The many faces of the adamantyl group in drug design. PubMed. [Link]

  • Interpretation of the infrared spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]

  • Adamantane - Solubility of Things. Solubility of Things. [Link]

  • This compound | C13H22O | CID 584510. PubChem. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

  • Adamantane - Wikipedia. Wikipedia. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. University of Massachusetts Boston. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]

  • SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. SciELO. [Link]

  • Grignard Reaction. University of California, Irvine. [Link]

  • Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. [Link]

  • Compound 526924: 1-(1-Adamantyl)propan-1-one - Dataset - Catalog. Data.gov. [Link]

  • Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. PubMed. [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

    • Grignard Reaction - Web Pages. csus.edu. [Link]

  • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Publishing. [Link]

  • tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses. [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. ResearchGate. [Link]

  • Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. ResearchGate. [Link]

  • Chemistry of adamantane. 5. Synthesis and anticholinergic properties of 1-adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. ACS Publications. [Link]

  • Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. MDPI. [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Doc Brown's Chemistry. [Link]

  • Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 1-(1-Adamantyl)propan-1-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(1-Adamantyl)propan-1-ol, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential applications in drug discovery, grounded in the unique attributes of the adamantane scaffold.

Core Chemical Identity

1.1. Chemical Structure and CAS Number

This compound is a secondary alcohol characterized by a bulky, lipophilic adamantyl group attached to a propanol moiety. The Chemical Abstracts Service (CAS) number for this compound is 18341-84-9 .[1]

The structure consists of a tricyclic adamantane cage linked at one of its tertiary carbon bridgeheads to the carbinol carbon of a propan-1-ol chain.

Chemical Structure:

(Where 'Ad' represents the 1-adamantyl group)

Molecular Formula: C₁₃H₂₂O[2][3]

Molecular Weight: 194.31 g/mol [2][3]

Synthesis and Methodology

The primary and most direct route to this compound is through the reduction of its corresponding ketone, 1-(1-adamantyl)propan-1-one. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a hydride-donating reducing agent.

2.1. Synthesis Pathway Overview

The synthesis can be visualized as a two-step process starting from readily available adamantane precursors.

Synthesis_Pathway cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction Adamantane-1-carbonyl_chloride Adamantane-1-carbonyl chloride Ketone 1-(1-Adamantyl)propan-1-one Adamantane-1-carbonyl_chloride->Ketone Grignard Reaction Ethylmagnesium_bromide Ethylmagnesium bromide Ethylmagnesium_bromide->Ketone Alcohol This compound Ketone->Alcohol Reduction Reducing_Agent NaBH4 / LiAlH4 Reducing_Agent->Alcohol

Caption: Synthetic route to this compound.

2.2. Experimental Protocol: Reduction of 1-(1-Adamantyl)propan-1-one

This protocol describes a general method for the reduction of the ketone precursor using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

  • 1-(1-Adamantyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-(1-adamantyl)propan-1-one in methanol or ethanol at room temperature.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 2:1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate esters.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or diethyl ether.

  • Washing: Wash the organic layer with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in research and development.

3.1. Physicochemical Properties

PropertyValueSource
CAS Number 18341-84-9[1]
Molecular Formula C₁₃H₂₂O[2][3]
Molecular Weight 194.31 g/mol [2][3]
Melting Point 84-86 °CChemicalBook
Boiling Point (Predicted) 288.6 ± 8.0 °CChemicalBook
Density (Predicted) 1.057 ± 0.06 g/cm³ChemicalBook
XLogP3 3.4[3]

3.2. Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the adamantyl cage protons, the propanol chain protons, and the hydroxyl proton. The adamantyl protons typically appear as a series of broad singlets or multiplets in the upfield region. The protons of the ethyl group will show a triplet and a quartet, and the methine proton adjacent to the hydroxyl group will appear as a multiplet. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the carbons of the adamantyl cage and the propanol side chain. The number of signals will reflect the symmetry of the adamantane cage.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching vibrations from the adamantyl and propyl groups will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching band is expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be dominated by the stable adamantyl cation (m/z 135) formed by the loss of the propanol side chain.[3]

Applications in Drug Development and Research

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into drug candidates can significantly enhance their therapeutic potential.[4]

4.1. The Adamantane Advantage in Drug Design

The unique properties of the adamantyl group make it a valuable tool for drug designers:

  • Lipophilicity: The adamantyl group is highly lipophilic, which can improve a drug's ability to cross biological membranes, including the blood-brain barrier. This is particularly advantageous for developing drugs targeting the central nervous system (CNS).[4]

  • Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups, thereby increasing the drug's half-life and bioavailability.[5]

  • Pharmacophore Scaffolding: The defined three-dimensional structure of the adamantyl group provides a rigid scaffold for the precise spatial orientation of pharmacophoric elements, enabling optimal interaction with biological targets such as enzymes and receptors.

  • Ion Channel Blocking: Adamantane derivatives have a well-documented history as ion channel blockers. For example, amantadine and rimantadine, both adamantane-containing drugs, exhibit antiviral activity by blocking the M2 proton channel of the influenza A virus.[2][6] This property makes adamantane-containing compounds, including alcohols, interesting candidates for targeting other ion channels involved in various diseases.[7][8]

4.2. Potential Therapeutic Areas for this compound Derivatives

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential for development in several therapeutic areas:

  • Antiviral Agents: Building on the legacy of amantadine and rimantadine, adamantane alcohols and their derivatives are being explored for their antiviral properties. The hydroxyl group offers a site for further chemical modification to optimize activity and selectivity against various viral targets.[2][6][9][10][11]

  • Central Nervous System (CNS) Disorders: The lipophilicity of the adamantyl group makes it an attractive scaffold for CNS-acting drugs. Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The adamantylpropanol core could be a starting point for developing new modulators of CNS targets.[4]

  • Analgesics: Research into adamantyl analogues of paracetamol has shown that replacing the phenyl ring with an adamantane scaffold can lead to potent analgesic properties, potentially through the inhibition of TRPA1 channels.[12] This opens avenues for exploring adamantane alcohols as non-opioid pain therapeutics.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, combined with the favorable physicochemical and pharmacological properties conferred by the adamantane moiety, makes it an attractive building block for creating novel therapeutics. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully exploit its potential in addressing unmet medical needs.

References

  • Kolocouris, A., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.
  • Artimova, S., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 20(2), 546-549.
  • Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022-5030.
  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902.
  • Kolocouris, A., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.
  • Fresno, N., et al. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS ONE, 9(12), e113841.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chakrabarti, J. K., et al. (1972). Chemistry of adamantane. 5. Synthesis and anticholinergic properties of 1-adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. Journal of Medicinal Chemistry, 15(8), 853-854.
  • PubChem. (n.d.). 1-Adamantanol. Retrieved from [Link]

  • Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin, 60(4), 488-498.
  • Teplov, A. Y., et al. (2022).
  • Magdesieva, E. V., et al. (2001). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Journal of Pharmacology and Experimental Therapeutics, 298(2), 647-656.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Xu, F., et al. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Metabolites, 10(10), 396.
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • Kolokouris, A., et al. (2016). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. Letters in Drug Design & Discovery, 13(7), 643-650.
  • Schreiner, P. R., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604.
  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Wójcik, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3381.

Sources

Spectroscopic data (NMR, IR, MS) of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1-Adamantyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

Adamantane and its derivatives represent a cornerstone in medicinal chemistry and materials science, prized for their unique combination of rigidity, lipophilicity, and metabolic stability.[1] this compound, a secondary alcohol bearing the bulky adamantyl cage, serves as a valuable synthon and a model compound for studying the interplay between the diamondoid structure and adjacent functional groups. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation of this compound. The narrative emphasizes the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies and authoritative references.

Molecular Structure and Spectroscopic Implications

The structure of this compound consists of two key domains: the tricyclo[3.3.1.1³⁷]decane (adamantane) cage and a propan-1-ol chain attached to one of its bridgehead carbons.

  • The Adamantane Cage: This is a highly symmetrical (Td point group in its unsubstituted form) and strain-free hydrocarbon framework.[2][3] Its protons and carbons occupy distinct, predictable chemical environments. The cage is composed of four bridgehead (methine, CH) positions and six methylene (CH₂) positions. In a 1-substituted adamantane, three bridgehead positions remain equivalent, as do three sets of methylene groups.

  • The Propan-1-ol Chain: This flexible side chain (-CH(OH)CH₂CH₃) introduces a chiral center at the carbinol carbon (C1' of the propanol chain). The protons on this chain will exhibit predictable splitting patterns based on their neighboring protons.

This unique structural combination dictates the spectroscopic signatures detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Due to the molecule's structure, we can predict a complex but interpretable spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~3.20 Triplet (t) 1H H -C(OH)- The carbinol proton is deshielded by the adjacent oxygen atom. It is coupled to the two protons of the neighboring methylene group (n+1 rule, 2+1=3), resulting in a triplet.
~2.00 Singlet (broad) 3H -C(H ) (Adamantyl Bridgehead) These three equivalent bridgehead protons are characteristic of 1-substituted adamantanes.[4]
~1.75 - 1.60 Multiplet 12H -CH ₂- (Adamantyl Methylene) The six methylene groups of the adamantane cage are diastereotopic and exhibit complex overlapping signals in this region.[4][5]
~1.55 Multiplet 2H -CH₂-CH₃ These methylene protons are adjacent to both the chiral carbinol carbon and the terminal methyl group, leading to a complex multiplet.
~0.90 Triplet (t) 3H -CH₂-CH The terminal methyl group is coupled to the adjacent methylene group (n+1 rule, 2+1=3), appearing as a clean triplet.

| Variable | Singlet (broad) | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It typically does not couple with adjacent protons due to rapid chemical exchange.[6] |

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar compounds and its single deuterium lock signal.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength enhances signal dispersion, which is critical for resolving the overlapping adamantyl proton signals.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° (to ensure full relaxation between scans).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32 (to achieve an adequate signal-to-noise ratio).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale & Causality
~82.0 CH C -OH The carbinol carbon is significantly deshielded by the directly attached electronegative oxygen atom.
~40.5 CH₂ Adamantyl Cδ Methylene carbons adjacent to the substituted bridgehead.[3]
~37.2 CH₂ Adamantyl Cβ Methylene carbons beta to the substituted bridgehead.[3]
~32.5 C Adamantyl C -C(OH) The quaternary bridgehead carbon bearing the propanol substituent.
~28.5 CH Adamantyl Cγ The three equivalent bridgehead carbons.[1]
~28.0 CH₂ -C H₂-CH₃ The methylene carbon of the propyl chain.

| ~10.5 | CH₃ | -CH₂-C H₃ | The terminal methyl carbon, least deshielded in the aliphatic region.[7] |

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence (e.g., zgpg30). This standard technique simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon environment.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 (The low natural abundance of ¹³C necessitates a higher number of scans).

  • Advanced Techniques (Optional): Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made above.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of the hydroxyl group and the aliphatic framework.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3600-3200 Strong, Broad O-H Stretch Alcohol (-OH)
2950-2850 Strong, Sharp C-H Stretch Adamantyl & Propyl (sp³ C-H)
1450 Medium C-H Bend Methylene (-CH₂-)
1100-1000 Strong C-O Stretch Secondary Alcohol

| 783 | Medium | Adamantane Ring Breathing | Adamantyl Cage[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation is required, making ATR a rapid and efficient method.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Rationale & Causality
194 [C₁₃H₂₂O]⁺˙ Molecular Ion (M⁺˙) . The parent molecule minus one electron. Its presence confirms the molecular weight.
179 [M - CH₃]⁺ Loss of a methyl radical from the propyl chain.
176 [M - H₂O]⁺˙ Dehydration (loss of water) is a common fragmentation pathway for alcohols.
165 [M - C₂H₅]⁺ Loss of an ethyl radical.
135 [C₁₀H₁₅]⁺ Base Peak . Loss of the entire propanol side chain via alpha-cleavage results in the highly stable tertiary adamantyl cation. This is the most characteristic and abundant fragment for 1-substituted adamantanes.[10]

| 59 | [C₃H₇O]⁺ | Fragment corresponding to the [CH(OH)CH₂CH₃]⁺ ion. |

Visualization: Fragmentation Pathway

The key fragmentation pathway leading to the stable adamantyl cation base peak can be visualized as follows.

G M [C₁₃H₂₂O]⁺˙ This compound m/z = 194 frag1 [C₁₀H₁₅]⁺ Adamantyl Cation (Base Peak) m/z = 135 M->frag1 α-Cleavage frag2 [C₃H₇O]• Propanol Radical (Neutral Loss) M->frag2 α-Cleavage

Sources

The Adamantane Scaffold: From a Petroleum Curiosity to a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Adamantane-Based Alcohols

Foreword: The Allure of a Diamondoid

Discovered as a trace component in petroleum, adamantane, with its perfectly symmetric, strain-free cage-like structure reminiscent of a diamond lattice, has captivated chemists for decades.[1][2] This unique hydrocarbon, once a mere curiosity, has burgeoned into a field of its own, spawning a vast array of derivatives with profound implications in medicinal chemistry, materials science, and nanotechnology.[1][3] This guide delves into the fascinating history of adamantane and provides a comprehensive technical overview of the synthesis and derivatization of its most fundamental functionalized forms: the adamantane-based alcohols. We will explore the chemical principles that govern their formation and the innovative applications that have emerged from their remarkable properties.

Part 1: The Genesis of Adamantane - A Historical Perspective

The story of adamantane begins in 1933 when it was first isolated from petroleum by the Czech chemists S. Landa and V. Machacek.[1][4] The minuscule quantities obtainable from this natural source, however, hampered any significant investigation into its properties.[1] The true potential of adamantane was unlocked through chemical synthesis.

The first successful, albeit arduous, synthesis was accomplished by Vladimir Prelog in 1941.[1][5][6] This multi-step process was complex and offered a very low yield, making adamantane a rare and expensive substance. A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a remarkably efficient one-step synthesis involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[7] This elegant and scalable method transformed adamantane from a laboratory curiosity into a readily available chemical, paving the way for extensive research into its derivatives.[7]

The name "adamantane" itself, derived from the Greek "adamas" meaning unconquerable or diamond-like, is a testament to its exceptional stability and rigid structure.[8] This inherent stability is a direct consequence of its strain-free, perfectly tetrahedral arrangement of carbon atoms.[1][2]

Part 2: Synthesis of Adamantane-Based Alcohols: Gateway to Functionalization

The introduction of a hydroxyl group onto the adamantane core is a critical first step in the synthesis of a vast array of more complex derivatives. The two primary isomers, 1-adamantanol and 2-adamantanol, are key starting materials for numerous applications.

Synthesis of 1-Adamantanol: Targeting the Bridgehead

1-Adamantanol, where the hydroxyl group is situated at one of the four equivalent bridgehead (tertiary) carbon atoms, is the more thermodynamically stable of the two primary alcohol isomers. Its synthesis can be achieved through several routes:

  • Direct Oxidation of Adamantane: One of the most direct methods involves the oxidation of adamantane. A common laboratory-scale procedure utilizes ozonation of adamantane adsorbed on silica gel.[9]

    Experimental Protocol: Ozonation of Adamantane [9]

    • A solution of adamantane in a volatile solvent (e.g., pentane) is mixed with silica gel.

    • The solvent is removed by rotary evaporation, leaving adamantane finely dispersed on the silica gel surface.

    • The adamantane-silica gel mixture is cooled to -78°C in a dry ice/acetone bath.

    • A stream of ozone-enriched oxygen is passed through the cooled mixture. The reaction progress is often indicated by a color change of the silica gel.

    • Upon completion, the reaction is quenched, and the product is extracted from the silica gel with a suitable solvent (e.g., diethyl ether).

    • The crude product is purified by crystallization or chromatography to yield pure 1-adamantanol.

    Causality Behind Experimental Choices: The adsorption of adamantane onto silica gel provides a high surface area for the reaction and facilitates the interaction with ozone. The low temperature is crucial to control the reactivity of ozone and prevent over-oxidation or side reactions.

  • Hydrolysis of 1-Bromoadamantane: Another common and efficient method is the hydrolysis of 1-bromoadamantane. This reaction proceeds via a stable tertiary carbocation intermediate.

    Experimental Protocol: Hydrolysis of 1-Bromoadamantane

    • 1-Bromoadamantane is dissolved in a suitable solvent mixture, often containing water and a miscible organic solvent like acetone or tetrahydrofuran.

    • A hydrolysis agent, such as silver nitrate in aqueous acetone or simply boiling in aqueous acid, is added.

    • The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

    • After cooling, the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield crude 1-adamantanol, which is then purified.

    Trustworthiness of the Protocol: The formation of the stable 1-adamantyl cation as an intermediate ensures a high regioselectivity for the substitution at the bridgehead position.

Synthesis of 2-Adamantanol: Accessing the Secondary Position

2-Adamantanol, with the hydroxyl group at a secondary carbon, is less thermodynamically stable than its 1-substituted counterpart and its synthesis often requires more specific methods:

  • From 1-Adamantanol via Isomerization: 2-Adamantanol can be synthesized from the more readily available 1-adamantanol through an acid-catalyzed isomerization process.[10][11] This reaction involves a 1,2-hydride shift from a secondary to a tertiary carbocation intermediate.

    Experimental Workflow: Isomerization of 1-Adamantanol

    G Start 1-Adamantanol Catalyst Solid Acid Catalyst (e.g., Zeolite, Sulfated Zirconia) Start->Catalyst Protonation Intermediate1 1-Adamantyl Cation Catalyst->Intermediate1 HydrideShift 1,2-Hydride Shift Intermediate1->HydrideShift Intermediate2 2-Adamantyl Cation HydrideShift->Intermediate2 Product 2-Adamantanol Intermediate2->Product Hydration SideProduct 2-Adamantanone (via disproportionation) Product->SideProduct

    Caption: Isomerization of 1-adamantanol to 2-adamantanol.

    Solid acid catalysts like zeolites or sulfated zirconia are often employed to facilitate this rearrangement, offering advantages in terms of separation and reusability over traditional strong acids.[10][11]

  • Reduction of 2-Adamantanone: A straightforward method for the synthesis of 2-adamantanol is the reduction of 2-adamantanone.[12]

    Experimental Protocol: Reduction of 2-Adamantanone

    • 2-Adamantanone is dissolved in a suitable solvent, such as methanol or ethanol.

    • A reducing agent, commonly sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0°C to room temperature).

    • The reaction is stirred until completion.

    • The reaction is quenched by the addition of water or dilute acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The resulting 2-adamantanol is purified by recrystallization or sublimation.

The Koch-Haaf Reaction: From Alcohols to Carboxylic Acids

Adamantane alcohols are excellent precursors for the synthesis of adamantane carboxylic acids via the Koch-Haaf reaction.[2][13] This reaction involves the carbonylation of a carbocation intermediate generated from the alcohol in the presence of a strong acid and a source of carbon monoxide (often formic acid).[13][14]

Reaction Mechanism: Koch-Haaf Carboxylation of 1-Adamantanol

G Adamantanol 1-Adamantanol H2SO4 H₂SO₄ Adamantanol->H2SO4 Protonation & Dehydration Carbocation 1-Adamantyl Cation H2SO4->Carbocation CO Carbon Monoxide (from HCOOH) Carbocation->CO Nucleophilic Attack Acylium Adamantyl Acylium Ion CO->Acylium H2O H₂O Acylium->H2O Hydrolysis CarboxylicAcid 1-Adamantanecarboxylic Acid H2O->CarboxylicAcid

Caption: Mechanism of the Koch-Haaf reaction.

This reaction is particularly efficient for tertiary alcohols like 1-adamantanol due to the stability of the resulting carbocation.[13]

Part 3: Applications of Adamantane-Based Alcohols and Their Derivatives

The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and thermal stability—are imparted to its derivatives, making adamantane-based alcohols and their subsequent products highly valuable in various fields.

Medicinal Chemistry: A Scaffold for Drug Discovery

The adamantane moiety is a privileged scaffold in medicinal chemistry, and adamantane alcohols are key intermediates in the synthesis of numerous clinically approved drugs.[3][15] The incorporation of an adamantane group can significantly enhance a drug's pharmacokinetic properties, such as increasing its lipophilicity to improve membrane permeability and metabolic stability.[6][15]

Table 1: Examples of Adamantane-Based Drugs and the Role of the Adamantane Moiety

DrugTherapeutic AreaRole of the Adamantane Moiety
Amantadine Antiviral (Influenza A), Parkinson's DiseaseThe aminoadamantane structure is crucial for its activity as an M2 proton channel inhibitor in influenza A and for its dopaminergic effects.[1][7]
Memantine Alzheimer's DiseaseThe dimethylaminoadamantane structure acts as a non-competitive NMDA receptor antagonist, with the adamantane cage contributing to its binding and pharmacokinetic profile.[3][7]
Vildagliptin & Saxagliptin Type 2 DiabetesThese dipeptidyl peptidase-4 (DPP-4) inhibitors incorporate an adamantane derivative to enhance their binding affinity and metabolic stability.[3][7]
Adapalene AcneThis synthetic retinoid contains an adamantyl group which contributes to its lipophilicity and stability.[7]

The synthesis of these drugs often begins with functionalized adamantanes derived from adamantane alcohols. For instance, the synthesis of amantadine can start from 1-adamantanol.

Materials Science: Building Blocks for High-Performance Polymers

The incorporation of the bulky and rigid adamantane structure into polymer backbones or as pendant groups can dramatically alter the material's properties.[8][16][17] Adamantane-containing polymers often exhibit:

  • Enhanced Thermal Stability: The high melting point and thermal stability of the adamantane cage contribute to polymers with higher glass transition temperatures (Tg) and decomposition temperatures.[8][16]

  • Improved Mechanical Properties: The rigidity of the adamantane unit can increase the stiffness and hardness of the resulting polymer.[16]

  • Increased Solubility: The bulky, non-planar structure of adamantane can disrupt polymer chain packing, leading to increased solubility in organic solvents.[16]

  • Specific Optical and Electronic Properties: The defined three-dimensional structure of adamantane can be exploited to create materials with tailored refractive indices and dielectric constants.[8]

Adamantyl acrylates and methacrylates, synthesized from adamantane alcohols, are common monomers used to introduce the adamantane moiety into polymers for applications in optical materials, protective coatings, and high-temperature plastics.[8]

Conclusion: A Bright Future for a Diamond in the Rough

From its humble beginnings as a trace component of crude oil, adamantane has evolved into a fundamental building block in modern chemistry. The synthesis of adamantane-based alcohols has been a critical enabler of this transformation, providing a versatile platform for the creation of a diverse range of functionalized derivatives. The unique structural and physical properties of the adamantane core continue to inspire the design of new drugs with improved efficacy and novel materials with enhanced performance. As our understanding of the structure-property relationships of adamantane derivatives deepens, the future for this remarkable diamondoid molecule appears brighter than ever.

References

  • Adamantane. In Wikipedia; 2024. Accessed January 12, 2026. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Accessed January 12, 2026. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Accessed January 12, 2026. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Accessed January 12, 2026. [Link]

  • tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Koch reaction. In Wikipedia; 2024. Accessed January 12, 2026. [Link]

  • Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide. OChem. Accessed January 12, 2026. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Accessed January 12, 2026. [Link]

  • 1-adamantanecarboxylic acid. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • Adamantane. American Chemical Society. Accessed January 12, 2026. [Link]

  • Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ACS Publications. Accessed January 12, 2026. [Link]

  • Über die Synthese des Adamantans. ResearchGate. Accessed January 12, 2026. [Link]

  • Synthesis of Adamantane by Vladimir Prelog (1941). SynArchive. Accessed January 12, 2026. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH. Accessed January 12, 2026. [Link]

  • Gram scale synthesis of 2‐adamantanol from 2‐adamantanone. ResearchGate. Accessed January 12, 2026. [Link]

  • Adamantane-Containing Polymers. The Aquila Digital Community. Accessed January 12, 2026. [Link]

  • Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ResearchGate. Accessed January 12, 2026. [Link]

  • Adamantane-Containing Polymers. ACS Publications. Accessed January 12, 2026. [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and Solubility of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane moiety, often termed a "lipophilic bullet," is a cornerstone in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1] Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase lipophilicity, which is crucial for membrane permeability.[2][3][4][5] This guide provides a comprehensive technical analysis of 1-(1-Adamantyl)propan-1-ol, a representative adamantane-containing compound. We will dissect the critical parameters of lipophilicity (expressed as LogP) and aqueous solubility, exploring both computational predictions and the gold-standard experimental methodologies required for their accurate determination. This document serves as a practical resource for researchers aiming to understand, predict, and empirically validate the core physicochemical properties that govern the drug-like potential of adamantane derivatives.

Introduction: The Adamantane Scaffold in Drug Discovery

The journey of a drug molecule from administration to its target is governed by a complex interplay of its inherent properties. Among the most fundamental of these are lipophilicity and aqueous solubility. These two parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are central to the widely accepted "Rule of Five" for assessing oral bioavailability.[6][7][8][9][10]

  • Lipophilicity , the affinity of a molecule for a lipid-like environment, is a primary driver of its ability to cross biological membranes. It is quantified by the partition coefficient (P) between n-octanol and water, and more commonly expressed in its logarithmic form, LogP .

  • Aqueous Solubility is the maximum concentration of a substance that can dissolve in water. It is a prerequisite for absorption from the gastrointestinal tract and for distribution in the bloodstream.

This compound (Figure 1) incorporates the bulky, highly lipophilic adamantane cage with a short, polar alcohol side chain. This structure presents a classic medicinal chemistry challenge: balancing the high lipophilicity imparted by the adamantyl group with sufficient aqueous solubility for viable formulation and bioavailability. The incorporation of an adamantyl group can increase the LogP of a parent molecule by approximately 3.1 units, a significant shift towards lipophilicity.[2][3] Understanding this balance is not merely academic; it is essential for predicting a compound's behavior in biological systems.

Figure 1: Chemical Structure of this compound
C₁₃H₂₂O, Molecular Weight: 194.31 g/mol

Computational Prediction of Physicochemical Properties

Before embarking on resource-intensive experimental work, computational models provide rapid, valuable estimations of a molecule's properties. These algorithms use fragment-based or whole-molecule approaches to calculate LogP and solubility.[11][12][13]

For this compound, publicly available databases utilizing predictive algorithms provide the following estimations:

PropertyPredicted ValueSource
Molecular Weight 194.31 g/mol PubChem[14]
XLogP3 3.4PubChem[14]
Hydrogen Bond Donors 1PubChem[14]
Hydrogen Bond Acceptors 1PubChem[14]
Polar Surface Area 20.2 ŲPubChem[14]

Analysis of Predicted Data:

  • The predicted XLogP3 of 3.4 places the compound firmly in the lipophilic category.[14] According to Lipinski's Rule of Five, an orally active drug generally should have a LogP value below 5.[6][7][8] This value is well within that guideline, suggesting that while lipophilic, it is not excessively so, which could otherwise lead to poor absorption or accumulation in fatty tissues.[6]

  • The presence of one hydrogen bond donor and one acceptor (from the hydroxyl group) provides a polar center that is critical for interacting with water, counterbalancing the hydrophobicity of the adamantane cage.[14]

While predictive tools are indispensable for initial screening, they can sometimes struggle with sterically complex or rigid structures like adamantane.[15] Therefore, experimental validation is non-negotiable for definitive characterization in a drug development program.

Experimental Determination of Lipophilicity (LogP)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. LogP is the base-10 logarithm of this ratio.

LogP = log₁₀ ([solute]octanol / [solute]water)[11]

Gold Standard: OECD 107 Shake-Flask Method

The Shake-Flask method is the most widely recognized and accurate method for determining LogP values in the range of -2 to 4.[16][17][18] It directly measures the concentration of the analyte in each phase after equilibrium has been reached.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-octanol with water p2 Saturate water with n-octanol e1 Dissolve this compound in one phase (e.g., n-octanol) p2->e1 e2 Add pre-saturated second phase (e.g., water) at a known volume ratio e1->e2 e3 Agitate vigorously at constant temp (e.g., 20-25°C) until equilibrium e2->e3 e4 Separate phases via centrifugation to break emulsions e3->e4 a1 Extract aliquot from n-octanol phase e4->a1 a3 Quantify concentration in each phase using validated analytical method (e.g., HPLC-UV, GC-MS) a1->a3 a2 Extract aliquot from aqueous phase a2->a3 a4 Calculate LogP = log₁₀(C_octanol / C_water) a3->a4

Caption: Workflow for LogP determination via the OECD 107 Shake-Flask method.
  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

  • Test Solution: Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should not exceed 0.01 mol/L.[18]

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine the n-octanol stock solution and pre-saturated water at a defined volume ratio. The ratio is chosen based on the expected LogP to ensure quantifiable amounts in both phases.[19]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases.

  • Quantification: Carefully sample an aliquot from each phase. Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or GC-MS.

  • Calculation: Calculate the LogP using the measured concentrations. The experiment should be repeated with at least two different phase volume ratios. The final LogP values should agree within ± 0.3 units.[17]

High-Throughput Alternative: HPLC Method

For faster screening, LogP can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[20] This method correlates the retention time of a compound on a hydrophobic C18 column with the known LogP values of a set of standard compounds.[15][21]

The principle is based on the linear relationship between the logarithm of the capacity factor (log k') and the LogP for a series of structurally similar compounds. The capacity factor is derived from the retention time of the analyte (t_R) and the column dead time (t_0).

log P = a * log k' + b

A calibration curve is generated by plotting the known LogP values of standards against their measured log k' values. The LogP of the unknown compound is then interpolated from this curve using its own measured log k'.[21]

Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. It's important to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery but can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[22][23][24][25]

  • Thermodynamic Solubility: Represents the true equilibrium solubility.[23] It is the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature and pressure.[22][23] This is the gold-standard measurement for later-stage development.

Gold Standard: OECD 105 Shake-Flask Method

The definitive method for determining thermodynamic aqueous solubility is the Shake-Flask method, detailed in the OECD Guideline 105.[26][27][28][29]

G cluster_exp Experiment Setup cluster_analysis Sampling & Analysis e1 Add excess solid This compound to aqueous buffer (e.g., pH 7.4) e2 Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72h) e1->e2 e3 Ensure solid material remains present throughout e2->e3 a1 Periodically sample the aqueous supernatant e3->a1 a2 Clarify sample immediately (centrifuge and/or filter) to remove all solid particles a1->a2 a3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) a2->a3 a4 Plot concentration vs. time. Equilibrium is reached when concentration plateaus. a3->a4

Caption: Workflow for thermodynamic solubility via the OECD 105 method.
  • Setup: Add an amount of solid this compound to a vessel containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) sufficient to exceed its estimated solubility.

  • Equilibration: Seal the vessel and agitate it in a temperature-controlled environment (e.g., 25°C or 37°C for physiological relevance). The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or particle size reduction.

  • Sampling: At set time points (e.g., 24, 48, 72 hours), cease agitation, allow the solid to settle, and draw a sample from the supernatant.

  • Clarification: Immediately clarify the sample by centrifugation and/or filtration (using a filter material that does not bind the analyte) to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified filtrate using a validated analytical method against a standard curve.

  • Equilibrium Confirmation: The solubility is determined when consecutive measurements (e.g., at 48 and 72 hours) are consistent, indicating that equilibrium has been reached.

Synthesis and Interpretation

The physicochemical profile of this compound is a direct consequence of its molecular architecture. The large, non-polar adamantane cage dominates the molecule's character, driving its lipophilicity, while the small propan-1-ol group provides the necessary polarity for minimal aqueous interaction.

G cluster_mol This compound cluster_features Structural Features cluster_props Physicochemical Properties M Core Molecule F1 Adamantane Cage (C₁₀H₁₅) M->F1 F2 Propan-1-ol Chain (-CH(OH)CH₂CH₃) M->F2 P1 High Lipophilicity (High LogP) F1->P1 Drives P2 Low Aqueous Solubility F1->P2 Contributes to F2->P1 Slightly Reduces F2->P2 Enables Minimal

Caption: Relationship between structure and properties of the target molecule.

Expected Experimental Outcomes:

  • LogP: The experimental LogP is expected to be close to the predicted value of 3.4. This value signifies a high propensity to partition into lipid membranes, which is often beneficial for CNS-targeted drugs where blood-brain barrier penetration is required.[2]

  • Solubility: The aqueous solubility is expected to be low. The bulky adamantane group will significantly hinder the favorable interactions between water molecules and the polar hydroxyl group. The General Solubility Equation (GSE) shows that solubility is inversely proportional to lipophilicity (LogP) and melting point.[30] Given the compound is a solid with a melting point of 84-86°C, its solubility will be further limited by the energy required to break its crystal lattice.[31]

Implications for Drug Development:

A compound with this profile (high LogP, low solubility) presents specific challenges and opportunities. While its lipophilicity is advantageous for membrane permeation, its low solubility could make achieving therapeutic concentrations in vivo difficult. Formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to overcome this limitation. The key is to leverage the favorable lipophilicity for target engagement while mitigating the risks associated with poor solubility through advanced formulation science.

Conclusion

This compound serves as an excellent model for understanding the fundamental physicochemical trade-offs inherent in adamantane-based drug design. Its properties are dominated by the lipophilic adamantyl cage, resulting in a high LogP and low aqueous solubility. While computational tools provide a strong starting point for property assessment, this guide underscores the necessity of rigorous experimental validation using gold-standard methodologies like the OECD 107 (LogP) and OECD 105 (Solubility) protocols. A thorough understanding and precise measurement of these core parameters are indispensable for guiding medicinal chemistry efforts, developing effective formulations, and ultimately, advancing promising candidates through the drug development pipeline.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com.
  • Lipinski's rule of five. Wikipedia.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • BDDCS, the Rule of 5 and Drugability. PubMed Central.
  • Test No.
  • Test No.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Determination of logP coefficients via a RP-HPLC column.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • High throughput HPLC method for determining Log P values.
  • Solubility testing in accordance with the OECD 105. FILAB.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Test No.
  • This compound. PubChem.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • OECD 105 - W
  • Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Adamantane in Drug Delivery Systems and Surface Recognition.
  • The adamantane scaffold: Beyond a lipophilic moiety. PubMed.
  • Test No.
  • This compound. ChemicalBook.
  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • OECD 107, OECD 117 and OECD 123. Phytosafe.
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w
  • comparison of partition coefficient (log p) of drugs: computational and experimental data study.

Sources

Potential biological activities of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 1-(1-Adamantyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, serving as a privileged pharmacophore in numerous approved drugs.[1] Its unique combination of a rigid, three-dimensional structure and high lipophilicity allows for precise substituent positioning and enhanced interaction with biological targets.[2] This guide explores the untapped potential of this compound, a simple yet intriguing derivative. While direct biological data for this specific molecule is limited, its structural relation to well-established antiviral, anticancer, and neuroprotective agents provides a strong rationale for its investigation. This document synthesizes existing knowledge on related adamantane compounds to propose potential biological activities, outline robust experimental protocols for their validation, and provide expert insights into the underlying scientific principles for researchers and drug development professionals.

The Adamantane Moiety: A Privileged Scaffold in Drug Discovery

The journey of adamantane in pharmacology began with the discovery of amantadine's antiviral properties in the 1960s.[3] This discovery unlocked a new field of medicinal chemistry focused on leveraging the unique physicochemical properties of this diamondoid hydrocarbon.[1] Adamantane-based drugs are now used to treat a wide array of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Vildagliptin, Saxagliptin).[1][2]

The success of the adamantane moiety can be attributed to several key features:

  • Lipophilicity: The bulky, non-polar cage significantly increases the lipophilicity of a molecule, which can enhance membrane permeability, improve blood-brain barrier penetration, and modulate a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[2][4]

  • Rigid Scaffold: Unlike flexible alkyl or aryl groups, the adamantane cage is conformationally rigid. This allows it to act as a stable anchor, orienting functional groups into optimal positions for binding with high affinity and selectivity to target proteins, such as ion channels.[2]

  • Three-Dimensionality: The globular shape of adamantane allows it to explore and occupy three-dimensional space within a binding pocket, a strategy to escape the "flat land" of traditional aromatic ring-based drug design.[2]

Given this context, this compound presents as a compelling candidate for biological screening. It combines the core adamantane scaffold with a short alkyl chain terminating in a hydroxyl group, a functional group capable of forming key hydrogen bond interactions with biological targets.

Physicochemical Profile and Synthesis of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting biological assays.

Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₂₂O[5][6]
Molecular Weight 194.31 g/mol [5][6]
IUPAC Name This compound[5]
CAS Number 18341-84-9[6][7]
Melting Point 84-86 °C[7]
Boiling Point (Predicted) 288.6 ± 8.0 °C[7]
Lipophilicity (XLogP3) 3.4[5]
Polar Surface Area 20.2 Ų[5]

The high XLogP3 value confirms the compound's significant lipophilicity, a hallmark of adamantane derivatives that suggests good potential for membrane permeability.

Proposed Synthesis Workflow

A reliable synthesis is crucial for producing high-purity material for biological testing. A common and effective method for synthesizing tertiary alcohols like this compound is through the reduction of the corresponding ketone. The precursor, 1-(1-Adamantyl)propan-1-one, can be synthesized from 1-Adamantanecarbonyl chloride and Ethylmagnesium bromide.[8]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

  • Ketone Synthesis: To a cooled (0 °C) solution of 1-Adamantanecarbonyl chloride in anhydrous diethyl ether, add Ethylmagnesium bromide (1.1 equivalents) dropwise under a nitrogen atmosphere.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(1-Adamantyl)propan-1-one.

  • Reduction: Dissolve the crude ketone in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Final Work-up: Stir the reaction for 2-3 hours at room temperature. Remove the methanol under reduced pressure, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry, and concentrate. Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Hypothesis-Driven Exploration of Biological Activities

Based on the extensive pharmacology of structurally related adamantanes, we can formulate several key hypotheses regarding the potential biological activities of this compound.

Potential Antiviral Activity (Influenza A)

Scientific Rationale: The primary antiviral mechanism of amantadine and rimantadine against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating inside the host cell.[9][10][11] The adamantane cage itself is the critical pharmacophore that sterically occludes this channel.[12] this compound shares this essential cage. Its side chain is structurally similar to that of rimantadine (an α-methyl derivative of amantadine) and adapromine (1-(1-adamantyl)propan-1-amine).[9][13] It is therefore plausible that it could exhibit similar M2 channel-blocking activity.

Proposed Investigational Workflow: Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication in vitro.

Caption: Workflow for an in vitro Influenza A plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 6-well plates at a density that will yield a confluent monolayer after 24 hours of incubation.

  • Infection: Once confluent, aspirate the growth medium and infect the cells with a dilution of Influenza A virus stock calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37 °C.

  • Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., 2X MEM containing 1% agarose and TPCK-trypsin).

  • Overlay: After the adsorption period, remove the viral inoculum, wash the monolayer gently with PBS, and add 2 mL of the compound-containing overlay to each well. Include vehicle-only (negative) and amantadine (positive) controls.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours until viral plaques are visible.

  • Visualization: Fix the cells with a 10% formaldehyde solution. After fixation, remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution to visualize the plaques (clear zones where cells have been lysed).

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the vehicle control for each compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Potential Anticancer Activity

Scientific Rationale: A growing body of evidence highlights the antiproliferative properties of adamantane derivatives against various cancer cell lines.[14][15][16] The lipophilic adamantyl group can facilitate passage through cell membranes and promote accumulation within the cell, potentially interacting with intracellular targets. Adamantane-isothiourea derivatives, for example, have shown potent cytotoxic effects against hepatocellular carcinoma cells.[15] Others have been developed as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target for enhancing the efficacy of chemotherapy.[17] The general structure of this compound fits the profile of a candidate for broad-spectrum cytotoxicity screening.

Proposed Investigational Workflow: MTT Cell Viability Assay

The MTT assay is a rapid, colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2 liver carcinoma, HCT-116 colorectal carcinoma) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only and doxorubicin (positive control) wells.

  • Incubation: Incubate the plates for 24 or 48 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Potential Neuroprotective Activity

Scientific Rationale: The adamantane derivative memantine is a clinically approved NMDA (N-methyl-D-aspartate) receptor antagonist used to treat Alzheimer's disease.[1] Its therapeutic effect is linked to the ability of the adamantane cage to block the NMDA receptor ion channel, thereby mitigating glutamate-induced excitotoxicity.[18] Given that the adamantane structure is the key to this channel-blocking activity, this compound is a rational candidate for investigation as a potential neuroprotective agent.

Proposed Investigational Workflow: Glutamate-Induced Excitotoxicity Assay

This assay models the neuronal damage caused by excessive glutamate stimulation and is used to screen for compounds that can protect neurons.

Caption: Workflow for a neuroprotection assay against excitotoxicity.

Detailed Protocol: Neuroprotection Assay

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse brains in 96-well plates coated with poly-D-lysine. Allow neurons to mature for 10-12 days in vitro.

  • Pre-treatment: Prepare serial dilutions of this compound in neurobasal medium. Pre-treat the mature neurons with the compound for 1-2 hours. Include a vehicle control and a positive control (e.g., memantine).

  • Excitotoxicity Induction: Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM. Do not add glutamate to the untreated control wells.

  • Incubation: Co-incubate the neurons with the compound and glutamate for 24 hours.

  • Viability Assessment: Assess neuronal viability. A common method is the Lactate Dehydrogenase (LDH) assay, which measures the amount of LDH released into the culture medium from damaged cells. Alternatively, use fluorescent Live/Dead staining (e.g., Calcein-AM/Ethidium Homodimer-1) and quantify via fluorescence microscopy.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the cell death in compound-treated wells to the cell death in vehicle-treated, glutamate-exposed wells.

Conclusion and Future Perspectives

This compound stands as a molecule of significant, albeit underexplored, potential. Its foundation on the privileged adamantane scaffold provides a robust scientific rationale for investigating its activity in antiviral, anticancer, and neuroprotective contexts. The hydroxyl group on its side chain distinguishes it from classic aminoadamantanes, potentially offering different hydrogen bonding capabilities and altering its target interaction profile and metabolic stability.

The experimental workflows detailed in this guide provide a clear, validated path for the initial in vitro screening of this compound. Positive results from these assays would warrant further investigation, including:

  • Mechanism of Action Studies: To identify the specific molecular targets (e.g., M2 channel binding, specific enzyme inhibition, receptor modulation).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs (e.g., varying the alkyl chain length, replacing the hydroxyl with other functional groups) to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Progressing promising candidates into relevant animal models of influenza, cancer, or neurodegeneration.

By systematically applying these hypothesis-driven approaches, the scientific community can effectively unlock the therapeutic potential hidden within this compound and continue to build upon the rich legacy of adamantane in modern drug discovery.

References

  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.).
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).
  • Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2025, August 6).
  • Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (n.d.).
  • Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central. (n.d.).
  • List of Adamantane antivirals - Drugs.com. (n.d.).
  • The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.).
  • This compound | C13H22O | CID 584510 - PubChem. (n.d.).
  • A Comparative Analysis of Adamantane-Based Antivirals: From Established Agents to Novel Derivatives - Benchchem. (n.d.).
  • Amantadine - Wikipedia. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • Chemistry of adamantane. 5. Synthesis and anticholinergic properties of 1-adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride - ACS Publications. (n.d.).
  • This compound | 18341-84-9 - ChemicalBook. (2023, May 26).
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025, October 17).
  • SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID - DTIC. (n.d.).
  • Chemical Properties of 1-Adamantanol (CAS 768-95-6) - Cheméo. (n.d.).
  • tertiary alcohols from hydrocarbons by ozonation on silica gel - Organic Syntheses Procedure. (n.d.).
  • Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC - NIH. (n.d.).
  • Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Application Notes and Protocols for Antiviral Studies of N-(1-adamantyl)-3-phenylpropanamide (AD-1) - Benchchem. (n.d.).
  • 1-(1-adamantyl)propan-1-amine (60196-90-9) - Chemchart. (n.d.).
  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane - MDPI. (n.d.).
  • 1-(1-ADAMANTYL)PROPAN-1-ONE | 1660-05-5 - ChemicalBook. (n.d.).
  • propan-1-ol - ChemBK. (n.d.).
  • 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity - ResearchGate. (n.d.).
  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC - PubMed Central. (n.d.).
  • Application of N-(1-adamantyl)-3- phenylpropanamide in Cancer Research: A Practical Guide Based on Structurally Related Adamantane Derivatives - Benchchem. (n.d.).
  • CAS 31685-38-8 3-(1-Adamantyl)propan-1-ol - BOC Sciences. (n.d.).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - MDPI. (n.d.).

Sources

The Adamantane Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The adamantane moiety, a rigid, tricyclic hydrocarbon, has transcended its initial discovery in crude oil to become a cornerstone of medicinal chemistry.[1][2] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and three-dimensional bulk that medicinal chemists have leveraged to overcome numerous pharmacological challenges.[3] This guide provides an in-depth technical analysis of adamantane derivatives as therapeutic agents, moving beyond a mere listing of drugs to explore the causal relationships between the adamantane scaffold and therapeutic efficacy. We will dissect the mechanisms of action, delve into detailed synthetic and analytical protocols, and present a framework for the rational design of next-generation adamantane-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of this privileged structure.

The Adamantane Advantage: Physicochemical Properties and Pharmacological Rationale

The therapeutic success of adamantane derivatives is not serendipitous; it is a direct consequence of the unique physicochemical properties conferred by the adamantane cage. Understanding these properties is fundamental to appreciating its role as a "lipophilic bullet" in drug design.[4]

  • Lipophilicity and Bioavailability: The adamantane group dramatically increases the lipophilicity of a molecule.[5] This property is critical for enhancing absorption and enabling penetration of biological membranes, most notably the blood-brain barrier (BBB). This has been a key factor in the development of adamantane-based drugs for central nervous system (CNS) disorders.[1]

  • Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is inherently resistant to metabolic degradation. By incorporating this moiety, chemists can sterically shield adjacent, more labile functional groups from enzymatic attack, thereby prolonging the drug's plasma half-life and enhancing its overall exposure.[5]

  • Rigid Scaffold for Pharmacophore Optimization: Unlike flexible alkyl chains, the adamantane cage provides a rigid and predictable three-dimensional scaffold. This allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with target receptors or enzyme active sites. This "scaffolding" effect is crucial for improving potency and selectivity.[5]

These core advantages have led to the successful development of adamantane-based drugs across a wide spectrum of diseases, from viral infections to neurodegenerative disorders and metabolic diseases.[6][7]

Foundational Adamantane Therapeutics: Mechanisms and Clinical Significance

The versatility of the adamantane scaffold is best illustrated by the diverse mechanisms of action of its most prominent derivatives.

Antiviral Agents: Blocking Viral Ion Channels

The first major therapeutic breakthrough for adamantane derivatives was in the field of virology.[3]

  • Amantadine and Rimantadine: These first-generation adamantane antivirals target the M2 proton channel of the influenza A virus.[1][8] The M2 channel is essential for viral replication, specifically for the uncoating of the virus within the host cell endosome. By physically blocking this channel, amantadine and rimantadine prevent the influx of protons, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm, effectively halting the replication cycle.[8] While their use has been limited by the emergence of resistant strains, they remain landmark examples of ion channel blockade.[9][10]

View DOT Script for M2 Proton Channel Inhibition

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Proton Channel vRNP Viral RNP M2->vRNP Proton Influx (H+) Cytoplasm Cytoplasm vRNP->Cytoplasm Uncoating & RNP Release Endosome Endosome (Acidic pH) Endosome->M2 Acidification Replication Viral Replication Cytoplasm->Replication Adamantane Amantadine / Rimantadine Adamantane->M2 Blocks Channel Virus_Entry Virus_Entry Virus_Entry->Endosome Endocytosis

Caption: Mechanism of adamantane antivirals blocking the M2 proton channel.

Neuroprotective Agents: Modulating Glutamatergic Neurotransmission

The ability of adamantane derivatives to cross the BBB has made them invaluable for treating neurological disorders.

  • Memantine: Used in the management of moderate-to-severe Alzheimer's disease, memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11] In Alzheimer's, pathological overstimulation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, causing excitotoxicity and neuronal cell death.[11] Memantine offers a unique mechanism of "uncompetitive" antagonism. It preferentially blocks the NMDA receptor channel when it is excessively open, while having minimal effect on normal synaptic transmission, which is crucial for learning and memory. This voltage-dependent, use-dependent blockade helps to quell the pathological "noise" of excessive glutamate signaling without disrupting normal function.[12][13]

View DOT Script for NMDA Receptor Modulation

NMDA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Normal Normal Glutamate Release NMDA_Receptor NMDA Receptor Channel Closed Channel Open Glutamate_Normal->NMDA_Receptor:f1 Transient Activation Glutamate_Excess Pathological Glutamate Excess Glutamate_Excess->NMDA_Receptor:f1 Sustained Activation Ca_Normal Normal Ca++ Influx (Learning, Memory) NMDA_Receptor:f1->Ca_Normal Physiological Signal Ca_Excess Excessive Ca++ Influx (Excitotoxicity) NMDA_Receptor:f1->Ca_Excess Memantine Memantine Memantine->NMDA_Receptor:f1 Blocks Excessive Opening DrugDiscoveryWorkflow TargetID Target Identification & Validation LeadGen Lead Generation TargetID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Scaffold Adamantane Scaffold Selection LeadGen->Scaffold Preclinical Preclinical Development LeadOpt->Preclinical SAR Structure-Activity Relationship (SAR) LeadOpt->SAR ADME_Tox ADME/Tox Profiling LeadOpt->ADME_Tox Clinical Clinical Trials Preclinical->Clinical InVivo In Vivo Efficacy & Safety Studies Preclinical->InVivo Approval Regulatory Approval Clinical->Approval Library Adamantane Derivative Library Synthesis Scaffold->Library Library->LeadGen HTS / Fragment Screening SAR->LeadOpt Iterative Design ADME_Tox->LeadOpt Refinement

Caption: A generalized workflow for adamantane-based drug discovery.

  • Neuroinflammation: Given their CNS-penetrant properties, adamantane derivatives are being investigated as modulators of neuroinflammatory pathways. They show potential in targeting enzymes like soluble epoxide hydrolase (sEH) and receptors like P2X7, which are implicated in the inflammatory cascades of neurodegenerative diseases. [14][15][16][17][18][19]* Oncology: The steric bulk and lipophilicity of adamantane are being exploited to design novel anticancer agents. Derivatives have shown potent activity against various cancer cell lines, with mechanisms including the inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1) and other cancer-related targets. [20]* Enzyme Inhibition: Beyond DPP-4, adamantane derivatives are proving to be excellent scaffolds for designing inhibitors of other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic syndrome. [21][22][23][24] The future of adamantane-based drug discovery lies in the integration of computational modeling with synthetic chemistry to explore new chemical space and design multi-targeted ligands for complex diseases.

Conclusion

The adamantane scaffold is far more than a simple lipophilic appendage; it is a privileged structure that offers a unique combination of metabolic stability, steric influence, and three-dimensional rigidity. From blocking viral ion channels to modulating complex CNS receptors and inhibiting key metabolic enzymes, its derivatives have made an indelible mark on modern medicine. By understanding the fundamental principles that govern its pharmacological advantages and by employing robust experimental methodologies, researchers can continue to unlock the vast therapeutic potential held within this remarkable diamondoid structure.

References

  • Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. (2009). The Journal of Neuroscience. Available at: [Link]

  • Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. (n.d.). Society for Neuroscience. Available at: [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Available at: [Link]

  • Key Binding Interactions for Memantine in the NMDA Receptor. (n.d.). ACS Chemical Neuroscience. Available at: [Link]

  • Mechanisms of NMDA receptor inhibition by memantine and ketamine. (2016). D-Scholarship@Pitt. Available at: [Link]

  • Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. (2011). ChemMedChem. Available at: [Link]

  • Protocols for Adamantane-Based Drug Design: Applic
  • 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Available at: [Link]

  • A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. (2022). ResearchGate. Available at: [Link]

  • Full article: An Improved Procedure for the Synthesis of Amantadine Hydrochloride. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. Available at: [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Available at: [Link]

  • Design and synthesis of adamantane-1-carbonyl thiourea derivatives as potent and selective inhibitors of h-P2X4 and h-P2X7 receptors: An Emerging therapeutic tool for treatment of inflammation and neurological disorders. (2021). Semantic Scholar. Available at: [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. Available at: [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). Molecules. Available at: [Link]

  • In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives. (2004). International Journal of Cancer. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Available at: [Link]

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. (n.d.). MDPI. Available at: [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Available at: [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry. Available at: [Link]

  • From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available at: [Link]

  • Dipeptidyl peptidase-4 inhibition in patients with type 2 diabetes treated with saxagliptin, sitagliptin, or vildagliptin. (2013). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Available at: [Link]

  • Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting. (1985). Bulletin of the World Health Organization. Available at: [Link]

  • Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. (n.d.). Pharmacological Research. Available at: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. Available at: [Link]

  • Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
  • Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. (2013). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Available at: [Link]

  • Comparison of amantadine and rimantadine for prevention of type A (Russian) influenza. (1980). The Journal of Infectious Diseases. Available at: [Link]

  • Currently available adamantane derivatives in clinical practice and their activity. (n.d.). ResearchGate. Available at: [Link]

  • Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. (2006). Cochrane. Available at: [Link]

  • Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. (n.d.). Clinical Medicine Insights: Endocrinology and Diabetes. Available at: [Link]

  • [Amantadine and rimantadine against influenza A]. (1990). Tidsskrift for den Norske laegeforening. Available at: [Link]

  • Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Amantadine and rimantadine for influenza A in adults. (n.d.). The Cochrane Database of Systematic Reviews. Available at: [Link]

  • Dot Language (graph based diagrams). (2018). Medium. Available at: [Link]

  • DOT Language. (2024). Graphviz. Available at: [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules. Available at: [Link]

  • DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. (2008). Formulary. Available at: [Link]

  • Clinical Use of DPP-4 Inhibitors. (n.d.). Frontiers in Endocrinology. Available at: [Link]

  • Learn to Generate Diagrams with Graphviz and dot. (2024). Toolify AI. Available at: [Link]

Sources

Introduction: The Adamantane Scaffold as a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Adamantyl Alcohols

In the landscape of medicinal chemistry, the adamantane scaffold stands out as a uniquely valuable pharmacophore. This rigid, lipophilic, and perfectly symmetrical tricycle[3.3.1.13,7]decane cage offers a predictable three-dimensional structure that is instrumental in modern drug design.[1][2] Its cage-like structure imparts exceptional metabolic stability and allows for the precise spatial orientation of functional groups, enhancing interactions with biological targets.[3][4] The journey of adamantane in medicine began spectacularly with the discovery of the antiviral activity of 1-aminoadamantane (amantadine), a primary amine that laid the foundation for a new class of therapeutics.[3][4]

This guide moves beyond the well-trodden path of aminoadamantanes to focus on a closely related and equally significant class: 1-adamantyl alcohols. The introduction of a hydroxyl group at the bridgehead position fundamentally alters the physicochemical properties of the scaffold, introducing polarity and hydrogen-bonding capabilities.[5] This guide, from the perspective of a Senior Application Scientist, elucidates the nuanced structure-activity relationships (SAR) of 1-adamantyl alcohols, exploring how modifications to the core structure influence biological activity and providing a framework for the rational design of novel therapeutics. We will delve into the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative references.

The Core Moiety: Understanding the 1-Adamantyl Alcohol Scaffold

The foundational structure of 1-adamantyl alcohol combines the bulky, hydrophobic adamantane cage with a polar hydroxyl group at a tertiary carbon. This unique juxtaposition of properties is central to its biological activity. The adamantyl cage often serves as a "lipophilic bullet," anchoring the molecule in hydrophobic pockets of enzymes or receptors, while the hydroxyl group can form critical hydrogen bonds with target residues.[6]

G cluster_scaffold 1-Adamantyl Alcohol Scaffold cluster_properties Key Physicochemical Properties C1 C1 OH OH C1->OH Bridgehead Hydroxyl C3 C3 Cage Adamantane Cage (C2, C4, C6, C8, C9, C10) Polarity Polarity & H-Bonding (from -OH group) OH->Polarity C5 C5 C7 C7 Lipophilicity High Lipophilicity & Rigidity (from cage) Cage->Lipophilicity Metabolic_Stability High Metabolic Stability

Caption: Core structure and key properties of the 1-adamantyl alcohol moiety.

Part 1: SAR of Substitutions on the Adamantane Cage

While the 1-hydroxyl group is a key anchor, substitutions at other positions on the adamantane cage are critical for modulating potency, selectivity, and pharmacokinetic properties. The tertiary carbons (bridgeheads at C3, C5, and C7) and secondary carbons are common sites for modification.

Bridgehead Substitutions (C3, C5, C7)

The symmetry of the adamantane cage makes the C3, C5, and C7 positions equivalent in the parent alcohol. Introducing substituents here is a primary strategy for exploring the target's binding pocket.

  • Causality of Substitution: The rationale for substituting at these positions is to probe for additional hydrophobic pockets or hydrogen bonding opportunities near the primary adamantane-binding site. The size, polarity, and electronic nature of the substituent dictate the outcome. For instance, in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, transitioning from an amino group to a (3-hydroxy-1-adamantyl)amino group led to a significant increase in potency.[7] The additional hydroxyl group on the cage likely forms a new hydrogen bond within the enzyme's active site, demonstrating the value of cage functionalization.

  • Key SAR Observations:

    • Small Alkyl Groups: Adding small alkyl groups (e.g., methyl) can enhance lipophilicity and van der Waals interactions, often leading to increased potency, provided the binding pocket can accommodate the extra bulk.[3]

    • Polar Groups (e.g., -OH, -NH2): Introducing additional polar groups can be a double-edged sword. While they can form beneficial new hydrogen bonds, they can also decrease membrane permeability and bioavailability. The success of the 3-hydroxy group in DPP-IV inhibitors highlights that this trade-off can be highly favorable when the group is correctly positioned to engage with the target.[7]

    • Bulky Groups: Large, bulky substituents are generally not well-tolerated unless the target protein has a correspondingly large, accessible pocket adjacent to the adamantane binding site.[8]

Secondary Carbon Substitutions

Metabolism studies of adamantane-containing drugs have revealed that hydroxylation can occur at secondary carbons, although tertiary positions are often preferred.[9] This suggests that functionalizing these positions pre-emptively could block metabolic pathways or introduce new interaction points.

  • Stereochemical Implications: Substituting at a secondary carbon creates a chiral center, introducing stereoisomerism. The different stereoisomers can exhibit significantly different biological activities and metabolic profiles, a critical consideration in drug development.[10]

Part 2: SAR of Modifications to the 1-Hydroxyl Group

The 1-hydroxyl group is a primary driver of interaction for this class of compounds. Its role as a hydrogen bond donor and acceptor is often crucial for affinity.[5][11] Modifying this group is a direct way to probe its importance.

  • Causality of Modification: The decision to modify the hydroxyl group is typically driven by one of three hypotheses:

    • Probing for H-Bonding: To confirm if the hydroxyl group is essential for activity, it can be replaced with a non-hydrogen bonding isostere (e.g., -H, -F, -CH3). A significant drop in activity would validate its importance as an H-bond donor/acceptor.[12]

    • Prodrug Strategy: The hydroxyl group can be esterified or converted to a carbonate to create a prodrug. This modification can improve oral bioavailability by masking the polar -OH group, with the expectation that endogenous esterases will cleave the promoiety to release the active parent alcohol in vivo.

    • Exploring Adjacent Space: Converting the alcohol to an ether or a larger ester allows for the exploration of space beyond the initial hydrogen-bonding interaction site.

  • Key SAR Observations:

    • Etherification/Esterification: In many cases, converting the 1-hydroxyl to an ether or ester leads to a significant loss of activity, confirming its role in direct hydrogen bonding with the target. However, in the context of soluble epoxide hydrolase (sEH) inhibitors, adamantyl ureas (where the -OH is effectively replaced by a substituted urea group) are potent inhibitors, indicating that larger functional groups can successfully mimic or surpass the original hydroxyl interaction.[3][13]

    • Replacement with Amines: The closely related 1-aminoadamantanes often target different biological systems or interact differently with the same target. For example, amantadine targets the M2 proton channel of the influenza A virus, where the primary amine's ability to carry a positive charge at physiological pH is critical.[14][15] This highlights that the specific nature of the polar functional group at C1 dictates the ultimate biological target.

Quantitative SAR Data Presentation

To illustrate these principles, the following table summarizes the inhibitory activity of adamantane derivatives against the enzyme soluble epoxide hydrolase (sEH). While not all are strictly 1-adamantyl alcohols, they demonstrate the profound impact of modifications at and around the C1 position.

Compound IDStructure (Core Modification)TargetIC₅₀ (nM)Reference
1 1-Adamantyl-N'-cyclohexylureaHuman sEH120[3]
2 1,6-(hexamethylene)bis[(adamant-1-yl)urea]Human sEH0.5[13]
3 1-Adamantyl-3-(1-acetylpiperidin-4-yl)-ureaHuman sEH3.0[13]

This table demonstrates that while a simple urea at the 1-position confers potent activity (Compound 1), creating a symmetric di-urea with a flexible linker dramatically increases potency by over 200-fold (Compound 2), likely by engaging a second binding site.[13]

Experimental Protocols & Methodologies

A core tenet of SAR exploration is the reliance on robust and reproducible experimental workflows. The following represents a self-validating system for assessing the SAR of novel 1-adamantyl alcohol derivatives against a model enzyme target.

Workflow for a Typical SAR Study

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

Protocol 1: Synthesis of 1-Adamantyl Ethers

This protocol describes a general method for modifying the 1-hydroxyl group, a key step in probing its function.

Objective: To synthesize a series of 1-adamantyl alkyl ethers via intermolecular dehydration to test the necessity of the free hydroxyl group for biological activity.

Materials:

  • 1-Adamantanol

  • Various primary or secondary alcohols (e.g., ethanol, isopropanol, benzyl alcohol)

  • Copper(II) bromide (CuBr₂) or other copper-containing catalyst[16][17]

  • Toluene or other suitable solvent

  • Standard glassware for reflux, Dean-Stark trap

  • Silica gel for column chromatography

  • Deuterated solvents for NMR, mass spectrometer

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 1-adamantanol (1.0 eq), the desired alcohol (3.0-5.0 eq), and toluene.

  • Catalyst Addition: Add the copper catalyst (e.g., CuBr₂, 5 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the dehydration will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter to remove the catalyst. Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the resulting 1-adamantyl ether using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 1-adamantyl alcohol derivatives against a target enzyme.

Materials:

  • Target enzyme in appropriate buffer

  • Fluorogenic or chromogenic substrate for the enzyme

  • Synthesized 1-adamantyl alcohol derivatives dissolved in DMSO (stock solutions)

  • Positive control inhibitor (known potent inhibitor)

  • 96-well microplates (black plates for fluorescence)

  • Microplate reader

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 96-well plate. Include wells with DMSO only (negative control) and the positive control inhibitor.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a microplate reader. Measure the fluorescence or absorbance at regular intervals for 15-30 minutes. The rate of signal increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of signal vs. time) for each well.

    • Normalize the rates by setting the average of the negative control wells (DMSO only) to 100% activity and the positive control wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

The 1-adamantyl alcohol scaffold is a rich platform for the design of novel therapeutics. The structure-activity relationships discussed herein underscore a critical principle of modern drug design: the strategic interplay between lipophilic and polar elements. The adamantane cage provides a rigid, stable anchor, while the 1-hydroxyl group and additional substitutions on the cage fine-tune interactions with the biological target.

Key takeaways for researchers and drug development professionals include:

  • The 1-hydroxyl group is often an essential hydrogen-bonding element, but its replacement with other functionalities can lead to potent compounds like the adamantyl ureas.[3][13]

  • Functionalizing the bridgehead positions (C3, C5, C7) is a proven strategy for enhancing potency by exploiting secondary binding pockets.[7]

  • Stereochemistry becomes a paramount consideration when modifying non-bridgehead positions.[10]

Future research will likely focus on developing more complex, multi-functionalized adamantyl alcohols. The use of computational tools, such as molecular docking and free energy perturbation calculations, will be invaluable in predicting which substitutions will yield the greatest gains in potency and selectivity, thereby accelerating the discovery of the next generation of adamantane-based drugs.

References

  • Fleischer, D., et al. (2001). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology. Available at: [Link]

  • Fleischer, D., et al. (2001). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. PubMed. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

  • Hamar, P., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Ruris, I. M., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. Retrovirology. Available at: [Link]

  • Ruris, I. M., et al. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. PubMed. Available at: [Link]

  • ResearchGate. (2023). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives* (A Review). ResearchGate. Available at: [Link]

  • Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. Available at: [Link]

  • Csm, A., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2012). Antiviral Agents Derived from Novel 1-Adamantyl Singlet Nitrenes. ResearchGate. Available at: [Link]

  • Janeczko, M., et al. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules. Available at: [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Reaction of Adamantan-1-ol with Lower Alcohols in the Presence of CuBr2. ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules. Available at: [Link]

  • Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. PubMed. Available at: [Link]

  • Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. PubMed. Available at: [Link]

  • Barbakadze, V., et al. (n.d.). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules. Available at: [Link]

  • ResearchGate. (2013). (PDF) Biological activity of adamantane analogues. ResearchGate. Available at: [Link]

  • Meiring, J. C., et al. (2017). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Available at: [Link]

  • Hussain, A., et al. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. RSC Publishing. Available at: [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed. Available at: [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives. Google Patents.
  • Britannica. (2026). Hydroxyl group. Britannica. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • ResearchGate. (2017). Synthesis and identification of an important metabolite of AKB-48 with a secondary hydroxyl group on the adamantyl ring. ResearchGate. Available at: [Link]

  • Gorska, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Available at: [Link]

  • ResearchGate. (2021). Effect of hydroxyl (OH) group position in alcohol on performance, emission and combustion characteristics of SI engine. ResearchGate. Available at: [Link]

  • eGyanKosh. (n.d.). STEREOCHEMISTRY AND REACTIVE INTERMEDIATES. eGyanKosh. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(1-Adamantyl)propan-1-ol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: The Adamantane Scaffold as a Privileged Structure

The adamantane moiety is a unique and powerful pharmacophore in medicinal chemistry. Its rigid, lipophilic, and three-dimensional cage-like structure offers a stable anchor that can significantly enhance the binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.[1] Historically, adamantane derivatives have led to landmark therapeutics, including the antiviral agent amantadine, which targets the influenza A M2 proton channel, and memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of Alzheimer's disease.[1][2] 1-(1-Adamantyl)propan-1-ol, the subject of this guide, represents a structurally simple yet compelling starting point for exploring new therapeutic applications. Its adamantyl core provides a robust, hydrophobic anchor, while the propanol group offers a site for potential hydrogen bonding and further chemical modification.

This guide provides a comprehensive, field-proven workflow for characterizing the potential interactions of this compound using a synergistic combination of molecular docking and molecular dynamics (MD) simulations. We will proceed with the hypothesis that, like its predecessors, this compound may exhibit inhibitory activity against viral ion channels. As a case study, we will model its interaction with the well-characterized M2 proton channel of the influenza A virus, a classic target for adamantane-based drugs.[3][4]

Part 1: Foundational Analysis via Molecular Docking

Molecular docking serves as our primary exploratory tool. It predicts the preferred orientation of a ligand when bound to a receptor, providing initial insights into binding affinity and key intermolecular interactions. This step is crucial for generating a plausible starting conformation for the more computationally intensive molecular dynamics simulations.

Causality of Tool Selection: AutoDock Vina

For this workflow, we utilize AutoDock Vina.[5][6][7][8] The choice is deliberate: Vina employs a sophisticated scoring function and an efficient optimization algorithm that balances computational speed with predictive accuracy, making it ideal for initial screening and hypothesis generation. Its reliability has been extensively validated across a wide range of biological systems.

Protocol: Receptor and Ligand Preparation

Scientific integrity demands meticulous preparation of both the receptor and ligand structures. This is not a trivial step; errors introduced here, such as incorrect protonation states or missing atoms, will propagate through the entire simulation cascade, rendering the results invalid.

Table 1: Key Software and Resources

Component Resource URL
Receptor Structure RCSB Protein Data Bank (PDB) [Link]
Ligand Structure PubChem [Link]
Preparation Suite AutoDock Tools (ADT) [Link]
Docking Engine AutoDock Vina [Link]

Step-by-Step Receptor Preparation (Influenza M2 Channel - PDB ID: 2RLF): [9]

  • Fetch the Structure: Download the PDB file for the M2 proton channel (e.g., 2RLF) from the RCSB PDB. This structure is co-crystallized with rimantadine, a close analog of our compound, providing a validated binding pocket.[9]

  • Clean the PDB: Open the structure in AutoDock Tools (ADT). Remove all non-essential components, including water molecules, co-solvents, and the original ligand (rimantadine). The rationale is to model the binding of our specific ligand without interference.

  • Add Hydrogens: Add polar hydrogens to the protein. This is critical for correctly modeling hydrogen bond networks.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms. An accurate electrostatic model is fundamental to the scoring function.

  • Set Receptor File Type: Save the prepared receptor in the PDBQT format, which includes atomic charges and atom type definitions required by Vina.[6]

Step-by-Step Ligand Preparation (this compound):

  • Obtain Structure: Download the 3D structure of this compound from PubChem (CID 584510) in SDF format.[10]

  • Load and Prepare: Open the ligand file in ADT. ADT will automatically detect the root, set the torsional degrees of freedom, and assign Gasteiger charges. The adamantane cage is rigid, so the primary rotatable bond will be between the cage and the propanol side chain.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Protocol: Defining the Search Space and Executing the Docking Run

The "grid box" defines the three-dimensional space where Vina will search for optimal binding poses. Its placement is a critical experimental choice.

  • Grid Box Definition: In ADT, center the grid box on the known binding site of the M2 channel. The co-crystallized rimantadine in PDB ID 2RLF provides the exact coordinates.[9] The binding pocket is located within the channel pore, defined by key residues such as Val27, Ala30, Ser31, and Gly34.[3][4] The box dimensions should be large enough to encompass this entire site and allow the ligand to rotate freely (e.g., 20 x 20 x 20 Å).

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and its dimensions.

  • Execution: Run Vina from the command line: vina --config conf.txt --log log.txt --out output.pdbqt

Analysis and Validation of Docking Results

The output from Vina is a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

  • Binding Affinity: The top-ranked pose with the most negative score represents the most favorable predicted binding mode.

  • Interaction Analysis: Visualize the top-ranked pose in complex with the receptor using PyMOL or ChimeraX. Analyze the key interactions. For this system, we hypothesize that the hydrophobic adamantane cage will form van der Waals interactions with the pore-lining residues (Val27, Ala30, etc.), effectively blocking the channel.[4] The hydroxyl group of the propanol side chain may form a hydrogen bond with a polar residue like the backbone carbonyl of a pore-lining residue.

Table 2: Predicted Docking Results for this compound with M2 Channel

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
1 -7.8 VAL27, ALA30, SER31, ILE33 (Hydrophobic)
2 -7.5 VAL27, ALA30, GLY34 (Hydrophobic)

| 3 | -7.2 | ALA30, SER31, ILE33 (Hydrophobic) |

Note: Values are hypothetical and for illustrative purposes.

The docking results provide a static, energetically favorable snapshot. To understand the dynamic stability of this interaction and refine our understanding, we must proceed to molecular dynamics simulation.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Fetch Receptor (PDB: 2RLF) ADT_P Prepare Receptor in ADT (Clean, Add H, Charges) PDB->ADT_P Ligand Fetch Ligand (PubChem: 584510) ADT_L Prepare Ligand in ADT (Set Torsions, Charges) Ligand->ADT_L PDBQT_P Save as Receptor.pdbqt ADT_P->PDBQT_P PDBQT_L Save as Ligand.pdbqt ADT_L->PDBQT_L Grid Define Grid Box (Binding Site) PDBQT_P->Grid Config Create conf.txt PDBQT_L->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Analyze Poses & Binding Affinities Vina->Results Visualize Visualize Interactions (PyMOL/ChimeraX) Results->Visualize Hypothesis Generate Binding Hypothesis Visualize->Hypothesis

Caption: Molecular Docking Workflow using AutoDock Vina.

Part 2: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the atomistic movements of the protein-ligand complex over time, offering profound insights into the stability of the binding pose, the role of solvent, and the energetic contributions of specific interactions.

Causality of Tool Selection: GROMACS and CHARMM Force Field

We employ GROMACS, a highly efficient and versatile MD engine.[11][12][13][14] The choice of force field—the set of equations and parameters that describe the physics of the system—is paramount. We will use the CHARMM36m force field for the protein and generate compatible ligand parameters using the CGenFF server.[11][15][16][17] This combination is widely validated for protein-ligand simulations and accurately represents the underlying molecular mechanics.[16][18]

Protocol: System Building and Parameterization

This protocol outlines the setup of the simulation system, starting from the best-ranked docking pose.

Step-by-Step System Preparation:

  • Complex Creation: Merge the coordinate files of the receptor (from PDB 2RLF) and the top-ranked ligand pose (from Vina output) into a single PDB file.

  • Ligand Parameterization:

    • Submit the ligand's MOL2 file to the CGenFF server.

    • The server returns a topology file (.str or .prm) containing the specific parameters (bond lengths, angles, dihedrals, charges) for this compound that are compatible with the CHARMM force field. This step is critical for ensuring the ligand is modeled accurately.[13]

  • System Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein using the CHARMM36m force field.

  • Combine Topologies: Manually edit the main topology file (topol.top) to include the ligand parameters generated by CGenFF.[11]

  • Solvation: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a suitable water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M). This creates a more realistic electrostatic environment.

Protocol: Simulation and Trajectory Production

The simulation proceeds in stages to ensure the system reaches a stable, equilibrated state before the final data collection phase.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

  • NVT Equilibration (Constant Volume):

    • Run a short simulation (e.g., 1 ns) while restraining the positions of the protein and ligand heavy atoms.

    • This allows the solvent and ions to equilibrate around the fixed solute. The system is coupled to a thermostat (e.g., V-rescale) to bring it to the target temperature (e.g., 300 K).

  • NPT Equilibration (Constant Pressure):

    • Run a longer simulation (e.g., 5-10 ns) with continued position restraints on the solute.

    • Couple the system to both a thermostat and a barostat (e.g., Parrinello-Rahman) to adjust the pressure to 1 bar. This ensures the system reaches the correct density.

  • Production MD:

    • Remove the position restraints.

    • Run the production simulation for a duration sufficient to observe stable behavior (e.g., 100-500 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

G cluster_setup System Setup cluster_sim Simulation Cascade cluster_analysis Trajectory Analysis DockPose Start with Best Docked Pose Topology Generate Protein & Ligand Topologies (CHARMM36/CGenFF) DockPose->Topology Solvate Create & Solvate Simulation Box Topology->Solvate Ions Add Neutralizing Ions Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Volume, Temp) EM->NVT NPT NPT Equilibration (Constant Pressure, Temp) NVT->NPT MD Production MD Run (Data Collection) NPT->MD Trajectory Generate Trajectory File (.xtc) MD->Trajectory Analysis Analyze RMSD, RMSF, H-Bonds, Binding Energy Trajectory->Analysis

Caption: Molecular Dynamics Simulation Workflow using GROMACS.

Analysis of MD Trajectory: A Self-Validating System

The MD trajectory is a rich dataset. Analyzing it correctly validates the stability of the binding and provides quantitative metrics.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand's binding pose is stable. A large, fluctuating ligand RMSD suggests an unstable interaction.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. We would expect residues in the binding pocket that interact with the ligand to show reduced fluctuations compared to an unbound (apo) simulation.

  • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and receptor over the simulation time. A stable hydrogen bond (e.g., involving the propanol -OH) would strongly support the binding mode.

  • Binding Free Energy Calculation (MM/PBSA): Use the gmx_MMPBSA tool to calculate the binding free energy by averaging over a stable portion of the trajectory.[19][20][21][22][23] This method provides a more accurate estimate than the docking score by incorporating solvation effects and ensemble averaging.

Table 3: Key Metrics from MD Trajectory Analysis

Metric Purpose Indication of Stability/Strong Binding
Ligand RMSD Assesses the stability of the ligand's position and orientation. Plateauing at a low value (e.g., < 0.3 nm) relative to the protein.
Protein RMSD Assesses overall protein structural stability during the simulation. Plateauing after an initial equilibration period.
Hydrogen Bonds Quantifies specific polar interactions. High occupancy (> 70%) of key H-bonds over the trajectory.

| ΔG_binding (MM/PBSA) | Provides a refined estimate of binding free energy. | A strongly negative value (e.g., < -50 kJ/mol). |

Conclusion and Forward Outlook

This guide has detailed a robust, two-stage computational workflow to model the interactions of this compound. By integrating the exploratory power of molecular docking with the dynamic rigor of molecular dynamics simulations, researchers can generate a high-confidence model of the compound's binding mode, stability, and energetics. The results of this in silico investigation form a strong, data-driven foundation for subsequent experimental validation, such as binding assays or functional studies, and provide critical insights for the rational design of more potent and selective derivatives. The adamantane scaffold continues to be a source of therapeutic innovation, and the computational methods described herein are essential tools for unlocking its full potential.[1]

References

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2023). YouTube. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). YouTube. Retrieved from [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Al-kuraishy, H. M., et al. (2021). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. Avens Publishing Group. Retrieved from [Link]

  • Antosen, K. M., et al. (1995). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. PubMed. Retrieved from [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Retrieved from [Link]

  • Lind, G. E., et al. (2017). Crystal structure of GluN1/GluN2A NMDA receptor agonist binding domains with glycine and antagonist, 4-(3-fluoropropyl)phenyl-ACEPC. RCSB PDB. Retrieved from [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

  • Tovar-y-Romo, L. B., et al. (2014). Structure of human GluN1/GluN2A NMDA receptor. ResearchGate. Retrieved from [Link]

  • Thomaston, J. L., & DeGrado, W. F. (2016). Influenza A M2 transmembrane domain drug-resistant S31N mutant at pH 8.0. RCSB PDB. Retrieved from [Link]

  • Romero-Hernandez, A., et al. (2016). Crystal structure of amino terminal domains of the NMDA receptor subunit GluN1 and GluN2A in complex with zinc at GluN1 and GluN2A. RCSB PDB. Retrieved from [Link]

  • Schnell, J. R., & Chou, J. J. (2008). Proton Channel M2 from Influenza A in complex with inhibitor rimantadine. RCSB PDB. Retrieved from [Link]

  • Tieleman, D. P., et al. (1997). Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. PubMed. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. Retrieved from [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. (2022). YouTube. Retrieved from [Link]

  • Tsinorema, S., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Retrieved from [Link]

  • Jalkute, C. B., & Barage, S. H. (2015). Viral M2 ion channel protein: a promising target for anti-influenza drug discovery. PubMed. Retrieved from [Link]

  • Mandal, S., et al. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Retrieved from [Link]

  • Zhang, J., et al. (2019). Structure of the human GluN1/GluN2A NMDA receptor in the glutamate/glycine-bound state at pH 7.8. RCSB PDB. Retrieved from [Link]

  • Smith, A. M., et al. (2017). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. Retrieved from [Link]

  • Cady, S. D., et al. (2010). Coexistence of two adamantane binding sites in the influenza A M2 ion channel. PMC. Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. (2023). YouTube. Retrieved from [Link]

  • Cady, S. D., et al. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature. Retrieved from [Link]

  • Wang, H., & Zhu, S. (2021). Structure of the human GluN1/GluN2A NMDA receptor in the glycine/CPP bound state. RCSB PDB. Retrieved from [Link]

  • Thomaston, J. L., et al. (2017). XFEL structure of influenza A M2 wild type TM domain at low pH in the lipidic cubic phase at room temperature. RCSB PDB. Retrieved from [Link]

  • Thomaston, J. L., et al. (2015). High-resolution structures of the M2 channel from influenza A virus reveal dynamic pathways for proton stabilization and transduction. PNAS. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). Retrieved from [Link]

  • Force fields in GROMACS. GROMACS documentation. Retrieved from [Link]

  • Lee, S., et al. (2019). Force fields for small molecules. PMC. Retrieved from [Link]

  • Basic docking. AutoDock Vina documentation. Retrieved from [Link]

  • Kumari, R., et al. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Cordomí, A., et al. (2012). Membrane Protein Simulations Using AMBER Force Field and Berger Lipid Parameters. PubMed. Retrieved from [Link]

  • Resources. The Ahn Lab. Retrieved from [Link]

  • Gobbo, G., et al. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers. Retrieved from [Link]

  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Retrieved from [Link]

  • Dash, R. (2020). How to perform MMPBSA using Gromacs?? ResearchGate. Retrieved from [Link]

  • Dash, R., & Sil, S. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Charmm36 parameter preparation for a small molecule. (2020). GROMACS forums. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Lee, S., et al. (2019). Force Fields for Small Molecules. PubMed. Retrieved from [Link]

  • 1-Adamantanol. PubChem. Retrieved from [Link]

  • Compound 526924: 1-(1-Adamantyl)propan-1-one. Virginia Open Data Portal. Retrieved from [Link]

  • Zhidkova, O. B., et al. (2022). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(1-Adamantyl)propan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(1-Adamantyl)propan-1-ol, a valuable building block in medicinal chemistry. The adamantane moiety is a key pharmacophore that enhances the lipophilicity and metabolic stability of drug candidates.[1] This guide details the synthesis using a Grignard reaction, a robust method for forming carbon-carbon bonds.[2] We will delve into the causality behind critical experimental steps, from the challenging formation of the sterically hindered adamantyl Grignard reagent to the final purification of the target secondary alcohol. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated synthetic procedure.

Introduction: The Strategic Importance of Adamantane and the Grignard Reaction

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, is a privileged structure in modern drug discovery. Its incorporation into molecules can significantly improve pharmacokinetic properties, such as oral bioavailability and metabolic resistance, by sterically shielding metabolically labile sites. Consequently, reliable methods for functionalizing the adamantane cage are of high importance.

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, remains one of the most fundamental and versatile reactions in synthetic organic chemistry.[2][3] It involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, enabling the construction of complex carbon skeletons.[4] The reaction of a Grignard reagent with an aldehyde, as detailed in this protocol, yields a secondary alcohol.[3][5]

This guide addresses the specific challenges associated with preparing the 1-adamantylmagnesium bromide reagent, whose bulky nature can impede its formation.[6][7] We present a detailed, step-by-step methodology designed to ensure a successful and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis is a two-step process performed in a single pot:

  • Formation of the Grignard Reagent: 1-Adamantyl bromide reacts with magnesium metal in an anhydrous ether solvent to form 1-adamantylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of propanal.[8][9] A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

The overall reaction is as follows:

Step 1: Grignard Reagent Formation Ad-Br + Mg → Ad-MgBr (in anhydrous THF)

Step 2: Nucleophilic Addition & Workup Ad-MgBr + CH₃CH₂CHO → Ad-CH(OMgBr)CH₂CH₃ Ad-CH(OMgBr)CH₂CH₃ + H₃O⁺ → this compound + Mg(OH)Br

The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the adamantyl carbon, making it a strong nucleophile and base.[10] This high reactivity necessitates strict anhydrous conditions, as any protic solvent (like water or alcohols) will protonate and destroy the reagent.[2][11][12]

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup AdBr 1-Adamantyl Bromide AdMgBr 1-Adamantylmagnesium Bromide (Grignard Reagent) AdBr->AdMgBr  THF (anhydrous) Mg Mg⁰ (metal) Mg->AdMgBr AdMgBr_copy Ad-MgBr Propanal Propanal Alkoxide Magnesium Alkoxide Intermediate Propanal->Alkoxide Nucleophilic Attack Alkoxide_copy Alkoxide Intermediate AdMgBr_copy->Alkoxide Product This compound Alkoxide_copy->Product Protonation H3O H₃O⁺ (e.g., NH₄Cl(aq)) H3O->Product

Caption: The Grignard reaction mechanism for synthesizing this compound.

Experimental Workflow Overview

A successful Grignard synthesis hinges on a logical and meticulous workflow, with an unyielding focus on maintaining an inert, anhydrous atmosphere until the final quenching step.

Experimental_Workflow A Glassware Preparation (Oven/Flame Drying) B Apparatus Assembly (Under Inert Gas) A->B Maintain Anhydrous State C Magnesium Activation (Iodine Crystal) B->C D Grignard Formation (Slow Ad-Br Addition) C->D Initiate Reaction E Cooling (0 °C Ice Bath) D->E Control Exotherm F Nucleophilic Addition (Slow Propanal Addition) E->F Control Exotherm G Reaction Quenching (Cold Sat. NH₄Cl) F->G Protonate Product H Liquid-Liquid Extraction G->H I Drying & Solvent Removal H->I J Purification (Column Chromatography) I->J K Characterization J->K

Caption: Overall experimental workflow from preparation to final product characterization.

Materials and Reagents

All reagents should be of high purity. Solvents must be anhydrous grade, and it is recommended to freshly distill THF from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.Notes
Magnesium TurningsMg24.311.34 g55.01.1
IodineI₂253.811 small crystal-catalyticActivating agent
1-Adamantyl BromideC₁₀H₁₅Br215.1310.76 g50.01.0
PropanalC₃H₆O58.083.19 g (4.0 mL)55.01.1
Tetrahydrofuran (THF)C₄H₈O72.11~150 mL--Anhydrous
Sat. Ammonium ChlorideNH₄Cl53.49~100 mL--Aqueous solution
Diethyl Ether(C₂H₅)₂O74.12~200 mL--For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Drying agent
Brine (Sat. NaCl)NaCl58.44~50 mL--Aqueous solution

Detailed Experimental Protocol

Causality: The success of this reaction is critically dependent on the exclusion of atmospheric moisture and oxygen.[11] Water will protonate and inactivate the Grignard reagent, while oxygen can oxidize it.

Part A: Glassware and Apparatus Setup
  • Drying Glassware: Thoroughly dry all glassware (a 500 mL three-neck round-bottom flask, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel) in an oven at 120 °C for at least 4 hours.[12]

  • Assembly: Immediately assemble the glassware while still hot. Equip the flask with a magnetic stir bar. Fit the central neck with the condenser and the side necks with the dropping funnel and a rubber septum.

  • Inert Atmosphere: Attach a nitrogen or argon gas inlet to the top of the condenser (a Schlenk line with a bubbler is ideal). Allow the apparatus to cool to room temperature under a gentle, positive flow of the inert gas. This prevents moisture from being drawn in as the glassware cools.[13]

Part B: Formation of 1-Adamantylmagnesium Bromide
  • Magnesium Preparation: Briefly remove the septum and add the magnesium turnings (1.34 g) to the flask. Add a single small crystal of iodine. The iodine helps activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[6][14]

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask via syringe.

  • Initiation: Prepare a solution of 1-adamantyl bromide (10.76 g) in 75 mL of anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Observation: The reaction mixture should become cloudy, and the brown color of the iodine should fade. Gentle warming with a heat gun may be necessary to initiate the reaction. A self-sustaining reflux indicates the reaction has started. If initiation fails, consult the troubleshooting guide.

  • Controlled Addition: Once the reaction is initiated, add the remaining 1-adamantyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic, and slow addition is crucial to prevent an uncontrolled, runaway reaction.[13][15]

  • Completion: After the addition is complete, stir the resulting gray-to-brown mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

Part C: Reaction with Propanal
  • Cooling: Cool the Grignard reagent solution in the flask to 0 °C using an ice-water bath. This is critical to moderate the highly exothermic reaction with the aldehyde and to minimize side reactions.[16]

  • Aldehyde Addition: Prepare a solution of propanal (3.19 g) in 25 mL of anhydrous THF. Add this solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A thick, white precipitate of the magnesium alkoxide salt will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour to ensure the reaction goes to completion.

Part D: Reaction Workup and Quenching
  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 100 mL of cold, saturated aqueous ammonium chloride solution dropwise. This step neutralizes any unreacted Grignard reagent and protonates the magnesium alkoxide to form the alcohol.[16] Using saturated NH₄Cl is a mild quenching method that avoids the strongly acidic conditions of HCl or H₂SO₄, which could promote elimination side reactions of the secondary alcohol product.

  • Observation: Continue adding the quenching solution until the bubbling ceases and two clear layers are visible.

Part E: Extraction and Purification
  • Extraction: Transfer the entire mixture to a 1 L separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Wash the remaining organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product, likely a white to off-white solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane.

Safety and Handling Precautions

  • Fire Hazard: Diethyl ether and THF are extremely flammable and have low boiling points. All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[11][15][17]

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are highly exothermic. Maintain constant vigilance and have an ice bath readily available to control the reaction temperature.[13][15]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).[15]

  • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all equipment and reagents are scrupulously dry.[2]

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Re-dry all glassware and use freshly distilled anhydrous solvent. 2. Add another small iodine crystal. Gently crush a piece of magnesium under the solvent with a dry glass rod (use caution). Add a few drops of 1,2-dibromoethane.[6]
Low yield of desired alcohol 1. Incomplete Grignard formation. 2. Grignard reagent destroyed by moisture. 3. Enolization of the aldehyde by the Grignard reagent acting as a base.[16]1. Ensure all magnesium has reacted before adding the aldehyde. 2. Check for leaks in the apparatus; ensure a positive inert gas flow. 3. Add the aldehyde at a low temperature (0 °C or below) to favor nucleophilic addition over deprotonation.
Formation of biphenyl-like impurity (di-adamantane) Wurtz-type coupling of the Grignard reagent with unreacted adamantyl bromide.Ensure slow, controlled addition of the adamantyl bromide to a stirred suspension of magnesium to keep its concentration low.

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Kavala, V., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction Safety. Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). SUNY Oneonta. Retrieved from [Link]

  • YouTube. (2024). Grignard reaction safety. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ResearchGate. (2024). Preparation of adamantyl magnesium reagents via Mg‐insertion in the presence of LiCl. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantane and Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry of adamantane. 5. Synthesis and anticholinergic properties of 1-adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. Retrieved from [Link]

  • ResearchGate. (2025). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Chem 355 Jasperse. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • DTIC. (n.d.). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tertiary alcohols from hydrocarbons by ozonation on silica gel. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Substituted Adamantylzinc Reagents Using a Mg‐Insertion in the Presence of ZnCl2 and Further Functionalizations. Retrieved from [Link]

  • MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from [Link]

  • Quora. (2016). How is secondary alcohol produced from ester and grignard reagent? Retrieved from [Link]

  • MDPI. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(2), M1833. Retrieved from [Link]

  • YouTube. (2014). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]

  • YouTube. (2025). Can Grignard Reagents React With Alkyl Halides? Retrieved from [Link]

Sources

Purification of 1-(1-Adamantyl)propan-1-ol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 1-(1-Adamantyl)propan-1-ol

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of this compound via silica gel column chromatography. The unique physicochemical properties of this compound, characterized by a bulky, non-polar adamantyl cage and a polar hydroxyl functional group, present specific challenges for achieving high purity. This guide explains the rationale behind methodological choices, from mobile phase selection using Thin-Layer Chromatography (TLC) to advanced sample loading and elution techniques. It is intended for researchers in medicinal chemistry, materials science, and drug development engaged in the synthesis and purification of adamantane-based compounds.

Introduction: The Purification Challenge

This compound is a tertiary alcohol featuring the rigid and lipophilic adamantane moiety.[1] Its structure imparts unique pharmacological and material properties but also complicates purification. The primary challenge lies in efficiently separating the target alcohol from less polar starting materials, such as the corresponding ketone (1-(1-Adamantyl)propan-1-one)[2], or other non-polar byproducts.

Column chromatography is the technique of choice for this task, leveraging the differential partitioning of compounds between a polar stationary phase and a non-polar mobile phase.[3][4] The polar hydroxyl group of this compound will interact strongly with the silica gel stationary phase, while the bulky, non-polar adamantyl group will have a greater affinity for the mobile phase. By optimizing the polarity of the mobile phase, a clean separation can be achieved.

Physicochemical Properties of this compound:

Property Value Source
Molecular Formula C₁₃H₂₂O PubChem[1]
Molecular Weight 194.31 g/mol PubChem[1]
Appearance Solid ChemicalBook[5]
Melting Point 84-86 °C ChemicalBook[5]

| XLogP3 | 3.4 | PubChem[1] |

The XLogP3 value of 3.4 indicates moderate lipophilicity, making normal-phase chromatography on silica gel an ideal purification strategy.

Principle of Separation

This protocol employs normal-phase flash column chromatography. The stationary phase is polar silica gel, and the mobile phase is a less polar solvent mixture. The separation mechanism is based on the following principles:

  • Adsorption: Compounds in the crude mixture are adsorbed onto the surface of the silica gel.

  • Elution: The mobile phase flows through the column, competing with the adsorbed compounds for binding sites on the stationary phase.[3]

  • Differential Migration:

    • Non-polar impurities (e.g., unreacted starting materials, hydrocarbons) have weak interactions with the silica gel and are readily eluted by the non-polar mobile phase, thus traveling down the column quickly.

    • The target alcohol , this compound, has a polar hydroxyl group that forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica gel surface. This causes it to be retained more strongly and travel down the column more slowly.[6]

    • Highly polar impurities will be retained most strongly, eluting last or remaining at the top of the column.

The general order of elution from a silica column is: hydrocarbons < ethers < ketones < alcohols < carboxylic acids.[3] Therefore, the precursor ketone is expected to elute before the target alcohol.

Experimental Workflow: From Crude to Pure

The entire purification process can be visualized as a sequential workflow, beginning with analytical method development and culminating in the isolation of the pure compound.

purification_workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation start Crude This compound tlc TLC Solvent System Optimization start->tlc Dissolve small sample end Purified Product (>98% Purity) packing Column Packing (Silica Gel Slurry) tlc->packing Optimal solvent system found loading Dry Sample Loading packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Pooling of Pure Fractions analysis->pooling Identify pure fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation evaporation->end

Caption: Workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Mobile Phase Optimization via TLC

Rationale: Before committing a large quantity of material to a column, TLC is used to rapidly determine the optimal solvent system for separation.[4][7] The ideal solvent system will show good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rf) of approximately 0.25-0.35.[8] An Rf in this range ensures the compound will move through the column at a reasonable rate without eluting too quickly, which would result in poor separation.

Materials:

  • Silica gel TLC plates (e.g., glass-backed, F₂₅₄)

  • Developing chambers (e.g., beakers with watch glasses)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or vanillin stain)

  • Test solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc)

Procedure:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the Plate: Using a capillary spotter, carefully spot the dissolved crude mixture onto the baseline of three separate TLC plates.

  • Prepare Eluents: Prepare three different solvent systems with varying polarity in separate developing chambers. A good starting point is Hexanes:EtOAc in ratios of 9:1, 4:1, and 2:1 by volume.

  • Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualize: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp. The alcohol may not be strongly UV-active; therefore, staining is crucial. Dip the plates in a potassium permanganate stain and gently heat with a heat gun. Alcohols will appear as yellow spots on a purple background.

  • Analyze: Calculate the Rf value for the target alcohol spot in each solvent system.

    • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

  • Select System: Choose the solvent system that gives the target alcohol an Rf of ~0.3. If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate. If it is too high (>0.5), decrease the polarity by adding more hexanes.[7] For this compound, a system of 85:15 Hexanes:Ethyl Acetate is often a suitable starting point for the column.

Protocol 2: Column Packing and Sample Loading

Rationale: A well-packed column is essential for achieving high resolution.[4] The slurry packing method minimizes air bubbles and channels, ensuring a uniform flow of the mobile phase.[9] Dry loading is recommended for solid samples to ensure a tight, concentrated starting band, which prevents band broadening and improves separation.[4][9]

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (flash grade, 230-400 mesh)

  • Sand (acid-washed)

  • Glass wool or cotton

  • Mobile phase (as determined by TLC)

  • Crude this compound

Procedure:

  • Column Preparation:

    • Secure the column vertically to a clamp stand.

    • Place a small plug of glass wool at the bottom to support the packing.[3]

    • Add a ~1 cm layer of sand over the glass wool.

  • Slurry Packing:

    • In a beaker, weigh out the required amount of silica gel. A general rule is to use 30-50 g of silica for every 1 g of crude material.

    • Add the initial, non-polar eluting solvent (e.g., 95:5 Hexanes:EtOAc) to the silica gel to form a free-flowing slurry.[6]

    • With the stopcock open and a flask underneath, quickly pour the slurry into the column. Use more solvent to rinse any remaining silica into the column.

    • Tap the side of the column gently to help the silica pack evenly and release any trapped air.

    • Allow the solvent to drain until its level reaches the top of the silica bed. Do not let the column run dry. Add a ~1 cm protective layer of sand on top.[4]

  • Dry Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like DCM.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, ensuring the sand layer is not disturbed.

Protocol 3: Elution and Fraction Collection

Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective. This allows the non-polar impurities to be washed off first, followed by the target compound, without excessive band broadening.

Procedure:

  • Initial Elution: Carefully add the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to the column. Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks). Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.

  • Gradient Increase: Monitor the elution process by collecting small fractions and analyzing them by TLC. Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase. For example, switch from 95:5 to 90:10, then to 85:15 Hexanes:EtOAc. This gradual increase will move the more polar alcohol down the column.

  • Collect the Product: The target compound will begin to elute as the mobile phase polarity approaches the optimal ratio determined in Protocol 1. Continue collecting fractions throughout this process.

  • Analyze Fractions: Spot every few fractions on a TLC plate and run it in the optimized solvent system. This will reveal which fractions contain the pure product, which contain mixtures, and which are empty.

  • Pool and Isolate: Combine the fractions that contain only the pure this compound. Remove the solvent using a rotary evaporator to yield the purified solid product.

Troubleshooting

IssueProbable Cause(s)Solution(s)
Poor Separation (Overlapping Bands) - Incorrect solvent system (too polar).- Column overloaded with sample.- Column packed improperly (channels).- Rerun TLC to find a less polar eluent.- Use a larger column or less sample (aim for 1-3% load by mass).- Repack the column carefully using the slurry method.
Compound Won't Elute - Solvent system is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Streaking on TLC / Tailing on Column - Sample is too concentrated on the TLC plate.- Compound is slightly acidic/basic and interacting strongly with silica.- Sample is not fully soluble in the mobile phase.- Dilute the sample for TLC analysis.[7]- Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.- Ensure dry loading is performed correctly.
Cracked or Channeled Column Bed - The silica bed ran dry during packing or loading.- Drastic and rapid solvent changes.- Always keep the solvent level above the silica bed.- Introduce solvent polarity changes gradually.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584510, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64152, 1-Adamantanol. PubChem. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. Column Chromatography. Retrieved from [Link]

  • University of Rochester Chemistry Department. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7680. Retrieved from [Link]

  • Fokin, A. A., et al. (2014). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. ARKIVOC, 2014(4), 342-349. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Retrieved from [Link]

  • Reddy, L. R., et al. (2019). Synthesis of Sterically Congested 2,2'-Bi(Adamantyl)-Based Alcohol and Amines. The Journal of Organic Chemistry, 85(1), 329-335. Retrieved from [Link]

  • Lizzio, M. J., & Ollinger, J. (1990). Tertiary Alcohols from Hydrocarbons by Ozonation on Silica Gel: 1-Adamantanol. Organic Syntheses, 69, 101. Retrieved from [Link]

  • Kaimoto, H., et al. (2004). Process for producing 2-alkyl-2-adamantyl ester. Google Patents, US6770777B2.
  • Data.gov. Compound 526924: 1-(1-Adamantyl)propan-1-one. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Supreme Science. (2018). Top 6 Steps to Run The PERFECT Column Chromatography. YouTube. Retrieved from [Link]

  • Reddit. (2023). How do you pick your solvents for TLC?. r/chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

Sources

Experimental protocol for using 1-(1-Adamantyl)propan-1-ol in antiviral assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Evaluation of 1-(1-Adamantyl)propan-1-ol in Antiviral Assays

Introduction: The Adamantane Scaffold in Antiviral Research

Adamantane and its derivatives represent a foundational class of synthetic antiviral compounds. The rigid, lipophilic, tricyclic hydrocarbon structure of adamantane serves as a valuable pharmacophore in drug design.[1] The first approved antiviral drugs for influenza A, amantadine and rimantadine, are adamantane derivatives that function by targeting and blocking the M2 proton channel, a protein essential for the viral uncoating process within the host cell.[1][2][3] This mechanism effectively halts viral replication at an early stage.[2][4]

While the clinical use of early adamantanes has been challenged by the emergence of resistant viral strains, the adamantane scaffold continues to be a subject of intense research.[1][5] Novel derivatives are being synthesized and evaluated against a range of viruses, including resistant influenza strains and other pathogens like coronaviruses, where they may act on different targets such as viral proteases or viroporins.[6][7][8]

This document provides a detailed experimental framework for assessing the antiviral potential of This compound , a novel derivative. As a Senior Application Scientist, this guide is designed to provide researchers with robust, self-validating protocols, explaining not just the steps but the scientific rationale behind them, in line with industry best practices and regulatory expectations for antiviral product development.[9][10]

Section 1: Foundational Assays - Cytotoxicity Evaluation

Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of the test compound. This establishes a therapeutic window, ensuring that any observed antiviral effect is due to specific activity against the virus and not simply a result of cell death. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[11][12]

Principle of the MTT Assay

The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11] The concentration of the resulting formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cell line)[14][15]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (570 nm measurement, >650 nm reference)

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM, starting from a high concentration (e.g., 1000 µM). Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "cell control" (medium only).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (this duration should match the planned antiviral assay incubation period) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[11] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Profile
Concentration (µM)% Cell Viability
10005.2%
50015.8%
25048.9%
12585.4%
62.598.1%
31.2599.5%
CC₅₀ (µM) ~255

Section 2: Primary Antiviral Efficacy Screening

Once the non-toxic concentration range is established, the compound can be tested for its ability to inhibit viral replication. The choice of assay depends on the characteristics of the virus. For influenza A virus, which can form plaques in MDCK cell monolayers, the Plaque Reduction Neutralization Test (PRNT) is the gold standard.[16] For viruses that induce a cytopathic effect (CPE) without forming distinct plaques, the TCID₅₀ assay is preferred.[17][18]

Experimental Workflow Overview

G cluster_prep Preparation cluster_main Experimental Phase cluster_analysis Data Analysis A Prepare Compound Stock (this compound) D Step 1: Cytotoxicity Assay (MTT) Determine CC50 A->D B Propagate Virus Stock (e.g., Influenza A/H1N1) F Step 3: Antiviral Assay Plaque Reduction Assay B->F C Culture Host Cells (e.g., MDCK) C->D C->F E Step 2: Determine Max Non-Toxic Concentration for Screening D->E  Key Decision Point E->F G Count Plaques & Calculate % Inhibition F->G H Determine EC50 (50% Effective Concentration) G->H I Calculate Selectivity Index (SI) SI = CC50 / EC50 H->I G cluster_cell Host Cell Cytoplasm cluster_endosome Endosome (Acidic pH) vRNP Viral Ribonucleoprotein (vRNP) Released for Replication Virus Influenza A Virus Virus->vRNP Successful Uncoating M2_channel M2 Proton Channel M2_channel->Virus Proton Influx Protons_in H+ Compound This compound Blocked_M2 Blocked M2 Channel Compound->Blocked_M2 Blockade Uncoating_Fail Viral Uncoating Fails Blocked_M2->Uncoating_Fail Prevents Proton Influx Protons_out H+ Protons_out->M2_channel Acidification Signal

Caption: Proposed mechanism: Blockade of the Influenza A M2 proton channel.

This channel is essential for acidifying the interior of the virus particle after it enters the host cell's endosome. This acidification triggers the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1), a critical step known as uncoating. [1][2]By physically obstructing the M2 channel, adamantane derivatives prevent this pH drop, trapping the vRNP and halting the replication cycle before it can begin.

References

  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs . Source: Medical Pharmacology. [Link]

  • TCID50 Assay Protocol . Source: BrainVTA. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19 . Source: PubMed Central. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol . Source: Creative Biolabs. [Link]

  • List of Adamantane antivirals . Source: Drugs.com. [Link]

  • TCID50 assay principle protocol and calculation explained . Source: YouTube. [Link]

  • Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability . Source: Federal Register. [Link]

  • Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency . Source: Regulations.gov. [Link]

  • FDA publishes draft guidance for developing HCV antivirals . Source: PM360. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency . Source: FDA. [Link]

  • TCID50 Assay . Source: Agilent. [Link]

  • Virus Titration / TCID50 Assay . Source: Coriolis Pharma. [Link]

  • Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency . Source: FDA. [Link]

  • (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1 . Source: ResearchGate. [Link]

  • Amantadine . Source: Wikipedia. [Link]

  • Plaque Reduction Assay . Source: Creative Diagnostics. [Link]

  • What cell lines are used for viral culture in suspected respiratory virus infection? . Source: Dr.Oracle. [Link]

  • Screening for Antiviral Activity: MTT Assay . Source: Springer Nature Experiments. [Link]

  • 2.7. Plaque Reduction Neutralization Test . Source: Bio-protocol. [Link]

  • Influenza virus assays based on virus-inducible reporter cell lines . Source: University of Nebraska - Lincoln. [Link]

  • Cell Viability Assays - Assay Guidance Manual . Source: NCBI Bookshelf. [Link]

  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound . Source: The Journal of Infectious Diseases. [Link]

  • Plaque Assay Protocols . Source: American Society for Microbiology. [Link]

  • Development of a novel plaque reduction neutralisation test for hantavirus infection . Source: PMC. [Link]

  • Influenza virus culture in MDCK cell line A. Normal cell line B. Cell... . Source: ResearchGate. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies . Source: MDPI. [Link]

  • Influenza virus assays based on virus‐inducible reporter cell lines . Source: PMC - NIH. [Link]

  • (PDF) Synthesis and antiviral activity of new adamantane derivatives . Source: ResearchGate. [Link]

  • New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 . Source: PubMed Central. [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains . Source: Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Single-Cell Infection of Influenza A Virus Using Drop-Based Microfluidics . Source: Microbiology Spectrum - ASM Journals. [Link]

  • Studies on the antiviral activity of 1-adamantanamine . Source: PMC - NIH. [Link]

  • ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) . Source: PubMed. [Link]

  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity . Source: MDPI. [Link]

Sources

Application Notes & Protocols for the Investigation of 1-(1-Adamantyl)propan-1-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-(1-Adamantyl)propan-1-ol in Oncology

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a unique and valuable scaffold in medicinal chemistry.[1][2] Its diamondoid structure allows for precise three-dimensional positioning of functional groups, which can enhance binding affinity and selectivity for biological targets.[3] Historically, adamantane derivatives have been successfully developed into FDA-approved drugs for a range of diseases, including viral infections (Amantadine, Rimantadine) and neurodegenerative disorders (Memantine).[1]

In recent years, the focus has shifted towards exploring the utility of the adamantane scaffold in oncology.[4][5] Numerous studies have demonstrated that incorporating an adamantyl group into various pharmacophores can yield compounds with potent anticancer activity.[6][7] These derivatives have been shown to exert their effects through diverse mechanisms, such as inducing apoptosis, inhibiting key signaling pathways like AKT1, and modulating receptor activity.[4][7][8] For instance, adamantyl-containing retinoids have demonstrated efficacy in pancreatic cancer models by targeting the IGF-1R and Wnt/β-catenin pathways.[9][10]

While this compound is a structurally simple derivative, its potential as an anticancer agent has not been extensively reported in peer-reviewed literature. Its structure, featuring the bulky adamantyl group attached to a short-chain alcohol, presents an intriguing starting point for investigation. The lipophilic adamantane cage can facilitate membrane transport and interaction with hydrophobic binding pockets of target proteins, while the hydroxyl group offers a site for potential metabolic modification or hydrogen bonding.[3][11]

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols outlined below are designed to systematically assess its cytotoxic and cytostatic effects on various cancer cell lines, offering insights into its potential mechanisms of action and establishing a foundation for further drug development efforts.

Section 1: Preliminary Handling and Preparation of this compound

1.1. Compound Characteristics

PropertyValueSource
Molecular Formula C₁₃H₂₂O[12]
Molecular Weight 194.31 g/mol [12]
Appearance White solid (typical for adamantane derivatives)General Knowledge
Solubility Expected to be soluble in organic solvents like DMSO, Ethanol; poorly soluble in water.General Chemical Principles

1.2. Protocol for Stock Solution Preparation

Causality: A high-concentration, sterile stock solution in a suitable solvent is critical for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice for most nonpolar compounds due to its high solubilizing capacity and miscibility with aqueous culture media.

  • Aseptic Technique: Perform all steps in a certified biological safety cabinet (BSC) to maintain sterility.

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

  • Solubilization: Dissolve the compound in sterile, cell culture-grade DMSO to a final concentration of 10 mM. For 10 mg (MW: 194.31), this requires approximately 5.15 mL of DMSO.

    • Calculation: (0.010 g / 194.31 g/mol ) / 0.010 mol/L = 0.00515 L = 5.15 mL

  • Vortexing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Self-Validation: The final DMSO concentration in the culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results. A vehicle control (DMSO alone) must be included in all experiments at the same final concentration as the highest dose of the test compound.

Section 2: Experimental Workflow for Anticancer Evaluation

This section outlines a logical progression of experiments to characterize the biological effects of this compound on cancer cells.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Impact A Select Diverse Cancer Cell Line Panel (e.g., A549, MCF-7, PANC-1) B Dose-Response Cytotoxicity (MTT / SRB Assay) (24h, 48h, 72h) A->B C Determine IC50 Values B->C D Apoptosis Induction Assay (Annexin V / PI Staining) C->D Use IC50 concentration E Cell Cycle Analysis (Propidium Iodide Staining) C->E Use IC50 & sub-IC50 concentrations F Clonogenic (Colony Formation) Assay C->F Use sub-IC50 concentrations G Cell Migration Assay (Wound Healing / Scratch Assay) C->G Use non-toxic concentrations H Cell Invasion Assay (Transwell / Boyden Chamber) C->H Use non-toxic concentrations

Figure 1: A tiered experimental workflow for evaluating the anticancer properties of a novel compound.

Section 3: Core Protocols for In Vitro Analysis

3.1. Protocol: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the old medium with 100 µL of medium containing the desired final concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

3.2. Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC₅₀ concentration for a relevant time point (e.g., 24 or 48 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

3.3. Hypothetical Signaling Pathway Modulation

Many adamantane derivatives exert their anticancer effects by modulating key signaling pathways.[4][7][8] Given the known activity of related compounds, a plausible hypothesis is that this compound could interfere with pro-survival pathways like PI3K/AKT.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTOR mTORC1 AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Casp9 Caspase-9 AKT->Casp9 Inhibits Compound This compound (Hypothesized Target) Compound->AKT Inhibits? Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Casp9->Apoptosis Promotes

Figure 2: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.

Section 4: Data Interpretation and Next Steps

4.1. Expected Outcomes and Interpretation

AssayPossible OutcomeInterpretationNext Steps
MTT Assay Dose-dependent decrease in viability (low µM IC₅₀).Compound exhibits potent cytotoxic or cytostatic activity.Proceed to mechanistic assays (apoptosis, cell cycle).
Minimal effect on viability (high µM or no IC₅₀).Compound has low potency as a single agent.Consider combination studies or abandon the compound.
Apoptosis Assay Increase in Annexin V+/PI- and Annexin V+/PI+ populations.The compound induces cell death via apoptosis.Investigate specific apoptotic pathways (e.g., caspase activation via Western Blot).
No significant increase in apoptotic cells.Cytotoxicity may be due to necrosis or cytostatic effects.Perform cell cycle analysis to check for cell cycle arrest.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M).Compound disrupts cell cycle progression.Investigate key cell cycle regulatory proteins (e.g., cyclins, CDKs).

4.2. Concluding Remarks

The protocols and workflow detailed in this document provide a robust starting point for the systematic evaluation of this compound in cancer cell line studies. By logically progressing from broad cytotoxicity screening to more focused mechanistic assays, researchers can efficiently determine the compound's potential as an anticancer agent. The unique lipophilic nature of the adamantane core suggests that even simple derivatives may possess unexpected biological activities, making this a worthwhile exploratory endeavor in the field of drug discovery.[3]

References

[4] Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. vertexaisearch.cloud.google.com. 4

[1] Spilovska, K., Zemek, F., Korabecny, J., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.

[2] Krasnodebska-Tomkiel, M. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.

[3] ConnectSci (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. connectsci.com.

[8] Alamri, M. A. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. researchgate.net.

[13] Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

[5] Piatek, A., Napiorkowska, A., & Stawinski, J. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

[6] Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega.

[7] Al-Abdullah, E. S., et al. (2019). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central.

[14] Papapostolou, I., et al. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.

[12] National Center for Biotechnology Information (n.d.). This compound. PubChem.

[15] Company, R. S. of C. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. pubs.rsc.org.

[11] Khusnutdinov, R. I., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.

[9] Thomas, S. D., et al. (2013). Adamantyl Retinoid-Related Molecules Induce Apoptosis in Pancreatic Cancer Cells by Inhibiting IGF-1R and Wnt/β-Catenin Pathways. PubMed Central.

[10] Thomas, S. D., et al. (2013). Adamantyl Retinoid-Related Molecules Induce Apoptosis in Pancreatic Cancer Cells by Inhibiting IGF-1R and Wnt/β-Catenin Pathways. ResearchGate.

[16] ChemicalBook (n.d.). This compound. chemicalbook.com.

Sources

Application Notes and Protocols: 1-(1-Adamantyl)propan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its incorporation into bioactive molecules can significantly enhance their pharmacological profiles. The primary benefits of introducing an adamantyl group include increased lipophilicity, which can improve membrane permeability and bioavailability, and enhanced metabolic stability due to the steric hindrance it provides, protecting adjacent functional groups from enzymatic degradation.[3][4] This "lipophilic bullet" has been successfully integrated into drugs for a wide range of therapeutic areas, including antiviral (Amantadine), neuroprotective (Memantine), and antidiabetic (Saxagliptin) agents.[1][4]

1-(1-Adamantyl)propan-1-ol is a valuable secondary alcohol that serves as a key building block for introducing the adamantyl motif into a variety of molecular frameworks. Its secondary alcohol functionality provides a versatile handle for a range of chemical transformations, allowing for the synthesis of novel ethers, esters, ketones, and other derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Synthesis of the Building Block: this compound

The most direct and efficient method for the synthesis of this compound is the Grignard reaction between 1-adamantanecarboxaldehyde and an ethyl Grignard reagent, such as ethylmagnesium bromide. This reaction provides a straightforward route to the desired secondary alcohol in good yield.

Caption: Synthesis of this compound via Grignard Reaction.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Grignard reaction methodology for the synthesis of secondary alcohols from aldehydes.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Adamantanecarboxaldehyde24964-14-3164.24101.0
Magnesium turnings7439-95-424.31121.2
Bromoethane74-96-4108.97121.2
Anhydrous Diethyl Ether (Et₂O)60-29-774.12--
Saturated aq. NH₄Cl solution12125-02-953.49--
Anhydrous MgSO₄7487-88-9120.37--

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (12 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether (20 mL) to the flask.

    • Add a solution of bromoethane (12 mmol) in anhydrous diethyl ether (10 mL) dropwise from the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Adamantanecarboxaldehyde:

    • Dissolve 1-adamantanecarboxaldehyde (10 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the solution of 1-adamantanecarboxaldehyde dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a white solid.

Applications in Organic Synthesis

The secondary alcohol functionality of this compound is a gateway to a variety of valuable derivatives. The following sections detail protocols for its oxidation, etherification, and esterification.

Oxidation to 1-(1-Adamantyl)propan-1-one

The oxidation of this compound provides access to the corresponding ketone, 1-(1-adamantyl)propan-1-one, another important building block. Due to the steric hindrance of the adamantyl group, mild and selective oxidation methods are preferred to avoid side reactions. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are excellent choices.[5][6][7][8]

Caption: Oxidation of this compound to the corresponding ketone.

The Dess-Martin oxidation is a mild and efficient method that proceeds at room temperature with high selectivity.[5][6]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound18341-84-9194.3151.0
Dess-Martin Periodinane (DMP)87413-09-0424.1461.2
Dichloromethane (DCM)75-09-284.93--
Saturated aq. NaHCO₃ solution144-55-884.01--
Sodium thiosulfate (Na₂S₂O₃)7772-98-7158.11--

Procedure:

  • To a solution of this compound (5 mmol) in dichloromethane (50 mL) at room temperature, add Dess-Martin periodinane (6 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate (1:1 mixture).

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(1-adamantyl)propan-1-one.

The Swern oxidation is another mild and widely used method, particularly suitable for large-scale synthesis.[7][8]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Oxalyl chloride79-37-8126.9361.2
Dimethyl sulfoxide (DMSO)67-68-578.13122.4
This compound18341-84-9194.3151.0
Triethylamine (Et₃N)121-44-8101.19255.0
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • To a solution of oxalyl chloride (6 mmol) in anhydrous dichloromethane (20 mL) at -78 °C (dry ice/acetone bath), add a solution of DMSO (12 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (5 mmol) in anhydrous dichloromethane (10 mL) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (25 mmol) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography.

Ether Synthesis

The synthesis of ethers from this compound can be achieved through several methods, with the Williamson ether synthesis being a classic and reliable approach.[9][10] Due to the steric hindrance of the secondary alcohol, reaction conditions may need to be optimized.

Caption: Williamson Ether Synthesis with this compound.

This protocol describes the synthesis of an illustrative ether, 1-(1-adamantyl)-1-methoxypropane.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound18341-84-9194.3151.0
Sodium hydride (60% dispersion in mineral oil)7646-69-724.0061.2
Iodomethane74-88-4141.947.51.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11--

Procedure:

  • To a suspension of sodium hydride (6 mmol, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF (20 mL) at 0 °C, add a solution of this compound (5 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).

  • Cool the resulting alkoxide solution to 0 °C and add iodomethane (7.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude ether by column chromatography.

Ester Synthesis

Esterification of the sterically hindered this compound can be challenging. Standard Fischer esterification conditions may lead to dehydration. More effective methods include acylation with acyl chlorides in the presence of a base or using coupling agents like DCC with a DMAP catalyst (Steglich esterification).[11][12] The Mitsunobu reaction also provides a mild alternative for esterification with inversion of configuration.[13][14][15][16][17]

Caption: Methods for the esterification of this compound.

This protocol describes a general procedure for the synthesis of esters using an acyl chloride and a non-nucleophilic base.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound18341-84-9194.3151.0
Acetyl chloride75-36-578.5061.2
Pyridine110-86-179.10102.0
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • To a solution of this compound (5 mmol) and pyridine (10 mmol) in anhydrous dichloromethane (25 mL) at 0 °C, add acetyl chloride (6 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis via the Grignard reaction and the reactivity of its secondary alcohol functionality allow for the facile introduction of the beneficial adamantyl moiety into a wide array of molecular architectures. The protocols detailed in this guide for the oxidation, etherification, and esterification of this compound provide a solid foundation for researchers to explore the synthesis of novel adamantane-containing compounds with potentially enhanced pharmacological properties. The unique steric and electronic properties of the adamantyl group will continue to make it a cornerstone in the design of next-generation therapeutics.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
  • Butts, C. P., Jones, C. R., & White, J. M. (2009). The Mitsunobu reaction: a powerful tool for the synthesis of natural products. Natural product reports, 26(11), 1431–1463.
  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14775–14779.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
  • Mitsunobu Reaction. (n.d.). In BYJU'S. Retrieved from [Link]

  • Sakakura, A., et al. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14775-14779.
  • Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... (n.d.). In ResearchGate. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604.
  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779.
  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Trans-1-(1-Adamantyl)Propene. (n.d.). In ChemBK. Retrieved from [Link]

  • Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Adamantane-based chemotherapeutic drugs and drug candidates. (n.d.). In ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In J&K Scientific LLC. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). In BYJU'S. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nascent pharmacological advancement in adamantane derivatives. (n.d.). In Semantic Scholar. Retrieved from [Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia, 70(4), 1033-1040.
  • The Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). In Organic Synthesis. Retrieved from [Link]

  • Karelin, K. I., et al. (2007). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • Dess-Martin-Periodinane oxidation. (2025, November 21). In YouTube. Retrieved from [Link]

  • Williamson ether synthesis (video). (n.d.). In Khan Academy. Retrieved from [Link]

  • Swern oxidation. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Dess-Martin Oxidation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. (2025, October 1). In CoLab. Retrieved from [Link]

  • Swern Oxidation. (2021, March 23). In J&K Scientific LLC. Retrieved from [Link]

  • Swern Oxidation: Reaction Mechanism. (n.d.). In NROChemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). In Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. (n.d.). In ResearchGate. Retrieved from [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (n.d.). In ResearchGate. Retrieved from [Link]

  • Grignard Reaction. (n.d.). In University of Wisconsin-Madison. Retrieved from [Link]

  • Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. (n.d.). In MDPI. Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules, 29(9), 2055.

Sources

Application Notes and Protocols for 1-(1-Adamantyl)propan-1-ol as a Precursor for Novel Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane cage, a rigid, lipophilic, and structurally unique three-dimensional hydrocarbon, has emerged as a "privileged scaffold" in modern drug discovery. Its incorporation into bioactive molecules can significantly enhance their pharmacological profiles, including improved metabolic stability, increased lipophilicity for better membrane permeability, and favorable binding interactions with biological targets.[1][2] Adamantane derivatives have found clinical success in a wide range of therapeutic areas, including antiviral (amantadine, rimantadine), antidiabetic (saxagliptin, vildagliptin), and neuroprotective (memantine) agents.[3][4] This success has fueled ongoing research into novel adamantane-containing compounds with diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.[1][5]

1-(1-Adamantyl)propan-1-ol is a key chiral secondary alcohol that serves as a versatile precursor for the synthesis of a variety of novel adamantane derivatives. Its structure combines the bulky adamantyl group with a reactive secondary hydroxyl moiety, providing a strategic starting point for chemical modifications. This guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent derivatization to generate new chemical entities with potential therapeutic applications.

Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved through two primary routes: the Grignard reaction with an adamantyl-containing carbonyl compound or the reduction of the corresponding ketone.

Method 1: Grignard Reaction

This method involves the reaction of 1-adamantanecarboxaldehyde with ethylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form the secondary alcohol after an aqueous workup.[4][6]

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-Adamantanecarboxaldehyde

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), place a solution of 1-adamantanecarboxaldehyde in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: 75-85%

Method 2: Reduction of 1-(1-Adamantyl)propan-1-one

This two-step approach first involves the synthesis of 1-(1-adamantyl)propan-1-one, followed by its reduction to the desired secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[6][7]

Protocol 2.1: Synthesis of 1-(1-Adamantyl)propan-1-one

This ketone can be prepared via a Friedel-Crafts acylation of adamantane with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8]

Protocol 2.2: Reduction of 1-(1-Adamantyl)propan-1-one

Materials:

  • 1-(1-Adamantyl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1-(1-adamantyl)propan-1-one in methanol. Cool the solution in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride in small portions. The reaction is exothermic and may cause the solvent to bubble.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane or diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase to yield the crude product, which can be purified by column chromatography or recrystallization.

Expected Yield: 90-98%

Table 1: Comparison of Synthetic Routes to this compound

FeatureGrignard ReactionKetone Reduction
Starting Materials 1-Adamantanecarboxaldehyde, Ethylmagnesium bromide1-(1-Adamantyl)propan-1-one, NaBH₄
Number of Steps OneTwo (including ketone synthesis)
Reagent Sensitivity Highly sensitive to moisture and airModerately sensitive to moisture
Typical Yield 75-85%90-98% (for the reduction step)
Key Considerations Requires anhydrous conditions and inert atmosphere.A milder and often higher-yielding final step.

Derivatization of this compound: Pathways to Novel Compounds

The secondary hydroxyl group of this compound is a versatile handle for a range of chemical transformations, enabling the synthesis of diverse adamantane derivatives.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for preparing ethers from alcohols.[3][9][10] The protocol involves the deprotonation of this compound with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[5][11]

Protocol 3: Synthesis of 1-(1-Adamantyl)-1-ethoxypropane

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (or other primary alkyl halide)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH in anhydrous THF. Cool the suspension in an ice bath and slowly add a solution of this compound in anhydrous THF.

  • Reaction: After the hydrogen evolution ceases, allow the mixture to stir at room temperature for 30 minutes. Then, add ethyl iodide dropwise. Heat the reaction mixture to reflux and monitor by TLC.

  • Workup and Extraction: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ether by column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the sterically hindered secondary alcohol without competing side reactions. A primary alkyl halide is used to favor the Sₙ2 pathway and minimize elimination reactions.[9]

Esterification: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12][13][14] This equilibrium-driven process can be pushed towards the product by using an excess of one reactant or by removing water as it is formed.[15]

Protocol 4: Synthesis of 1-(1-Adamantyl)propyl acetate

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid. If using a Dean-Stark apparatus, add toluene.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and dilute it with diethyl ether. Carefully wash the organic layer with water, saturated NaHCO₃ solution (to neutralize the excess acid), and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.

Self-Validating System: The progress of the esterification can be monitored by observing the separation of water in the Dean-Stark trap. The neutralization step with NaHCO₃ will result in effervescence, confirming the presence of excess acid which is then removed.

Dehydration: Synthesis of Adamantyl-substituted Alkenes

Acid-catalyzed dehydration of this compound leads to the formation of 1-(1-adamantyl)propene.[8][16] This reaction proceeds via an E1 mechanism involving a carbocation intermediate.

Protocol 5: Synthesis of 1-(1-Adamantyl)propene

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Reaction Setup: In a distillation apparatus, place this compound and a catalytic amount of concentrated sulfuric acid.

  • Dehydration and Distillation: Heat the mixture. The alkene product will distill as it is formed. Collect the distillate.

  • Purification: Wash the collected distillate with water, dry it over anhydrous Na₂SO₄, and re-distill to obtain the pure alkene.

Mechanistic Insight: The bulky adamantyl group stabilizes the adjacent carbocation formed after the departure of the protonated hydroxyl group, facilitating the E1 elimination pathway.

Visualization of Synthetic Pathways

Synthesis_and_Derivatization cluster_synthesis Synthesis of Precursor cluster_derivatization Derivatization 1-Adamantanecarboxaldehyde 1-Adamantanecarboxaldehyde Precursor This compound 1-Adamantanecarboxaldehyde->Precursor  Grignard Reaction (EtMgBr) 1-(1-Adamantyl)propan-1-one 1-(1-Adamantyl)propan-1-one 1-(1-Adamantyl)propan-1-one->Precursor  Reduction (NaBH4) Ether Adamantyl Propyl Ether Precursor->Ether  Williamson Ether Synthesis (NaH, R-X) Ester Adamantyl Propyl Ester Precursor->Ester  Fischer Esterification (R-COOH, H+) Alkene 1-(1-Adamantyl)propene Precursor->Alkene  Dehydration (H+)

Caption: Synthetic routes to this compound and its subsequent derivatization.

Applications and Future Perspectives

The derivatives synthesized from this compound represent a library of novel compounds with the potential for a wide range of biological activities. The introduction of different functional groups via etherification, esterification, and other reactions allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug-receptor interactions and pharmacokinetic profiles.

For instance, adamantane-containing ethers and esters have been investigated for their potential as anti-inflammatory and analgesic agents.[1] The adamantylpropene derivatives, with their unsaturated side chain, could serve as precursors for further functionalization or be evaluated for their own biological activities, including antiviral and anticancer properties.[5][17]

The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 1-(1-adamantyl)propyl scaffold. The resulting novel adamantane derivatives are promising candidates for screening in various biological assays, potentially leading to the discovery of new therapeutic agents for a multitude of diseases.

References

  • Tsotinis, A., et al. (2006). Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 49(18), 5563-5570. Available at: [Link]

  • Gallo, M., et al. (2013). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. ACS Medicinal Chemistry Letters, 4(11), 1044-1048. Available at: [Link]

  • Vicha, R., et al. (2007). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 72(1), 121-142. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Singh, P., et al. (2015). Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. European Journal of Medicinal Chemistry, 92, 789-799. Available at: [Link]

  • Wróbel, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]

  • CK-12 Foundation. (n.d.). What reagents and experimental conditions will convert 1-propanol to 1-propene? Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Available at: [Link]

  • Unknown. (n.d.). 22. The Fischer Esterification. Available at: [Link]

  • Alamri, M. A., et al. (2022). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Molecules, 27(19), 6241. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Available at: [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. Available at: [Link]

  • Unknown. (n.d.). How is 1-propoxypropane synthesised from propan-1-ol? write mechanism of this reaction. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Unknown. (n.d.). Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Available at: [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Available at: [Link]

  • OSTI.GOV. (n.d.). Catalytic Dehydration of Biomass Derived 1- Propanol to Propene over M-ZSM-5 (M=H, V, Cu). Available at: [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

Protocol for testing the analgesic effects of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Multi-Tiered Preclinical Protocol for Evaluating the Analgesic Efficacy of 1-(1-Adamantyl)propan-1-ol

Abstract

This guide provides a comprehensive, multi-tiered protocol for the preclinical evaluation of the analgesic properties of this compound, a novel compound with a promising structural motif. Adamantane derivatives have demonstrated significant potential in medicinal chemistry, with some analogues exhibiting potent analgesic effects[1][2]. This document outlines a systematic approach, beginning with acute nociceptive models and progressing to more complex tonic and neuropathic pain assays. The protocols are designed to establish a robust efficacy and preliminary safety profile for the compound, guiding researchers in drug development. We emphasize the scientific rationale behind each experimental choice, data interpretation, and adherence to ethical guidelines for animal research[3][4][5].

Introduction: The Rationale for Investigating this compound

The adamantane moiety, a rigid, lipophilic cage-like hydrocarbon, has been successfully incorporated into various clinically approved drugs[1]. Its unique structure can favorably influence a compound's pharmacokinetic and pharmacodynamic properties. Notably, the replacement of a phenyl ring with an adamantyl group in paracetamol analogues has yielded compounds with potent analgesic activity, mediated through the inhibition of the TRPA1 channel[1][6][7]. This suggests that adamantane-containing structures may offer novel mechanisms for pain relief.

This compound (Figure 1) is a structurally related compound whose analgesic potential is yet to be fully characterized. This protocol provides a roadmap for its systematic evaluation.

Figure 1: Chemical Structure of this compound (Note: A visual representation of the chemical structure would be inserted here in a full document.)[8][9]

Our testing strategy is hierarchical, designed to efficiently assess the compound's potential. We will begin with models of acute pain to determine intrinsic antinociceptive activity. Positive results will warrant progression to models of persistent inflammatory and neuropathic pain, which are more clinically relevant for chronic pain conditions[10][11].

Ethical Considerations in Animal Research

All experimental procedures involving animals must be conducted in strict accordance with the guidelines established by institutional and national ethics committees, such as the NIH's "Guide for the Care and Use of Laboratory Animals" and the International Association for the Study of Pain (IASP) guidelines[3][4][12]. Key principles include:

  • Minimizing Animal Numbers: Employing appropriate statistical methods to use the minimum number of animals required for scientifically valid results.

  • Alleviating Pain and Distress: Using humane endpoints and providing appropriate care to minimize any suffering[5][13].

  • Justification of Procedures: Ensuring that the potential scientific benefits of the research outweigh the ethical costs to the animals[13].

Experimental Workflow

The screening process is designed as a funnel, starting with broad screening for any analgesic signal and moving towards more specific and complex pain modalities.

G cluster_0 Phase 1: Acute Nociception cluster_1 Phase 2: Tonic/Inflammatory Pain cluster_2 Phase 3: Neuropathic Pain A Hot Plate Test (Thermal, Supraspinal) C Acetic Acid-Induced Writhing (Visceral, Inflammatory) A->C Positive Result B Tail-Flick Test (Thermal, Spinal) B->C Positive Result D Formalin Test (Biphasic: Neurogenic & Inflammatory) C->D Positive Result E Chronic Constriction Injury (CCI) (Mechanical & Thermal Hypersensitivity) D->E Significant Phase II Inhibition

Sources

Method for evaluating the neuroprotective properties of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Tiered Approach for Evaluating the Neuroprotective Properties of 1-(1-Adamantyl)propan-1-ol

Abstract

This document provides a comprehensive guide for the preclinical evaluation of this compound, a novel adamantane derivative, for its potential neuroprotective effects. Adamantane-based compounds have shown promise in the treatment of various neurological disorders, with notable examples including the NMDA receptor antagonist Memantine used for Alzheimer's disease.[1][2] However, emerging evidence suggests that the neuroprotective mechanisms of adamantane derivatives can be diverse, extending beyond NMDA receptor modulation to include effects on cerebrovascular circulation and GABAergic systems.[3][4][5] This guide presents a structured, multi-tiered experimental workflow, beginning with fundamental in vitro characterization and progressing to complex cell-based assays and in vivo models of neurodegeneration. The protocols are designed to be self-validating and provide a robust framework for elucidating the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for Investigating this compound

The adamantane scaffold is a key pharmacophore in neuropharmacology due to its rigid, lipophilic structure which can facilitate blood-brain barrier penetration and enhance metabolic stability.[2][6] While the neuroprotective effects of amino-adamantanes like Memantine and Amantadine are well-documented and often linked to their role as NMDA receptor antagonists, other derivatives may act through different pathways.[1][5][7] For instance, 5-hydroxyadamantane-2-on has demonstrated significant neuroprotective and cerebrovascular activity in ischemia models, not by blocking NMDA receptors, but potentially through modulation of the GABAergic system.[3][4][5]

This compound is a structurally related compound whose neuroprotective profile is currently uncharacterized. Its evaluation requires a systematic approach to first establish its safety profile at a cellular level and then to challenge neuronal systems with relevant stressors to assess its protective capacity. This guide outlines a logical progression of experiments to thoroughly investigate its potential as a neuroprotective agent.

Compound Characterization and Preparation

Prior to biological evaluation, it is critical to characterize the test compound, this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₂OPubChem[8]
Molecular Weight 194.31 g/mol PubChem[8]
CAS Number 18341-84-9PubChem[8]
Predicted LogP 3.4PubChem[8]
Protocol 2.1: Stock Solution Preparation
  • Objective: To prepare a high-concentration stock solution for serial dilution in subsequent assays.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh 10 mg of this compound.

    • Dissolve the powder in DMSO to create a 100 mM stock solution. For 10 mg (MW 194.31), this would require approximately 514.6 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Expert Insight: The high predicted LogP suggests good lipid solubility but potentially poor aqueous solubility. DMSO is the solvent of choice for initial stock preparation. It is crucial to ensure the final DMSO concentration in cell culture media is non-toxic (typically ≤ 0.1%).

Tier 1: In Vitro Cytotoxicity and Initial Screening

The first tier of evaluation establishes the compound's intrinsic toxicity to neuronal cells. This determines the appropriate concentration range for subsequent neuroprotection assays. The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for this purpose.[9]

Protocol 3.1: MTT Assay for Cell Viability
  • Objective: To determine the concentration-dependent effect of this compound on the viability of SH-SY5Y cells.

  • Materials: SH-SY5Y cells, DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO).

    • Replace the medium in the wells with the prepared compound dilutions.

    • Incubate for 24-48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Tier 2: In Vitro Neuroprotection Assays

This tier evaluates the ability of non-toxic concentrations of the compound to protect neuronal cells from specific insults that mimic pathological conditions. A common and relevant model is glutamate-induced excitotoxicity.

Workflow for In Vitro Neuroprotection Studies

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Endpoint Analysis Cell_Culture Seed SH-SY5Y or Primary Neurons Compound_Pre Pre-treat with This compound (Non-toxic concentrations) Cell_Culture->Compound_Pre Neurotoxic_Insult Induce Damage: - Glutamate (Excitotoxicity) - H2O2 (Oxidative Stress) - Aβ Oligomers (AD Model) Compound_Pre->Neurotoxic_Insult Viability Cell Viability (MTT, LDH Assay) Neurotoxic_Insult->Viability Assess Protection ROS Oxidative Stress (DCFH-DA Assay) Neurotoxic_Insult->ROS Measure ROS Apoptosis Apoptosis (Caspase-3 Assay) Neurotoxic_Insult->Apoptosis Measure Apoptosis

Caption: Workflow for in vitro neuroprotection screening.

Protocol 4.1: Glutamate-Induced Excitotoxicity Model
  • Scientific Rationale: Excessive glutamate receptor activation, particularly of NMDA receptors, leads to calcium influx, oxidative stress, and neuronal death, a key process in ischemic stroke and other neurodegenerative diseases.[7] This assay tests if the compound can mitigate this damage.

  • Procedure:

    • Seed SH-SY5Y cells or primary cortical neurons in 96-well plates.

    • Pre-incubate the cells with non-toxic concentrations of this compound (determined in Protocol 3.1) for 2 hours.

    • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5-10 mM) for 24 hours.

    • Include the following controls: Untreated cells, cells treated with glutamate only, and cells treated with a known neuroprotectant (e.g., Memantine) plus glutamate.

    • Assess neuroprotection using the following endpoint assays:

      • Lactate Dehydrogenase (LDH) Assay: Measures LDH release into the culture medium, an indicator of cell membrane damage.

      • Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS generation.

      • Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.

Table 2: Expected Outcomes from In Vitro Neuroprotection Assays

ConditionCell Viability (MTT)LDH ReleaseROS LevelsCaspase-3 ActivityInterpretation
Control 100%LowBaselineBaselineNormal cell health
Glutamate Only ↓↓↓↑↑↑↑↑↑↑↑↑Successful induction of neurotoxicity
Glutamate + Compound Compound exhibits neuroprotective properties
Glutamate + Memantine ↑↑↓↓↓↓↓↓Positive control shows expected protection

Tier 3: Mechanistic Investigation

If Tier 2 results are positive, the next step is to investigate the potential mechanism of action. Based on the literature for other adamantane derivatives, plausible pathways include NMDA receptor antagonism or modulation of the GABAergic system.[3][5]

Signaling Pathways to Investigate

G cluster_0 Potential Mechanisms of Action Compound This compound NMDAR NMDA Receptor Compound->NMDAR Antagonism? GABAAR GABAA Receptor Compound->GABAAR Modulation? Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Neuroprotection Neuroprotection GABAAR->Neuroprotection Inhibition of Excitotoxicity Ca_Influx->Neuroprotection Reduced Excitotoxicity

Caption: Potential signaling pathways for investigation.

Protocol 5.1: Calcium Imaging Assay
  • Objective: To determine if this compound blocks NMDA-induced calcium influx.

  • Procedure:

    • Culture primary neurons on glass-bottom dishes.

    • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Perfuse the cells with a buffer and establish a baseline fluorescence.

    • Stimulate the cells with NMDA in the presence and absence of the test compound.

    • Measure changes in intracellular calcium concentration by monitoring fluorescence ratios. A blunted response in the presence of the compound would suggest NMDA receptor antagonism.

Tier 4: In Vivo Proof-of-Concept

Positive and mechanistically interesting in vitro results warrant progression to in vivo models. An acute model of focal cerebral ischemia is a robust and clinically relevant system for evaluating neuroprotective drug candidates.[6][10]

Protocol 6.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
  • Scientific Rationale: The MCAO model simulates ischemic stroke by temporarily blocking blood flow to a specific brain region.[5][10] Efficacy is measured by a reduction in infarct volume and improvement in neurological function.

  • Procedure:

    • Animal Model: Use male Wistar rats or C57BL/6 mice.

    • Dose-Response Study: First, establish the maximum tolerated dose and basic pharmacokinetic profile of this compound.

    • MCAO Surgery: Induce transient focal ischemia by inserting a filament into the internal carotid artery to occlude the middle cerebral artery for 60-90 minutes.

    • Treatment: Administer the compound (e.g., intraperitoneally) at a predetermined time point, either before or shortly after the ischemic event.

    • Neurological Scoring: Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scale (e.g., Bederson score).

    • Infarct Volume Analysis: At the end of the experiment, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Trustworthiness and Validation: It is critical to monitor physiological parameters such as body temperature, blood pressure, and blood gases, as these can confound the results.[10] All experiments should be randomized and blinded to prevent bias.

Conclusion

This application note provides a systematic, multi-tiered framework for the comprehensive evaluation of this compound as a potential neuroprotective agent. By progressing logically from basic cytotoxicity to in vitro models of neuronal injury, mechanistic studies, and finally to in vivo proof-of-concept, researchers can build a robust data package to support further development. This structured approach ensures scientific rigor and provides a clear path for elucidating the therapeutic potential of this novel compound.

References

  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International, 2014, 837871. [Link]

  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. [Link]

  • Tyurenkov, I. N., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. PMC, NIH. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. [Link]

  • Lestage, P., Lockhart, B., & Roger, A. (2002). [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. Therapie, 57(6), 554-63. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link]

  • Schnichels, S., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. [Link]

  • Schnichels, S., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. PubMed. [Link]

  • Voronkov, A. V., & Pozdnyakov, D. I. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • Kadernani, Y. E., et al. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5, 1678-1684. [Link]

  • ResearchGate. (n.d.). In vitro neuroprotection analysis using the OGD/R cell model. [Link]

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]

  • Frontiers. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Tsvetanova, E., et al. (2022). New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. PubMed. [Link]

  • Tsvetanova, E., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. MDPI. [Link]

Sources

Application Note: Strategies for the Formulation of 1-(1-Adamantyl)propan-1-ol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability.[1][2] These properties, however, present significant formulation challenges, primarily due to poor aqueous solubility. This application note presents a comprehensive guide for incorporating 1-(1-Adamantyl)propan-1-ol, a representative hydrophobic adamantane derivative, into three distinct drug delivery systems: liposomes, polymeric nanoparticles (PLGA), and cyclodextrin complexes. We provide detailed, field-proven protocols for formulation, characterization, and analysis, complete with explanations of the underlying scientific principles. The methodologies described herein are designed to be broadly applicable to other highly lipophilic small molecules, offering researchers a robust framework for overcoming solubility and bioavailability hurdles.

Introduction: The Adamantane Challenge

Adamantane and its derivatives are increasingly utilized to enhance the pharmacological profiles of therapeutic agents.[3] The bulky, diamondoid structure can improve binding affinity, modulate pharmacokinetics, and protect adjacent functional groups from metabolic degradation.[1] However, the very lipophilicity that confers these advantages makes formulation a critical bottleneck. This compound serves as an excellent model compound, featuring the highly hydrophobic adamantane cage and a hydroxyl group that allows for specific interactions. Pure adamantane is practically insoluble in water, a property shared by many of its derivatives, necessitating advanced formulation strategies to enable effective drug delivery.[4]

This guide provides three distinct, validated approaches to address this challenge.

  • Liposomal Formulation: Incorporates the hydrophobic drug directly into the lipid bilayer of the vesicle.[5][6]

  • Polymeric Nanoparticle Encapsulation: Traps the drug within a biodegradable polymer matrix for controlled release.[7][8]

  • Cyclodextrin Complexation: Utilizes host-guest chemistry to form an inclusion complex, enhancing aqueous solubility.[9][10]

Physicochemical Properties of Adamantane Derivatives

Before formulation, understanding the properties of the active pharmaceutical ingredient (API) is crucial. Adamantane derivatives are characterized by their high lipophilicity and low aqueous solubility.

PropertyTypical Value/DescriptionSignificance for Formulation
Appearance Colorless, crystalline solid with a camphor-like odor.[4]Indicates the need for solubilization before processing.
Solubility Practically insoluble in water; soluble in nonpolar organic solvents.[4]Drives the choice of solvent-based formulation methods.
Melting Point Unusually high for its molecular weight (Adamantane: 270 °C).[4]Can be monitored by DSC to confirm encapsulation or complexation.
LogP High; indicates strong preference for lipid environments.Favors partitioning into lipid bilayers and polymer matrices.
Structure Rigid, bulky, three-dimensional cage.[1]Ideal for fitting into the hydrophobic cavity of cyclodextrins.

Formulation Strategy 1: Liposomal Encapsulation via Thin-Film Hydration

Principle: The thin-film hydration method is a robust and widely used technique for preparing liposomes.[11][12][13] The hydrophobic this compound is co-dissolved with lipids in an organic solvent. Upon solvent evaporation, a thin film is formed where the drug is interspersed among the lipid molecules. Hydration of this film with an aqueous buffer causes the lipids to self-assemble into bilayer vesicles, stably incorporating the drug within the hydrophobic core of the membrane.[5][14][15]

Workflow for Liposome Formulation

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Analysis A 1. Dissolve Lipids & Drug (DSPC, Cholesterol, Adamantyl-propanol) in Chloroform/Methanol B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Dry Film Under Vacuum (Remove Residual Solvent) B->C D 4. Hydrate Film (Aqueous Buffer, T > Tc) C->D E 5. Form Multilamellar Vesicles (MLVs) (Vortexing) D->E F 6. Downsize to Unilamellar Vesicles (LUVs) (Extrusion through Polycarbonate Membranes) E->F G 7. Remove Unencapsulated Drug (Size Exclusion Chromatography or Dialysis) F->G H 8. Characterization (DLS, Zeta Potential, HPLC) G->H

Caption: Liposome formulation via thin-film hydration.

Detailed Protocol: Liposome Preparation
  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol in a 7:3 molar ratio in a suitable volume of chloroform/methanol (2:1 v/v). Add this compound to achieve a final drug-to-lipid ratio of 1:20 (w/w).[15] Ensure all components are fully dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-60°C.[15][16] A thin, uniform lipid-drug film should form on the inner surface of the flask.

  • Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17] This step is critical for liposome stability and biocompatibility.

  • Hydration: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the flask. The temperature of the buffer must be above the phase transition temperature (Tc) of the primary lipid (Tc of DSPC is ~55°C).[14][17]

  • Vesicle Formation: Agitate the flask by vortexing or mechanical shaking for 30 minutes until the entire lipid film is suspended, forming multilamellar vesicles (MLVs).[15]

  • Extrusion (Sizing): To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion.[11] Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld or benchtop extruder. Maintain the temperature above the lipid Tc throughout this process.

Protocol: Characterization
  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[18][19][20] DLS analyzes fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[21]

  • Zeta Potential: Determine the surface charge of the liposomes, which indicates colloidal stability. This is also measured by DLS instruments.[18]

  • Encapsulation Efficiency (EE%):

    • Separate the liposomes from the unencapsulated (free) drug using size exclusion chromatography or dialysis.

    • Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol or Triton X-100).

    • Quantify the amount of encapsulated drug using a validated High-Performance Liquid Chromatography (HPLC) method.[22][23][24][25]

    • Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Initial Drug Amount) * 100

Expected Results
ParameterTarget ValueRationale
Hydrodynamic Diameter 100 - 150 nmOptimal range for many systemic drug delivery applications.
Polydispersity Index (PDI) < 0.2Indicates a narrow, monodisperse size distribution.
Zeta Potential -15 to -30 mVA sufficiently negative charge prevents aggregation.
Encapsulation Efficiency > 90%High efficiency is expected for lipophilic drugs like adamantane derivatives.[12]

Formulation Strategy 2: PLGA Nanoparticle Encapsulation

Principle: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use.[7] The oil-in-water (o/w) single emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic drugs.[8][26] The drug and polymer are dissolved in a water-immiscible organic solvent. This "oil" phase is then emulsified in an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol, PVA) to form small droplets. The organic solvent is subsequently evaporated, causing the PLGA to precipitate and harden into solid nanoparticles, trapping the drug within the polymer matrix.[8][27]

Workflow for PLGA Nanoparticle Formulation

G cluster_form Formulation cluster_purify Purification & Analysis A 1. Prepare Organic Phase (Dissolve PLGA & Adamantyl-propanol in Dichloromethane) C 3. Emulsification (Add Organic to Aqueous Phase; High-Shear Homogenization/Sonication) A->C B 2. Prepare Aqueous Phase (Dissolve PVA in Water) B->C D 4. Solvent Evaporation (Stir Overnight at Room Temp) C->D E 5. Nanoparticle Hardening D->E F 6. Collect & Wash Nanoparticles (Centrifugation) E->F G 7. Lyophilization (Optional) (For long-term storage) F->G H 8. Characterization (DLS, SEM, HPLC) G->H

Caption: PLGA nanoparticle formulation via emulsion-evaporation.

Detailed Protocol: Nanoparticle Preparation
  • Prepare Organic Phase: Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of this compound in 2 mL of dichloromethane (DCM).[26]

  • Prepare Aqueous Phase: Dissolve polyvinyl alcohol (PVA) in deionized water to create a 1% (w/v) solution. The concentration of the surfactant is a critical parameter affecting particle size.[7]

  • Emulsification: Add the organic phase to 4 mL of the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator over an ice bath for 2 minutes at 70-80W power.[26] This high-energy input is necessary to form nano-sized droplets.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion into a larger volume (e.g., 50 mL) of a 0.1% PVA solution and stir overnight at room temperature on a magnetic stirrer.[26] This allows the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the hardened nanoparticles by ultracentrifugation (e.g., 17,000 x g for 15-20 minutes).[8] Discard the supernatant and wash the nanoparticle pellet three times with ultrapure water to remove excess PVA and unencapsulated drug.[26]

  • Lyophilization: For long-term storage, resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry.

Protocol: Characterization
  • Size, PDI, and Zeta Potential: Analyze using DLS as described in section 3.3.

  • Morphology: Visualize the nanoparticle shape and surface using Scanning Electron Microscopy (SEM).

  • Drug Loading (DL%) and Encapsulation Efficiency (EE%):

    • Weigh a precise amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or DCM) to release the encapsulated drug.

    • Quantify the drug amount using a validated HPLC method.

    • Calculate DL% and EE% using the formulas: DL% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) * 100 EE% = (Mass of Drug in Nanoparticles / Total Initial Drug Mass) * 100

Expected Results
ParameterTarget ValueRationale
Hydrodynamic Diameter 150 - 250 nmTypical size range for nanoparticles produced by this method.
Polydispersity Index (PDI) < 0.25Indicates a reasonably uniform particle population.
Zeta Potential -10 to -25 mVThe negative charge from PLGA's terminal carboxyl groups aids stability.
Encapsulation Efficiency 70 - 90%Good efficiency is achievable for hydrophobic drugs in PLGA.[26]

Formulation Strategy 3: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][28] They can encapsulate "guest" molecules that fit geometrically and have the appropriate polarity. The adamantane cage is a perfect guest for the β-cyclodextrin cavity, forming a stable inclusion complex with a high association constant.[1] This complexation effectively masks the hydrophobicity of the adamantane moiety, significantly increasing its apparent aqueous solubility.[3]

Workflow for Cyclodextrin Complexation

G cluster_prep Phase Solubility Study cluster_form Complex Preparation cluster_verify Confirmation A 1. Prepare CD Solutions (Varying concentrations of HP-β-CD in buffer) B 2. Add Excess Drug (Add excess Adamantyl-propanol to each solution) A->B C 3. Equilibrate (Shake at 25°C for 48-72h) B->C D 4. Analyze Supernatant (Filter and measure dissolved drug via UV-Vis/HPLC) C->D I 9. Plot Phase Solubility Diagram (Determine Stoichiometry & Stability Constant) D->I E 5. Prepare Slurry (Dissolve CD and suspend drug in water at 1:1 molar ratio) F 6. Knead/Stir (Stir slurry for 2-3h at elevated temp, e.g., 60-80°C) E->F G 7. Isolate & Dry (Cool, filter, and lyophilize the solid complex) F->G H 8. Characterize Solid Complex (DSC, FT-IR, NMR) G->H H->I

Caption: Cyclodextrin inclusion complex formation and analysis.

Detailed Protocol: Phase Solubility Study

A phase solubility study is essential to determine the stoichiometry and stability constant (Kc) of the complex.[29][30][31]

  • Prepare CD Solutions: Prepare a series of aqueous solutions of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable buffer (e.g., pH 7.4 PBS) at concentrations ranging from 0 to 20 mM.

  • Add Excess Drug: Add an excess amount of this compound to 5 mL of each CD solution in sealed vials. The amount should be enough to ensure a solid phase remains at equilibrium.

  • Equilibrate: Place the vials in a shaker water bath at a constant temperature (e.g., 25°C) and agitate for 48-72 hours to reach equilibrium.[32]

  • Sample and Analyze: After equilibration, filter the samples through a 0.22 µm syringe filter to remove the undissolved solid. Dilute the filtrate appropriately and determine the concentration of the dissolved drug using UV-Vis spectroscopy or HPLC.

  • Plot Diagram: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis).

Protocol: Preparation of Solid Complex
  • Slurry Preparation: Dissolve HP-β-CD in a minimal amount of water. Add this compound in an equimolar (1:1) ratio to form a slurry.

  • Complexation: Stir the mixture vigorously for 2-3 hours at an elevated temperature (e.g., 60-80°C).[9][10]

  • Isolation: Allow the mixture to cool to room temperature while stirring. The complex may precipitate. Collect the solid by filtration.

  • Drying: Wash the solid with a small amount of cold water and then dry it via lyophilization or in a vacuum oven.

Protocol: Characterization and Analysis
  • Diagram Analysis: The phase solubility diagram is typically AL-type for adamantane derivatives, showing a linear increase in drug solubility with CD concentration.[29][32] This indicates the formation of a soluble 1:1 complex. The stability constant (Kc) can be calculated from the slope of the line using the Higuchi-Connors equation:[30] Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug (the y-intercept).

  • Solid-State Confirmation: Formation of the inclusion complex can be confirmed by:

    • Differential Scanning Calorimetry (DSC): The melting peak of the drug should disappear or shift, indicating it is no longer in a crystalline state but is enclosed within the CD cavity.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic vibrational bands of the adamantane group may shift or change in intensity upon complexation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D ROESY NMR experiments can show cross-peaks between the protons inside the CD cavity and the protons of the adamantane guest molecule, providing definitive proof of inclusion.[3]

Expected Results
ParameterTarget Value/ObservationRationale
Phase Solubility Diagram AL-TypeIndicates formation of a soluble 1:1 complex.
Stability Constant (Kc) 10³ - 10⁵ M⁻¹Adamantane has a very high affinity for the β-CD cavity.[1]
Solubility Enhancement > 50-foldSignificant increase in apparent water solubility is expected.
DSC Thermogram Disappearance of drug's endothermic melting peakConfirms the drug is amorphously dispersed within the CD.

Conclusion

The successful formulation of highly lipophilic compounds like this compound is a critical step in their development as therapeutic agents. This application note has detailed three distinct and powerful strategies—liposomal encapsulation, PLGA nanoparticle formation, and cyclodextrin complexation—to overcome the inherent challenge of poor aqueous solubility. Each protocol is a self-validating system, incorporating essential characterization steps to ensure the final formulation meets the required specifications for particle size, stability, and drug loading. By understanding the principles behind each method and meticulously following these protocols, researchers can effectively formulate adamantane derivatives and other hydrophobic molecules, unlocking their full therapeutic potential.

References

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology, 2017. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Precision Nanosystems, 2023. [Link]

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 2021. [Link]

  • Nanoparticle size by dynamic light scattering analysis. Delft Solids Solutions. [Link]

  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PubMed, 2021. [Link]

  • Why choose dynamic light scattering for nanoparticle characterisation? Bettersize Instruments. [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central, 2021. [Link]

  • dynamic light scattering (DLS). Wyatt Technology. [Link]

  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. [Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration. Avanti Polar Lipids. [Link]

  • PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Future Medicine, 2020. [Link]

  • Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. ResearchGate, 2015. [Link]

  • Optimization of Rutin-Loaded PLGA Nanoparticles Synthesized by Single-Emulsion Solvent Evaporation Method. ACS Omega, 2019. [Link]

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI, 2021. [Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PubMed Central, 2021. [Link]

  • Hollow polymeric (PLGA) nano capsules synthesized using solvent emulsion evaporation method for enhanced drug encapsulation and. IOPscience, 2014. [Link]

  • Liposome formulations of hydrophobic drugs. PubMed, 2010. [Link]

  • Formation of inclusion complexes between adamantane (AD) and... ResearchGate. [Link]

  • PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS. JoVE, 2013. [Link]

  • Development and Validation of a Fast RP-HPLC Method for Determination of Methotrexate Entrapment Efficiency in Polymeric Nanocapsule. Latin American Journal of Pharmacy, 2010. [Link]

  • PLGA-NPs prepared by the single-emulsion solvent evaporation technique. ResearchGate. [Link]

  • Drug loading and encapsulation efficiency values determined by the HPLC method. ResearchGate. [Link]

  • Methods for making liposomes containing hydrophobic drugs.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI, 2020. [Link]

  • A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace, 2011. [Link]

  • A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. ResearchGate, 2017. [Link]

  • Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. CONICET Digital, 2013. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io, 2023. [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Creative-Bioarray. [Link]

  • Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency. PubMed, 2003. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Molecular Pharmaceutics, 2023. [Link]

  • PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal, 2010. [Link]

  • Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments, 2010. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central, 2017. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central, 2023. [Link]

  • Method for determining drug encapsulation efficiency in liposomes.
  • Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Journal of Materials Chemistry B, 2022. [Link]

  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. PubMed, 2022. [Link]

  • Adamantane. Wikipedia. [Link]

  • Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PubMed Central, 2022. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI, 2024. [Link]

  • Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. MDPI, 2020. [Link]

  • High-Pressure Synthesis of Nanodiamonds from Adamantane: Myth or Reality? Chemistry Europe. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Springer Link, 2023. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central, 2014. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate, 2022. [Link]

  • High-Pressure Synthesis of Nanodiamond from Adamantane. ChemistryViews, 2017. [Link]

  • Adamantane. YouTube, 2015. [Link]

Sources

Application Note & Protocols: A Strategic Framework for Screening 1-(1-Adamantyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its unique structure has led to the development of drugs targeting a range of biological entities, from viral ion channels to central nervous system receptors.[1][2] This application note provides a comprehensive, experience-driven guide to developing robust and reliable screening assays for novel 1-(1-Adamantyl)propan-1-ol derivatives. We move beyond simplistic protocols to explain the rationale behind technology selection, assay design, and validation, ensuring that the generated data is both accurate and actionable for drug discovery programs.

Introduction: The Adamantane Scaffold and Its Therapeutic Potential

The adamantane nucleus, first introduced to medicine with the antiviral drug Amantadine, is a versatile pharmacophore. Its derivatives have been investigated for a multitude of therapeutic applications, including antiviral (e.g., Influenza A M2 ion channel blockers), anti-inflammatory, and antimicrobial activities, as well as for modulating CNS targets like NMDA and TRP channels.[1][3][4][5] The this compound backbone provides a specific chemical starting point with inherent lipophilicity, which can enhance membrane permeability and target engagement but also presents challenges in assay development due to potential compound insolubility and non-specific interactions.

The primary goal of a screening campaign for these derivatives is to identify compounds that modulate a specific biological target with high potency and selectivity. This requires a multi-step, decision-driven approach to assay development.

The Screening Strategy: A Multi-Pillar Approach

A successful screening campaign is built on a logical progression from target identification to hit validation. For this compound derivatives, we propose a workflow that incorporates primary biochemical or cell-based assays, followed by essential secondary and counter-screening assays to eliminate false positives and cytotoxic compounds.

Screening_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Triage & Validation TID Target Identification (e.g., Ion Channel, GPCR, Enzyme) Assay_Select Assay Technology Selection (Biochemical vs. Cell-Based) TID->Assay_Select Assay_Dev Assay Miniaturization & Optimization (384-well) Assay_Select->Assay_Dev Pilot Pilot Screen & Z'-Factor Determination Assay_Dev->Pilot HTS High-Throughput Screen (HTS) of Derivative Library Pilot->HTS Hit_ID Primary Hit Identification HTS->Hit_ID Dose_Resp Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->Dose_Resp Counter Cytotoxicity & Non-Specific Activity Assays Dose_Resp->Counter SAR Structure-Activity Relationship (SAR) Analysis Counter->SAR

Caption: High-level workflow for screening adamantane derivatives.

Choosing the Right Tool: Assay Technology Selection

The choice of the primary screening assay is fundamentally dictated by the biological target. The lipophilic nature of the adamantane core necessitates careful consideration to minimize non-specific binding and compound aggregation.

For Direct Target Binding (e.g., Enzymes, Receptors): Biochemical Assays

Biochemical assays measure the direct interaction of a compound with a purified target protein. They are powerful for establishing direct binding but provide no information on cellular activity.

  • Fluorescence Polarization (FP): Ideal for monitoring the disruption or formation of protein-ligand complexes. A small fluorescently-labeled probe (tracer) bound to a large protein rotates slowly, emitting highly polarized light. When a test compound displaces the tracer, the small, rapidly tumbling tracer emits depolarized light.[6][7][8][9] This homogeneous "mix-and-read" format is highly amenable to HTS.[9]

    FP_Principle cluster_0 High Polarization cluster_1 Low Polarization P1 Protein T1 Tracer P1->T1 Bound L1 Slow Rotation P2 Protein D1 Drug P2->D1 Displaced T2 Tracer L2 Fast Rotation

    Caption: Principle of a competitive Fluorescence Polarization assay.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly robust technology for studying protein-protein or protein-ligand interactions.[10][11] It uses a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore. When the donor and acceptor are brought into proximity by a biological interaction, energy transfer occurs.[12][13] The time-resolved measurement minimizes interference from background fluorescence.[12]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is exceptionally sensitive and versatile.[14][15] Donor and acceptor beads are coated with molecules that will interact. Upon interaction, the beads come within a ~200 nm proximity, initiating a cascade of chemical reactions that produces a strong luminescent signal.[14][16][17][18] It is well-suited for detecting enzyme activity, protein-protein interactions, and analyte quantification.[14][15][16]

For Cellular Function Modulation (e.g., GPCRs, Ion Channels): Cell-Based Assays

Cell-based assays measure the effect of a compound on a biological process within a living cell, providing more physiologically relevant data.

  • Luciferase Reporter Assays: These are workhorses for studying signal transduction pathways, especially for G-Protein Coupled Receptors (GPCRs).[19][20][21][22][23] A reporter gene (luciferase) is placed under the control of a response element that is activated by a specific signaling pathway (e.g., CRE for Gs/cAMP, NFAT-RE for Gq/Ca2+).[20][21] Compound activity is measured as a change in light output.

  • Calcium Mobilization Assays: Essential for targets that modulate intracellular calcium, such as many GPCRs and ion channels.[5] Cells are loaded with a calcium-sensitive fluorescent dye. Changes in fluorescence intensity upon compound addition directly report on channel or receptor activation.

Assay Development and Validation: The Path to a Robust Screen

Transitioning a biological question into a high-throughput screen requires meticulous optimization and validation.

Miniaturization and Optimization

The goal is to transition the assay from a research-scale format (e.g., 96-well plates) to a high-throughput format (384- or 1536-well plates) to reduce reagent costs and increase throughput.[24][25] Key parameters to optimize include:

  • Cell seeding density (for cell-based assays)

  • Concentrations of proteins, substrates, and detection reagents

  • Incubation times

  • DMSO tolerance (typically aiming for a final concentration ≤1%)

Performance Validation: The Z'-Factor

The quality and reliability of an HTS assay are quantified by the Z'-factor.[26][27][28] This statistical parameter reflects the separation between the high (positive control) and low (negative control) signals relative to the signal variability.[26][29][30]

Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; ideal for HTS.[24][27][30]
0 to 0.5Marginal / DoableSmall separation window; may require many replicates.[27][30]
< 0UnacceptableSignal windows for controls overlap; not suitable for screening.[27][30]

A "dry run" using only control compounds should be performed on multiple plates to ensure the Z'-factor is consistently > 0.5 before starting the full library screen.[24]

Protocols: Exemplar Assays for Adamantane Derivatives

The following protocols are provided as templates. All concentrations and incubation times must be empirically optimized for the specific target and reagents.

Protocol 1: TR-FRET Biochemical Assay for a Target-Ligand Interaction

This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between a GST-tagged protein and a biotinylated ligand.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Target Protein: Purified GST-tagged protein of interest

  • Tracer: Biotinylated ligand/peptide

  • Detection Reagents: Terbium (Tb)-cryptate anti-GST antibody (Donor) and Streptavidin-d2 (Acceptor)

  • Plates: Low-volume 384-well white plates

  • Test Compounds: this compound derivatives in 100% DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds into the assay plate using an acoustic liquid handler. For controls, dispense DMSO (negative control) and a known unlabeled ligand (positive control).

  • Reagent Preparation: Prepare a 2X solution of GST-protein and Biotin-ligand in Assay Buffer. Prepare a 2X solution of the detection reagents (anti-GST-Tb and SA-d2) in Assay Buffer. Determine optimal concentrations during assay development.

  • Reagent Addition 1: Add 5 µL of the 2X protein/ligand mix to all wells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reagent Addition 2: Add 5 µL of the 2X detection reagent mix to all wells.

  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and read emissions at 665 nm (Acceptor) and 620 nm (Donor). Calculate the 665/620 emission ratio.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Counter-Screen

This is a critical secondary assay to identify compounds that are cytotoxic, as cell death will produce a "hit" in many functional assays.[31][32][33]

Materials:

  • Cell Line: A representative cell line, ideally the one used in the primary cell-based screen.

  • Culture Medium: Appropriate for the cell line.

  • Reagent: CellTiter-Glo® 2.0 Assay Reagent.[34]

  • Plates: 384-well solid white, tissue-culture treated plates.

  • Test Compounds: Primary hits from the main screen.

Procedure:

  • Cell Plating: Seed cells into the 384-well plates at a pre-optimized density (e.g., 2,500 cells/well in 20 µL of medium) and incubate overnight (37°C, 5% CO2).

  • Compound Addition: Add 20 nL of test compounds to achieve the desired final concentration (e.g., 10 µM). Include wells with DMSO (vehicle control) and a known cytotoxic agent like Staurosporine (positive control).

  • Incubation: Incubate the plates for the relevant duration (e.g., 24 or 48 hours) under standard culture conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[31]

  • Plate Reading: Measure luminescence using a standard plate reader. A decrease in signal indicates a loss of viable, metabolically active cells.[32][35]

Data Analysis and Interpretation

For the primary screen, raw data from each plate should be normalized. A common method is to calculate the percent inhibition relative to the plate controls:

% Inhibition = 100 * (1 - (Signal_compound - µ_positive) / (µ_negative - µ_positive))

Hits are typically defined as compounds that exceed a certain threshold (e.g., >3 standard deviations from the mean of the negative controls, or >50% inhibition). These primary hits must then be re-tested in dose-response format to determine potency (IC50 or EC50 values) and subjected to the cytotoxicity counter-screen. Only compounds that are potent and non-cytotoxic at their effective concentration are considered validated leads for further study.

Conclusion

The development of a screening assay for this compound derivatives is a systematic process that requires careful planning and rigorous validation. By selecting the appropriate assay technology based on the biological target, meticulously optimizing the protocol for a high-throughput format, and validating performance with the Z'-factor, researchers can build a robust screening platform. Integrating biochemical and cell-based approaches with essential counter-screens provides a comprehensive strategy to identify genuinely active compounds and accelerate the drug discovery pipeline.

References

  • Luciferase reporter assay for unlocking ligand-medi
  • Fluorescence polariz
  • Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction.
  • Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • Synthesis and antiviral activity evaluation of some new aminoadamantane deriv
  • Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregul
  • Luciferase Reporter Assay System for Deciphering GPCR P
  • Using Luciferase Assays to Study G-Protein-Coupled Receptor Pathways and Screen for GPCR Modulators.
  • Fluorescence Polarization Assays in Small Molecule Screening.
  • Fluorescence Polarization (FP)—Note 1.4.Thermo Fisher Scientific - CL.
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.MDPI.
  • FLUORESCENCE POLARIZ
  • Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants.PubMed.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • AlphaScreen®.Berthold Technologies GmbH & Co.KG.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Z-factors.BIT 479/579 High-throughput Discovery.
  • An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modul
  • AlphaScreen.BMG LABTECH.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
  • The Use of AlphaScreen Technology in HTS: Current St
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Methods to study Protein-Protein Interactions.Berthold Technologies GmbH & Co.KG.
  • On HTS: Z-factor.On HTS.
  • Cell Viability Assays.Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions.MDPI.
  • Z-factor.Wikipedia.
  • High-throughput Screening Steps.Small Molecule Discovery Center (SMDC) - UCSF.
  • CellTiter-Glo® 2.0 Cell Viability Assay.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • 5 Top Tips for the Perfect High-Throughput Screening Lab.Select Science.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

Sources

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(1-Adamantyl)propan-1-ol

Introduction: The synthesis of this compound, a secondary alcohol featuring the bulky, rigid adamantane cage, is a common objective for researchers developing novel therapeutics and advanced materials. The adamantyl moiety imparts unique properties such as high lipophilicity, metabolic stability, and a rigidifying effect on molecular structures.[1][2] However, its significant steric bulk presents a considerable challenge during synthesis, often leading to disappointingly low yields.[3][4] This guide provides a comprehensive troubleshooting framework, detailed protocols, and expert insights to help you overcome these synthetic hurdles and optimize your reaction outcomes.

Part 1: The Core Challenge: Understanding Steric Hindrance

The primary obstacle in synthesizing this compound is the exceptional steric hindrance imposed by the adamantyl group. This three-dimensional diamondoid cage effectively shields the reaction center, impeding the approach of reagents and promoting undesired side reactions.

Q1: How exactly does the adamantyl group hinder the reaction?

A1: The adamantyl group acts as a large, non-reactive shield around the target functional group. In the context of forming this compound, this manifests in two key ways:

  • In Nucleophilic Attack (Grignard Route): When using an adamantyl-based nucleophile (like 1-adamantylmagnesium bromide), its sheer size makes it difficult to approach the electrophilic carbonyl carbon of propanal. The transition state for this addition is highly crowded and energetically unfavorable.[5]

  • In Hydride Reduction (Ketone Route): When reducing the precursor ketone, 1-(1-adamantyl)propan-1-one, the adamantyl group shields the carbonyl carbon from the approaching hydride (e.g., from NaBH₄ or LiAlH₄), slowing down the desired reduction.

This steric congestion is the root cause of low yields, incomplete reactions, and the formation of byproducts.

Caption: Steric hindrance from the adamantyl (Ad) group blocks nucleophilic attack.

Part 2: Troubleshooting Synthetic Pathways

There are two primary strategies for synthesizing this compound. Below, we troubleshoot common issues for each route.

Synthetic_Pathways Start1 1-Bromoadamantane + Propanal Grignard Route A: Grignard Reaction Start1->Grignard Start2 Adamantane-1-carbonyl chloride + Ethylating Agent KetoneSynth Route B (Step 1): Ketone Synthesis Start2->KetoneSynth Product This compound Grignard->Product Direct Synthesis Intermediate 1-(1-Adamantyl)propan-1-one KetoneSynth->Intermediate Reduction Route B (Step 2): Ketone Reduction Reduction->Product Two-Step Synthesis Intermediate->Reduction

Caption: Overview of the two primary synthetic routes to the target alcohol.

Route A: Grignard Reaction with Propanal

This route involves reacting 1-adamantylmagnesium bromide with propanal. While direct, it is often plagued by low yields.

Q2: My Grignard reaction is failing, with mostly starting material recovered or a complex mixture of byproducts. What's going wrong?

A2: This is a classic issue when dealing with bulky Grignard reagents. The low yield is attributable to several competing side reactions that can outpace the desired nucleophilic addition.

  • Reduction: The Grignard reagent can act as a base, delivering a β-hydride to the propanal carbonyl group. This reduces the aldehyde to 1-propanol and generates 1-adamantene. This pathway becomes significant with sterically hindered ketones and aldehydes.[6][7]

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of propanal to form an enolate. Upon aqueous workup, this simply regenerates the starting aldehyde.[6][7]

  • Wurtz Coupling: The 1-adamantylmagnesium bromide can react with any unreacted 1-bromoadamantane in the flask, leading to the formation of a 1,1'-biadamantane dimer. This is favored at higher temperatures and concentrations.[8]

  • Poor Reagent Formation: Grignard reagent formation is highly sensitive to moisture. Inadequate drying of glassware and solvents will quench the reagent as it forms.[7]

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Cause1 Is Grignard Reagent Forming? Start->Cause1 Cause2 Are Side Reactions Dominating? Cause1->Cause2 Yes Solution1 Action: Rigorously Dry Glassware & Solvents. Activate Mg with I₂. Cause1->Solution1 No SideReaction Identify Side Product: - Reduction (Propanol) - Enolization (Propanal recovered) - Coupling (Bi-adamantane) Cause2->SideReaction Solution2 Action: Lower Temperature (-78°C). Add Aldehyde Slowly. Use Dilute Conditions. SideReaction->Solution2

Caption: A troubleshooting workflow for the sterically hindered Grignard reaction.

Route B: Two-Step Synthesis via Ketone Reduction

This is often the more reliable and higher-yielding approach. It involves first synthesizing 1-(1-adamantyl)propan-1-one and then reducing it to the desired secondary alcohol.

Q3: I am attempting the two-step route. What are the best practices for synthesizing the intermediate ketone, 1-(1-adamantyl)propan-1-one?

A3: The most common method is the reaction of an adamantane acyl chloride with an organometallic reagent. To avoid over-addition, using a less reactive organometallic is key.

  • Reactants: Start with adamantane-1-carbonyl chloride. This can be prepared from adamantane-1-carboxylic acid and thionyl chloride (SOCl₂).[9]

  • Organometallic Reagent: React the acyl chloride with an ethylating agent like ethylmagnesium bromide. To prevent the formation of a tertiary alcohol byproduct (from a second addition), this reaction must be performed at low temperatures (e.g., -78 °C to 0 °C).[9] Using a less nucleophilic organocadmium or organocuprate (Gilman) reagent can also effectively stop the reaction at the ketone stage.

Q4: My reduction of 1-(1-adamantyl)propan-1-one is slow and incomplete. How can I improve the yield?

A4: The steric hindrance of the adamantyl group also affects this step, but it can be overcome by selecting the appropriate reducing agent and optimizing conditions.

  • Choice of Reducing Agent: The reactivity of the hydride source is critical.

    • Sodium Borohydride (NaBH₄): A mild and safe reagent. However, due to the steric bulk, it may react very slowly with the adamantyl ketone at room temperature. The reaction may require elevated temperatures or the use of a protic solvent like methanol or ethanol to enhance reactivity.[10]

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that will readily reduce the hindered ketone.[10] This is often the reagent of choice for difficult reductions. However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions (e.g., in THF or diethyl ether) and a careful workup procedure.

  • Driving the Reaction to Completion:

    • Increase Equivalents: Use a larger excess of the hydride reagent (e.g., 2-3 equivalents) to ensure completion.

    • Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to stir until all the starting ketone has been consumed.

    • Temperature: For NaBH₄, gentle heating might be necessary. For LiAlH₄, the reaction is typically run at 0 °C to room temperature.

ReagentRelative ReactivitySolventWorkupSafety Considerations
NaBH₄ ModerateAlcohols (MeOH, EtOH), THFSimple aqueous quenchFlammable solid; reacts with acid to produce H₂ gas.
LiAlH₄ Very HighEthers (THF, Et₂O)Careful, sequential addition of H₂O, then NaOH(aq) (Fieser workup)Pyrophoric potential; reacts violently with water.[10]

Part 3: Recommended Experimental Protocols

The two-step synthesis and reduction route is recommended for achieving the highest and most consistent yields.

Protocol 1: Synthesis of 1-(1-Adamantyl)propan-1-one

This protocol is adapted from established methods for preparing adamantyl ketones.[9]

  • Preparation of Adamantane-1-carbonyl chloride: In a fume hood, suspend adamantane-1-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (1.3 eq) dropwise at 70 °C. Stir the mixture at this temperature for 8 hours. Remove excess SOCl₂ and toluene under reduced pressure to yield the crude acyl chloride, which can be used directly.

  • Grignard Addition: In a separate, flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare ethylmagnesium bromide in anhydrous THF.

  • Reaction: Cool the solution of adamantane-1-carbonyl chloride in anhydrous THF to -78 °C (dry ice/acetone bath). Add the prepared ethylmagnesium bromide solution (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Quench and Workup: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ketone by column chromatography on silica gel or recrystallization.

Protocol 2: Reduction to this compound

This protocol utilizes the more potent LiAlH₄ for efficient reduction.[10]

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 1-(1-adamantyl)propan-1-one (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until all starting material is consumed.

  • Workup (Fieser Method): Cool the reaction back down to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. Stir for an additional hour. A granular white precipitate should form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., hexanes).

Part 4: Frequently Asked Questions (FAQs)

Q5: How can I be sure my Grignard reagent has formed? A5: Successful initiation is often indicated by a gentle reflux of the ether solvent and the appearance of a cloudy, greyish solution. A simple qualitative test (the Gilman test) can also be performed on an aliquot.

Q6: My final alcohol product is contaminated with a non-polar impurity that runs high on the TLC plate. What is it? A6: This is likely 1,1'-biadamantane, the Wurtz coupling byproduct from the Grignard route, or unreacted 1-bromoadamantane. It can typically be removed during purification by column chromatography, as it is much less polar than the desired alcohol.

Q7: Can I use an organolithium reagent instead of a Grignard reagent in Route A? A7: Yes, 1-adamantyllithium is more reactive than its Grignard counterpart and may improve addition yields. However, it is also a significantly stronger base, which could increase the amount of enolization of the propanal.[11] The same precautions regarding temperature and anhydrous conditions apply.

Q8: What is the best way to purify the final product? A8: Due to the crystalline nature of many adamantane derivatives, recrystallization is often an effective and scalable purification method.[4] Screen various solvents like hexanes, heptane, or ethanol/water mixtures. For smaller scales or to remove closely-related impurities, silica gel column chromatography is effective.

References

  • Klusak, V., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722.

  • Landa, S., et al. (1968). Synthesis of certain homologs of adamantane from adamantane carboxylic-1 acid. Defense Technical Information Center.

  • BenchChem (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem Technical Support.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

  • ResearchGate (2024). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

  • Drag, M., et al. (2020). Use of the Adamantane Structure in Medicinal Chemistry. Molecules, 25(3), 679.

  • Krasavin, M. (2022). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Symmetry, 14(11), 2426.

  • ResearchGate (2014). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds.

  • LookChem. The Versatility of 1-Adamantyl Methyl Ketone in Organic Synthesis.

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

  • Ng, C. H., et al. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. International Journal of Molecular Sciences, 23(19), 11843.

  • Organic Chemistry Portal. Grignard Reaction.

  • Khan Academy (2013). Steric hindrance. YouTube.

  • Reddit (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 584510, this compound.

  • Gholap, A. R. (2014). Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules. ScholarWorks @ UMass Boston.

  • AdiChemistry. Grignard Reagent: Reactions, Preparation, Mechanism.

  • ResearchGate (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.

  • Najam Academy (2023). Steric Hindrance | Organic Chemistry. YouTube.

  • Sigma-Aldrich. 1-Adamantyl methyl ketone. Product Page.

  • Chemistry LibreTexts (2019). Electrophiles.

  • Chemistry LibreTexts (2024). The Grignard Reaction (Experiment).

  • Chad's Prep (2021). 12.3 Synthesis of Alcohols | Organic Chemistry. YouTube.

  • The Organic Chemistry Tutor (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube.

  • Chemistry Stack Exchange (2024). Correct mechanism of nucleophilic attack on sterically hindered carbonyl compound.

  • BenchChem (2025). Technical Support Center: Synthesis of N-(1-adamantyl)-3-phenylpropanamide.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Grignard Synthesis of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Adamantyl)propan-1-ol via the Grignard reaction. The unique steric properties of the adamantyl group can lead to several challenging side reactions. This document provides in-depth, question-and-answer-based troubleshooting to address these specific issues, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product, this compound

Q1: My Grignard reaction with 1-adamantylmagnesium bromide and propanal is giving very low yields or failing completely. What are the most likely causes?

A1: Failure to form the desired tertiary alcohol product often points to issues with the Grignard reagent itself or competing side reactions that consume the starting materials. The primary culprits are typically moisture, Wurtz coupling, and enolization of the aldehyde.

Troubleshooting Protocol: Ensuring Grignard Reagent Viability and Minimizing Side Reactions
  • Strict Anhydrous Conditions: Grignard reagents are highly reactive towards protic species like water.[1][2][3][4] Any moisture will quench the Grignard reagent, converting it to adamantane and rendering it inactive for the desired nucleophilic addition.

    • Actionable Advice:

      • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry inert gas (argon or nitrogen).

      • Use anhydrous solvents. Commercially available anhydrous ethers (diethyl ether or THF) are suitable, but for highly sensitive reactions, it is best to freshly distill them over a drying agent like sodium/benzophenone.[3]

      • Ensure the 1-adamantyl halide and propanal are free of water. Consider distilling propanal immediately before use.

  • Minimizing Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of a dimer (biadamantane in this case).[5][6][7][8][9][10]

    • Mechanism: R-MgX + R-X → R-R + MgX₂

    • Actionable Advice:

      • Add the 1-adamantyl halide slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[8][10][11]

      • Maintain a moderate reaction temperature during Grignard formation. While some heat is necessary for initiation, excessive temperatures can favor the Wurtz coupling.[8][10]

  • Addressing Enolization of Propanal: The Grignard reagent can act as a strong base, abstracting an acidic α-hydrogen from the propanal to form an enolate.[10][12][13][14][15] This regenerates the starting aldehyde upon aqueous workup, thus reducing the yield of the desired alcohol.

    • Mechanism: The Grignard reagent removes a proton from the carbon adjacent to the carbonyl group.

    • Actionable Advice:

      • Perform the addition of the Grignard reagent to the propanal at a low temperature (e.g., -78 °C to 0 °C). This favors the nucleophilic addition pathway over the enolization pathway.[16]

      • Consider using a less sterically hindered Grignard reagent if possible, although this is not an option when the adamantyl group is required.

Issue 2: Isolation of Unexpected Byproducts

Q2: Besides unreacted starting materials, I am isolating a significant amount of adamantane and a high molecular weight compound. What are these and how can I prevent their formation?

A2: The presence of adamantane is a clear indicator of Grignard reagent quenching by a proton source, most commonly water. The high molecular weight compound is likely the product of Wurtz coupling.

Troubleshooting Protocol: Identifying and Mitigating Byproduct Formation
Observed Byproduct Likely Cause Prevention Strategy
AdamantaneQuenching of the Grignard reagent by a proton source (e.g., water).Rigorously follow anhydrous protocols for all reagents and glassware.[3][4]
BiadamantaneWurtz coupling reaction.[5][6][7]Slow, controlled addition of the 1-adamantyl halide during Grignard reagent formation.[8][11]
Propan-1-olThis can arise from the reduction of propanal by the Grignard reagent.This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens. While less likely with ethylmagnesium bromide, it's a possibility. Lowering the reaction temperature can help.
Issue 3: The Reaction Fails to Initiate

Q3: I'm having trouble initiating the formation of the 1-adamantylmagnesium bromide. The reaction just won't start. What can I do?

A3: The initiation of a Grignard reaction can be notoriously difficult, often due to the passivating oxide layer on the surface of the magnesium metal.[1]

Troubleshooting Protocol: Initiating Grignard Reagent Formation
  • Activation of Magnesium:

    • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. A small amount of 1,2-dibromoethane can also be used as an initiator.[11]

  • Localized Heating: Gently warm a small spot of the reaction flask with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[11]

  • Concentrated Starting Material: Add a small amount of the 1-adamantyl halide neat to the magnesium before adding the bulk of the solvent. This high concentration can help to initiate the reaction.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction and the key side reactions that can occur during the synthesis of this compound.

Grignard_Side_Reactions AdMgBr 1-Adamantylmagnesium bromide (Grignard Reagent) DesiredProduct This compound (Desired Product) AdMgBr->DesiredProduct Nucleophilic Addition (Desired Reaction) AdH Adamantane (Quenched Product) AdMgBr->AdH Protonation WurtzProduct Biadamantane (Wurtz Product) AdMgBr->WurtzProduct Wurtz Coupling Enolate Propanal Enolate (Enolization Product) AdMgBr->Enolate Enolization (Base Behavior) Propanal Propanal Propanal->DesiredProduct Propanal->Enolate AdBr 1-Adamantyl bromide AdBr->WurtzProduct H2O Water/Protic Solvent H2O->AdH

Caption: Desired and side reaction pathways in the Grignard synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is provided as a reference and should be adapted based on the specific equipment and reagents available.

  • Preparation:

    • Dry all glassware (three-necked round-bottom flask, condenser, dropping funnel, and magnetic stir bar) in an oven at 120°C overnight and assemble while hot under a stream of dry argon or nitrogen.

    • Equip the flask with the stir bar, condenser, and dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-adamantyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-adamantyl bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask with a heat gun until the color of the iodine disappears and bubbling is observed.

    • Once the reaction has initiated, add the remaining 1-adamantyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of propanal (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Wurtz reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Retrieved from [Link]

  • Kolektiv autorů. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. [Link]

  • Springer. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. Retrieved from [Link]

  • Walborsky, H. M. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 13(10), 342-348.
  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Solubilizing 1-(1-Adamantyl)propan-1-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(1-Adamantyl)propan-1-ol. This document provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in in vitro assays. Our goal is to provide a logical, step-by-step framework to help you achieve accurate and reproducible results.

Section 1: Understanding the Challenge - Physicochemical Properties

FAQ: Why is this compound difficult to dissolve in aqueous buffers?

The primary reason for the low aqueous solubility of this compound lies in its molecular structure. The molecule features a large, bulky, and highly lipophilic (fat-loving) adamantane cage.[1][2] This three-dimensional diamondoid structure is composed entirely of carbon and hydrogen, making it extremely nonpolar and hydrophobic.[2]

While the propanol group provides a polar hydroxyl (-OH) functional group capable of hydrogen bonding with water, its influence is overshadowed by the large adamantane moiety. Consequently, the molecule has a strong preference for nonpolar environments and is only slightly soluble in water.[2] This inherent lipophilicity is a common characteristic of adamantane derivatives, often leading to challenges in formulation for biological assays.[1][2][3][4]

PropertyPredicted ValueSource
Molecular Formula C₁₃H₂₂OPubChem[5]
Molecular Weight 194.31 g/mol PubChem[5]
XLogP3 3.4PubChem[5]
pKa 15.58 ± 0.20ChemicalBook[6][7]
Melting Point 84-86 °CChemicalBook[6][7]
Table 1: Physicochemical Properties of this compound. A high LogP value (>3) indicates significant lipophilicity and predicts poor aqueous solubility.[8]

Section 2: Initial Troubleshooting - Optimizing Stock Solutions

The most common starting point for any in vitro assay is the preparation of a high-concentration stock solution, which is then diluted to the final working concentrations.

FAQ: What is the best solvent for my primary stock solution?

For highly lipophilic compounds like this compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.[9] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9]

Troubleshooting Guide: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

This is a very common issue known as "fall-out" or precipitation. It occurs because the compound, which is stable in 100% DMSO, is suddenly exposed to a predominantly aqueous environment where its solubility is much lower.[9]

The Key Principle: The final concentration of DMSO in your assay medium must be high enough to keep the compound in solution but low enough to avoid cellular toxicity.[10][11][12] For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a widely accepted safe limit.[11][12][13][14] However, sensitivity is cell-line specific, and it is crucial to run a vehicle control (media with the same final DMSO concentration) to assess any solvent-induced effects.[10][14]

To avoid precipitation, a two-step serial dilution is highly recommended.[15][16] First, create a full dilution series in 100% DMSO. Then, dilute each of these DMSO solutions into your final aqueous assay buffer.[15][16]

This protocol creates a series of final assay solutions with varying compound concentrations but a fixed final DMSO concentration of 0.1%.

  • Prepare Master Stock (100% DMSO): Dissolve this compound in 100% DMSO to create a high-concentration master stock (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming or sonication can be used cautiously, but be mindful of compound stability.[9]

  • Prepare Intermediate Dilutions (100% DMSO):

    • Label a series of sterile microcentrifuge tubes.

    • Perform a serial dilution of your master stock using 100% DMSO as the diluent. For example, to make a 1:2 dilution series, transfer 50 µL of the 50 mM stock to a tube containing 50 µL of 100% DMSO to get a 25 mM solution. Repeat for all desired concentrations.[15][16]

  • Prepare Final Assay Solutions (Aqueous Buffer):

    • For each final concentration, add 1 µL of the corresponding intermediate DMSO stock to 999 µL of your pre-warmed cell culture medium or assay buffer.[16]

    • This 1:1000 dilution results in a final DMSO concentration of 0.1% across all conditions.[16]

    • Mix immediately and thoroughly by gentle vortexing or inversion.

G cluster_0 Step 1: 100% DMSO Environment cluster_1 Step 2: Final Dilution into Aqueous Buffer A 50 mM Master Stock (100% DMSO) B 25 mM Intermediate (100% DMSO) A->B 1:2 Dilution E Final: 50 µM Compound (0.1% DMSO in Media) A->E 1:1000 Dilution C 12.5 mM Intermediate (100% DMSO) B->C 1:2 Dilution F Final: 25 µM Compound (0.1% DMSO in Media) B->F 1:1000 Dilution D ... and so on C->D 1:2 Dilution G Final: 12.5 µM Compound (0.1% DMSO in Media) C->G 1:1000 Dilution start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve dissolve->A

Workflow for preparing final assay solutions.

Section 3: Advanced Formulation Techniques

If optimizing the DMSO concentration is insufficient to maintain solubility, more advanced formulation strategies may be necessary.

FAQ: What are cyclodextrins and how can they help?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17][18] This structure allows them to encapsulate poorly soluble "guest" molecules, like the adamantane group, within their hydrophobic core, forming a water-soluble "inclusion complex".[17][18][19] This effectively shields the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent solubility.[17][18][20]

Commonly used cyclodextrins in research include β-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[17][18]

Encapsulation by a cyclodextrin.

The kneading method is a simple and effective way to prepare inclusion complexes in a laboratory setting.[19][21]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).

  • Wetting: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of water (or a water-ethanol mixture) dropwise to form a thick, uniform paste.

  • Kneading: Add the adamantane compound to the paste. Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should exhibit significantly improved aqueous solubility. This powder can now be dissolved directly in your assay buffer.

FAQ: When should I consider using surfactants?

Surfactants (surface-active agents) are another option for solubilizing highly lipophilic compounds.[22][23] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays because they are generally less cytotoxic than ionic surfactants.[24][25][26]

Surfactants work by forming micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate the drug, similar to cyclodextrins.[22][27]

When to Use: Consider surfactants if cyclodextrins are not effective or if you are working with a system where surfactants are already present. It is critical to use them at the lowest effective concentration and to test for any effects on your specific assay, as they can interfere with cell membranes or protein activity.[26]

SurfactantTypeTypical Concentration Range in Vitro AssaysConsiderations
Tween® 80 Non-ionic Polysorbate0.01% - 0.1% (v/v)Widely used, but can be cytotoxic at higher concentrations.[24]
Pluronic® F-68 Non-ionic Copolymer0.02% - 1% (w/v)Generally considered highly biocompatible and can stabilize cell membranes.[25][26][28]

Table 2: Common Surfactants for In Vitro Formulations.

Section 4: Summary and Best Practices

MethodProsConsBest For
DMSO & Serial Dilution Simple, fast, and universally available.Risk of precipitation; DMSO can be toxic to sensitive cells.[10][13]The first approach for any compound. Suitable for moderately lipophilic compounds.
Cyclodextrins High solubilizing capacity; generally low toxicity.[17][29]Requires extra preparation steps; may alter drug availability to cells.[29]Highly lipophilic compounds that precipitate even at low DMSO concentrations.
Surfactants Effective for very poorly soluble compounds.[22][27]Potential for cytotoxicity and assay interference; requires careful validation.When other methods fail and after thorough validation with appropriate controls.

Final Checklist:

  • Have you determined the maximum tolerable DMSO concentration for your specific cell line?

  • Are you including a vehicle control (media + final solvent concentration) in all experiments?

  • Are you using a two-step serial dilution method to minimize precipitation?

  • Have you visually inspected your final dilutions for any signs of precipitation (cloudiness, particles)?

  • If using advanced methods, have you run controls to ensure the excipient (cyclodextrin, surfactant) does not affect your assay readout?

By following this structured troubleshooting guide, researchers can systematically overcome the solubility challenges posed by this compound, leading to more reliable and reproducible data in their in vitro assays.

References

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? [Online] Available at: [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online] Available at: [Link]

  • Latif, S., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Online] Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Online] Available at: [Link]

  • Ribeiro, A. C. F., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Online] Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online] Available at: [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? [Online] Available at: [Link]

  • Khan, S., et al. (2020). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. PubMed. [Online] Available at: [Link]

  • Gómez-Galván, F., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH). [Online] Available at: [Link]

  • ResearchGate. (2020). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. [Online] Available at: [Link]

  • Kesharwani, P., et al. (2022). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. MDPI. [Online] Available at: [Link]

  • Perlovich, G. L., et al. (2021). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Online] Available at: [Link]

  • Chen, G. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Online] Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Vasu, S. K., et al. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Online] Available at: [Link]

  • Kim, D-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Online] Available at: [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Online] Available at: [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). [Online] Available at: [Link]

  • ResearchGate. (2012). Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. [Online] Available at: [Link]

  • NanoTemper Technologies. (n.d.). Ligand serial dilution. [Online] Available at: [Link]

  • Wang, Y., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. National Institutes of Health (NIH). [Online] Available at: [Link]

  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Online] Available at: [Link]

  • Papanastasiou, I., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. MDPI. [Online] Available at: [Link]

  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? [Online] Available at: [Link]

  • Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. [Online] Available at: [Link]

  • Giupponi, E., et al. (2022). Novel Non-Viral Vectors Based on Pluronic® F68PEI with Application in Oncology Field. [Online] Available at: [Link]

  • Spilovska, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Wirth, M., et al. (2009). Pluronic® F-68 Enhances the Nanoparticle-Cell Interaction. Semantic Scholar. [Online] Available at: [Link]

  • Harris, D., et al. (2012). An Inline QC Method for Determining Serial Dilution Performance of DMSO-Based Systems. [Online] Available at: [Link]

  • de Meijere, A., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Plotnikov, E. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Institutes of Health (NIH). [Online] Available at: [Link]

  • PubChem. (n.d.). This compound. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs. [Online] Available at: [Link]

  • Corbo, C., et al. (2021). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Online] Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Online] Available at: [Link]

  • Data.gov. (n.d.). Compound 526924: 1-(1-Adamantyl)propan-1-one. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Adamantyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction

The synthesis of this compound, a sterically hindered secondary alcohol, is most commonly achieved via a Grignard reaction between an adamantyl-based Grignard reagent and propanal. The bulky adamantyl group presents unique challenges in this reaction, often leading to issues with initiation, yield, and side product formation. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the Grignard reaction.[1][2] This involves the preparation of 1-adamantylmagnesium bromide from 1-bromoadamantane and magnesium metal, followed by its reaction with propanal. This approach allows for the direct formation of the carbon-carbon bond between the adamantyl cage and the propanol backbone.

Q2: Why is the adamantyl group considered "challenging" in a Grignard reaction?

A2: The adamantyl group is a bulky, three-dimensional hydrocarbon cage. This steric hindrance can impede the approach of the Grignard reagent to the electrophilic carbonyl carbon of propanal, potentially slowing down the reaction rate and promoting side reactions.[1] Furthermore, the formation of the 1-adamantyl Grignard reagent itself can be sluggish due to the steric bulk around the carbon-bromine bond.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and protic solvents.[3] Therefore, it is imperative to work under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware. Diethyl ether and tetrahydrofuran (THF), the common solvents for this reaction, are highly flammable. All heating should be conducted using a heating mantle or an oil bath, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for Grignard reactions with adamantyl halides.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Bromoadamantane215.1310.76 g0.051.0
Magnesium turnings24.311.46 g0.061.2
Iodine253.811 crystal--
Anhydrous Diethyl Ether74.12150 mL--
Propanal58.083.19 g (4.0 mL)0.0551.1
Saturated aq. NH4Cl-100 mL--
Anhydrous MgSO4120.37---

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon.

    • To the cooled flask, add magnesium turnings and a single crystal of iodine.

    • Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface.

    • Allow the flask to cool to room temperature.

    • Dissolve 1-bromoadamantane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add approximately 5 mL of the 1-bromoadamantane solution to the magnesium turnings. The reaction should initiate, indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve propanal in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like hexane.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Low reactivity of 1-bromoadamantane.1. Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly opened anhydrous solvents or properly dried solvents. 2. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface. 3. Gentle warming with a heat gun can help initiate the reaction. Sonication can also be effective.
Low yield of this compound. 1. Incomplete formation of the Grignard reagent. 2. Side reactions such as Wurtz coupling (formation of biadamantyl). 3. Enolization of propanal by the basic Grignard reagent.1. Ensure the Grignard reagent formation goes to completion by allowing sufficient reaction time and maintaining reflux. 2. Add the 1-bromoadamantane solution slowly to the magnesium to maintain a low concentration of the alkyl halide, which minimizes Wurtz coupling. 3. Add the propanal solution slowly to the Grignard reagent at a low temperature (0 °C) to favor nucleophilic addition over enolization.
Formation of a significant amount of biadamantyl. Wurtz coupling, where the Grignard reagent reacts with unreacted 1-bromoadamantane.This side reaction is minimized by the slow, dropwise addition of the 1-bromoadamantane solution to the magnesium suspension. This ensures that the concentration of the alkyl halide in the reaction mixture remains low.
Product is contaminated with unreacted 1-bromoadamantane. Incomplete Grignard reagent formation or insufficient reaction time with propanal.Increase the reaction time for the Grignard formation and/or the subsequent reaction with propanal. Ensure an excess of magnesium is used.
Product is contaminated with adamantane. The Grignard reagent was quenched by a proton source (e.g., water, acidic impurities in propanal).Ensure strictly anhydrous conditions. Use freshly distilled propanal to remove any acidic impurities.

Visualizing the Synthesis

Reaction Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Purification 1-Bromoadamantane 1-Bromoadamantane 1-Adamantylmagnesium bromide 1-Adamantylmagnesium bromide 1-Bromoadamantane->1-Adamantylmagnesium bromide + Mg, I2 Mg, I2 (cat.) Mg, I2 (cat.) Mg, I2 (cat.)->1-Adamantylmagnesium bromide Anhydrous Et2O Anhydrous Et2O Anhydrous Et2O->1-Adamantylmagnesium bromide Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 1-Adamantylmagnesium bromide->Magnesium Alkoxide Intermediate + Propanal in Et2O, 0°C Propanal Propanal Propanal->Magnesium Alkoxide Intermediate This compound This compound Magnesium Alkoxide Intermediate->this compound + Sat. aq. NH4Cl Sat. aq. NH4Cl Sat. aq. NH4Cl Sat. aq. NH4Cl->this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation reagents 1-Adamantyl-MgBr + Propanal intermediate Magnesium Alkoxide reagents->intermediate Nucleophilic addition product This compound intermediate->product Aqueous work-up (H+)

Caption: Simplified mechanism of the Grignard reaction.

Product Verification

After purification, it is essential to verify the structure and purity of the synthesized this compound.

Expected Physical Properties:

  • Molecular Formula: C₁₃H₂₂O[6]

  • Molecular Weight: 194.31 g/mol [6]

  • Appearance: White solid.

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy:

    • The spectrum should show characteristic signals for the adamantyl protons, typically appearing as broad multiplets in the region of δ 1.5-2.1 ppm.

    • A triplet corresponding to the methyl group (CH₃) of the propyl chain is expected around δ 0.9 ppm.

    • A multiplet for the methylene group (CH₂) adjacent to the methyl group should appear around δ 1.4-1.6 ppm.

    • The methine proton (CH-OH) attached to the hydroxyl group and the adamantyl cage will likely be a multiplet further downfield, around δ 3.2-3.6 ppm.

    • The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent and can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy:

    • The spectrum will display distinct signals for the carbon atoms of the adamantyl cage, typically in the range of δ 28-40 ppm.[1]

    • The quaternary carbon of the adamantane attached to the propanol chain will be further downfield.

    • The methyl carbon of the propyl group will be the most upfield signal, around δ 10-15 ppm.

    • The methylene carbon will appear around δ 30-35 ppm.

    • The carbon bearing the hydroxyl group (C-OH) will be the most downfield signal of the aliphatic region, expected around δ 70-80 ppm.

References

  • Duddeck, H., & Wolff, P. (1975). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(3), 151-152.
  • Cashin, C. H., Hotten, T. M., & Szinai, S. S. (1972). Synthesis and anticholinergic properties of 1-Adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. Journal of Medicinal Chemistry, 15(8), 853–854. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 584510, this compound. Retrieved January 13, 2026 from [Link].

  • Lippmaa, E., Pehk, T., Rang, S., & Eisen, O. (1970). Carbon-13 chemical shifts in adamantane and its derivatives. Magnetic Resonance in Chemistry, 2(12), 581-584.
  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Kuchař, M., et al. (2001). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 66(5), 743-757. Available from: [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available from: [Link]

  • Vícha, R., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(1), 113-128. Available from: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of propan-1-ol. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Grignard Reagents. Available from: [Link]

  • Adichemistry. Grignard Reagent. Available from: [Link]

Sources

Stability issues of 1-(1-Adamantyl)propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1-Adamantyl)propan-1-ol

Introduction: Understanding the Unique Challenges of this compound

This compound is a fascinating molecule, characterized by the fusion of a highly rigid and lipophilic adamantane cage with a tertiary alcohol functional group.[1][2] This unique structure confers properties desirable in drug discovery, such as improved metabolic stability and membrane permeability.[3] However, the very features that make it attractive also present specific stability challenges in solution. The tertiary alcohol is a reactive center susceptible to degradation, a critical consideration for ensuring the integrity of stock solutions, experimental reproducibility, and the ultimate viability of any therapeutic candidate.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability issues encountered with this compound. It is structured in a question-and-answer format to directly address practical problems observed in the laboratory.

Dehydration_Pathway cluster_0 Dehydration Mechanism A This compound B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Tertiary Carbocation (Stabilized by Adamantyl Group) B->C - H₂O D 1-(1-Adamantyl)prop-1-ene (Alkene Degradant) C->D - H⁺

Caption: Acid-catalyzed dehydration pathway of this compound.

Q: The concentration of my stock solution seems to decrease over time, but I don't see any significant degradation products. What could be the cause?

A: This issue can be perplexing and often points to physical rather than chemical loss.

  • Possible Causes & Solutions:

    • Adsorption: As mentioned, the lipophilic adamantane moiety has a high affinity for plastic surfaces.

      • Solution: Switch to silanized glass vials for storage.

    • Precipitation: If the stock solution was prepared at room temperature and then frozen, the compound may have precipitated out of solution upon cooling. It may not fully redissolve upon thawing, especially without vigorous vortexing and warming.

      • Solution: Before each use, ensure the solution is completely thawed and homogenous. Briefly warm the vial to room temperature and vortex thoroughly. Visually inspect for any precipitate.

    • Evaporation: If the vial is not sealed properly, volatile solvents can evaporate over time, concentrating the compound. However, if it's an intermediate dilution in a plate, evaporation from well edges can lead to apparent loss from the center wells.

      • Solution: Use high-quality vials with secure caps (e.g., screw-caps with septa). For plates, use sealed lids and avoid repeated freeze-thaw cycles.

Q: My experimental results are inconsistent, especially when using older solutions. How can I validate the integrity of my compound before an experiment?

A: Implementing a routine quality control (QC) check is a best practice in drug development.

  • Recommendation: Before initiating a critical experiment, especially with a stock solution that has been stored for an extended period, run a quick purity check.

    • Method: A rapid HPLC-UV analysis is often sufficient. Compare the chromatogram of the stored solution to that of a freshly prepared standard or a previously recorded chromatogram from when the batch was first prepared.

    • Acceptance Criteria: Look for the appearance of new peaks or a significant change (>2-5%) in the area of the main peak relative to an internal standard. If degradation is observed, a fresh stock solution should be prepared.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. [4][5] Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways. A target degradation of 5-20% is generally recommended to avoid overly complex secondary degradation. [6] Procedure:

  • Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions: Dispense the solution into separate, clearly labeled amber glass vials for each condition.

Stress ConditionReagent / Condition DetailsTime (Typical)Quenching Step
Acid Hydrolysis Add an equal volume of 0.1 M HCl.2-24 hoursNeutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis Add an equal volume of 0.1 M NaOH.2-24 hoursNeutralize with an equivalent amount of 0.1 M HCl.
Oxidation Add an equal volume of 3% H₂O₂.2-24 hoursNo quenching needed, or add a small amount of sodium bisulfite.
Thermal Heat the solution at 60°C in a sealed vial.24-72 hoursCool to room temperature.
Photolytic Expose the solution to a calibrated light source (ICH Q1B option). [6]24-72 hoursNo quenching needed. Keep a dark control sample.
  • Analysis: Following the stress period and any necessary quenching, dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Interpretation: Compare the chromatograms from the stressed samples to an unstressed control sample to identify and quantify the degradation products.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions Prep Prepare 1 mg/mL Stock Solution Acid Acid (HCl) Prep->Acid Base Base (NaOH) Prep->Base Ox Oxidative (H₂O₂) Prep->Ox Therm Thermal (60°C) Prep->Therm Photo Photolytic (ICH) Prep->Photo Quench Quench Reaction (if applicable) Acid->Quench Base->Quench Ox->Quench Therm->Quench Photo->Quench Analyze Analyze via HPLC-UV/MS Quench->Analyze Report Identify & Quantify Degradants Analyze->Report

Caption: General workflow for conducting a forced degradation study.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stankova, I., et al. (2019). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. Retrieved from [Link]

  • Krasnov, V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Adamantanol (CAS 768-95-6). Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tertiary ALCOHOLS FROM HYDROCARBONS BY OZONATION ON SILICA GEL. Retrieved from [Link]

  • Chemchart. (n.d.). 1-(1-adamantyl)propan-1-amine (60196-90-9). Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • MDPI. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. Retrieved from [Link]

  • University of Bradford. (2020). Descriptors for adamantane and some of its derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Improved approach towards synthesis of adamantane-1,3,5-triol. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). METHOD FOR MANUFACTURING HIGH-QUALITY ADAMANTANE ALCOHOL. Retrieved from [Link]

  • ResearchGate. (2013). Biological activity of adamantane analogues. Retrieved from [Link]

  • ACS Publications. (2021). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Working with Sterically Hindered Adamantyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered adamantyl compounds. The unique properties of the adamantane cage—its rigidity, lipophilicity, and metabolic stability—make it a privileged scaffold in medicinal chemistry and materials science.[1][2][3] However, its significant steric bulk presents considerable challenges in synthesis, purification, and characterization.[4][5]

This guide is structured in a question-and-answer format to directly address common issues encountered in the lab. It aims to provide not just solutions, but also the underlying scientific reasoning to empower you to tackle even the most stubborn adamantyl-related experimental hurdles.

Part 1: Synthesis and Reactivity

Question 1: My nucleophilic substitution reaction with a 1-haloadamantane is extremely slow or fails to proceed. What's going wrong?

Answer: This is a classic challenge rooted in the structure of the adamantyl cation. 1-Haloadamantanes typically react via an SN1 mechanism due to the steric hindrance at the bridgehead carbon, which prevents an SN2 backside attack. The resulting adamantyl carbocation is relatively stable, but its formation is the rate-determining step.

Several factors could be hindering your reaction:

  • Leaving Group Ability: The strength of the carbon-halogen bond is critical. Weaker bases are better leaving groups. Therefore, the reactivity of 1-haloadamantanes increases down the periodic table: F < Cl < Br < I.[6] If you are using 1-chloroadamantane with a weak nucleophile, the reaction may be impractically slow.

  • Solvent Effects: SN1 reactions are favored by polar, protic solvents (e.g., ethanol, water, formic acid) that can stabilize the intermediate carbocation and the leaving group anion through solvation.[7][8] Using a non-polar or aprotic solvent will significantly slow down or prevent the reaction.

  • Nucleophile Strength: While the rate of an SN1 reaction is theoretically independent of the nucleophile's concentration or strength, a very weak or sterically hindered nucleophile can still struggle to compete with solvent molecules or other species for the carbocation, leading to low yields of the desired product.

Troubleshooting Workflow:

start Slow/No Reaction with 1-Haloadamantane q1 What is your leaving group? start->q1 opt1 F or Cl q1->opt1 Poor opt2 Br or I q1->opt2 Good sol1 Switch to a better leaving group (e.g., 1-bromoadamantane or 1-iodoadamantane). opt1->sol1 q2 What is your solvent? opt2->q2 sol1->q2 opt3 Non-polar/Aprotic q2->opt3 Poor opt4 Polar Protic q2->opt4 Good sol2 Change to a polar protic solvent (e.g., 80% Ethanol/Water, Acetic Acid). opt3->sol2 end Reaction should proceed. opt4->end sol2->end

Caption: Troubleshooting SN1 reactions of 1-haloadamantanes.

Experimental Protocol: Enhancing Reactivity by Switching the Leaving Group

If your reaction with 1-chloroadamantane is failing, consider switching to 1-bromoadamantane, which is a significantly better leaving group.[3][6]

  • Preparation of 1-Bromoadamantane: Adamantane can be readily brominated at the bridgehead position. In a well-ventilated fume hood, dissolve adamantane in an excess of bromine (no solvent is necessary).

  • Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Carefully quench the excess bromine with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1-bromoadamantane.

  • Use this more reactive substrate in your nucleophilic substitution reaction under the previously determined optimal solvent conditions.

Question 2: I'm struggling with a cross-coupling reaction to form a C-C or C-N bond with an adamantyl group. The yields are poor and I see a lot of starting material decomposition.

Answer: Cross-coupling reactions involving bulky adamantyl groups are notoriously difficult. The steric hindrance of the adamantyl moiety can prevent efficient oxidative addition and reductive elimination steps in the catalytic cycle.[9] Standard palladium catalysts and ligands that work well for less hindered substrates often fail.

The key to success lies in the choice of ligand. You need a ligand that is both electron-rich and sterically bulky to promote the necessary catalytic steps while maintaining catalyst stability.

Recommended Ligands for Adamantyl Cross-Coupling:

Ligand NameCoupling TypeKey Features & Advantages
Ad2PnBu (cBRIDP) Suzuki, Negishi, C-H FunctionalizationHighly effective for Csp2-Csp3 couplings. Used in multi-gram scale syntheses by major pharmaceutical companies.[10]
MorDalPhos Buchwald-Hartwig (C-N)Exceedingly effective for C-N bond formation, including monoarylation of amines and hydrazines. Scalable and tolerates many functional groups.[11]
AdCyBrettPhos C-O CouplingShows improved yields for challenging C-O couplings, especially with electron-rich aryl halides where other ligands may fail.[11]

Troubleshooting Steps:

  • Switch to a Specialized Ligand: If you are using common ligands like PPh3 or even standard biarylphosphine ligands (e.g., XPhos, SPhos) with limited success, switch to a ligand specifically designed for hindered substrates, such as those listed in the table above.[9][11]

  • Use a Pre-catalyst: Adamantyl-containing phosphine ligands can be used to form highly active pre-catalysts (e.g., Ad2PnBu-Pd-G3) which often show superior performance and reproducibility.[10]

  • Optimize Reaction Conditions:

    • Base: For C-N couplings, strong, non-nucleophilic bases are often required. However, the heterogeneous nature of many inorganic bases can be problematic on a larger scale. Consider exploring soluble organic bases like DBU.[11]

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Screen a range of temperatures to find the optimal balance.

    • Solvent: The choice of solvent can dramatically impact catalyst stability and reactivity. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.

Part 2: Purification

Question 3: I have a crude solid adamantyl compound that is difficult to purify. Recrystallization gives low yields and flash chromatography results in poor separation.

Answer: Purifying adamantyl compounds is often challenging due to their high lipophilicity and crystalline nature, which can cause them to behave unpredictably.[1] Impurities with similar polarity can co-crystallize, and the non-polar nature of the adamantyl group can lead to poor interactions with standard silica gel.

Strategies for Effective Purification:

  • Recrystallization Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[12]

    • Single Solvent: Test a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, heptane). The ideal solvent will dissolve your compound when hot but not when cold.

    • Mixed Solvent System: If a single solvent doesn't work, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Advanced Chromatography Techniques:

    • Modified Silica: If standard silica gel fails, consider using silver nitrate impregnated silica gel for compounds with residual double bonds, or a less polar stationary phase like alumina.

    • Reverse-Phase Chromatography: For more polar adamantyl derivatives, reverse-phase (C18) chromatography can provide excellent separation.

Protocol: Purification of Adamantane Monools from Ketone Impurities

A common issue is the presence of 2-adamantanone in adamantanol preparations. A specific procedure can be used to effectively remove this impurity.[13]

  • Dissolve the crude mixture containing adamantane monool and 2-adamantanone in a suitable solvent like ethyl acetate.

  • Wash the organic solution with warm water (approx. 60°C) to remove more polar impurities like adamantanediols.

  • Concentrate the ethyl acetate solution under reduced pressure at a controlled temperature (e.g., 60°C) until crystals begin to precipitate.

  • Cool the resulting slurry slowly to a specific temperature, for instance, 10°C. It is critical not to cool it further, as this may cause the 2-adamantanone impurity to crystallize out.[13]

  • Filter the precipitated adamantanol crystals and rinse them with a cold, non-polar solvent like n-heptane to remove any remaining soluble impurities.

Part 3: Characterization

Question 4: The 1H NMR spectrum of my adamantyl compound is a complex and poorly resolved multiplet. How can I confirm my structure?

Answer: The rigid, cage-like structure of adamantane results in its protons residing in very similar chemical environments, often leading to overlapping signals and complex splitting patterns in 1H NMR spectra.[14][15] The bridgehead (CH) and methylene (CH2) protons typically appear as broad singlets or multiplets between 1.5 and 2.2 ppm.[14]

Characterization Workflow for Adamantyl Compounds:

start Complex 1H NMR c13 Acquire 13C NMR Spectrum start->c13 two_d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) start->two_d ms Obtain High-Resolution Mass Spectrometry (HRMS) start->ms confirm Structure Confirmed c13->confirm Clear signals, matches prediction two_d->confirm Correlations resolve proton environments ms->confirm Correct mass and fragmentation xray Perform Single-Crystal X-ray Diffraction confirm->xray For unambiguous proof

Caption: A multi-technique approach to characterizing adamantyl compounds.

Key Characterization Techniques:

  • 13C NMR: This is often the most informative NMR technique for adamantyl compounds. Due to the high symmetry of the parent adamantane, it shows only two signals (one for the four methine carbons and one for the six methylene carbons). In substituted adamantanes, the number and chemical shifts of the carbon signals provide clear and unambiguous information about the substitution pattern.[15]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the complex proton and carbon signals and confirming connectivity within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass, which can be used to determine the elemental composition of your compound, confirming that you have synthesized the correct molecule.

  • Single-Crystal X-ray Diffraction: For crystalline adamantyl derivatives, this technique provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms.[14]

Reference 13C NMR Data for Adamantane:

Carbon TypeChemical Shift (δ, ppm)
Methine (-CH)~28.6
Methylene (-CH2-)~38.0

Note: Chemical shifts are approximate and can vary with solvent and substitution.[15]

By employing these advanced troubleshooting strategies and analytical techniques, you can overcome the inherent challenges of working with sterically hindered adamantyl compounds and successfully leverage their unique properties in your research.

References

  • A Comparative Study of Adamantyl Halides in Nucleophilic Substitution Reactions. Benchchem.
  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
  • Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects.
  • Cross-Coupling C
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5.
  • Adamantyl-Containing Ligands for Challenging Cross-Coupling Reactions. Technology Networks.
  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. PMC - PubMed Central.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
  • Adamantyl-containing ligands: applications beyond C-C bond forming reactions. Sinocompound.
  • Leaving group and solvent effects on SN1 reactions of adamantyl substrates. Contributions from electrostatic, electrophilic, and lipophilic effects.
  • C-C cross-couplings featuring adamantyl-containing ligands. Sinocompound.
  • 13C NMR spectra of adamantane deriv
  • Innovations in Adamantane Chemistry: The Role of 1-Bromoadamantane. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for the Purification of Adamantan-1-yl(piperidin. Benchchem.
  • adamantanes.
  • Purification method of adamantane monools.

Sources

Technical Support Center: Enhancing the Purity of Synthesized 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Adamantyl)propan-1-ol. Recognizing the challenges associated with achieving high purity for this sterically hindered tertiary alcohol, this document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during its preparation and purification.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via a Grignard reaction. This typically involves the reaction of an adamantyl Grignard reagent, such as 1-adamantylmagnesium bromide, with propanal. The bulky and rigid nature of the adamantyl group introduces significant steric hindrance, which can lead to a number of synthetic and purification challenges. This guide will provide a systematic approach to overcoming these obstacles and obtaining a final product of high purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound, offering detailed, step-by-step solutions grounded in established chemical principles.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • A significant amount of unreacted starting material (e.g., 1-adamantyl bromide) is recovered.

  • The formation of a significant amount of the Wurtz coupling byproduct, biadamantane.

Causality: The formation of the Grignard reagent is a critical step that can be hampered by several factors, leading to a lower concentration of the active nucleophile and, consequently, a poor yield of the desired alcohol. The adamantyl group's steric bulk can make the magnesium insertion step more challenging than for less hindered alkyl halides.

Solutions:

  • Activation of Magnesium: The magnesium turnings must be fresh and activated to remove the passivating oxide layer.

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle immediately before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium. The subsequent color change and/or gentle reflux of the ether solvent indicates activation.

  • Solvent and Reagent Purity: The Grignard reaction is notoriously sensitive to moisture.

    • Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Anhydrous ether or tetrahydrofuran (THF) should be used as the solvent.[1]

    • Purity of Starting Materials: Ensure the 1-adamantyl bromide and propanal are of high purity and free from water.

  • Reaction Initiation: Sometimes, the reaction is slow to start.

    • Gentle Heating: A gentle warming with a heat gun can initiate the reaction. Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.

    • Sonication: The use of an ultrasonic bath can also help to initiate the reaction by cleaning the magnesium surface.

  • Minimizing Wurtz Coupling: This side reaction is favored at higher temperatures and concentrations of the alkyl halide.

    • Slow Addition: Add the solution of 1-adamantyl bromide in anhydrous ether dropwise to the suspension of magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating.

Problem 2: Presence of Significant Impurities After Work-up

Symptoms:

  • TLC or GC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired product.

  • The isolated product is an oil or a low-melting solid with a broad melting point range.

Causality: Several side reactions can occur during the Grignard addition and subsequent work-up, leading to a complex mixture of products.

Potential Impurities and Their Origins:

ImpurityOrigin
Unreacted 1-adamantyl bromideIncomplete Grignard reagent formation or incomplete reaction with propanal.
Unreacted propanalInsufficient Grignard reagent or rapid quenching of the reaction.
BiadamantaneWurtz coupling during Grignard reagent formation.
1-AdamantanolReaction of the Grignard reagent with trace amounts of oxygen.
Dehydration product (1-propenyladamantane)Acid-catalyzed elimination of water from the tertiary alcohol during acidic work-up.
Aldol condensation products of propanalBase-catalyzed self-condensation of propanal, especially if the Grignard reagent is added too slowly to the aldehyde.

Solutions:

  • Controlled Addition of Propanal: Add the solution of propanal in anhydrous ether dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions of the aldehyde.

  • Careful Work-up:

    • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride instead of a strong acid. This milder condition helps to prevent the acid-catalyzed dehydration of the sterically hindered tertiary alcohol.[2]

    • Extraction: Perform a thorough extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.

  • Purification Strategy: A multi-step purification approach is often necessary.

    • Column Chromatography: This is the most effective method for separating the desired alcohol from the various byproducts.[3]

      • Stationary Phase: Silica gel is a suitable choice.

      • Eluent System: Start with a non-polar solvent like hexane or petroleum ether to elute non-polar impurities such as biadamantane and unreacted 1-adamantyl bromide. Gradually increase the polarity of the eluent by adding ethyl acetate or diethyl ether to elute the more polar this compound. A typical starting gradient could be 95:5 hexane:ethyl acetate, gradually increasing to 80:20. The optimal solvent system should be determined by preliminary TLC analysis.

    • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can further enhance its purity.

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For adamantane derivatives, mixtures of hexane and ethyl acetate are often effective.[4] Experiment with different solvent ratios to find the optimal conditions. Other potential solvent systems include methanol/water or acetone/water.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the formation of the 1-adamantylmagnesium bromide before adding the propanal?

A1: While direct analysis is difficult, a simple qualitative test can be performed. Take a small aliquot of the reaction mixture and quench it with a drop of water. The vigorous bubbling (evolution of ethane from the reaction of any ethyl bromide used for initiation, and adamantane from the adamantyl Grignard) is a good indication that the Grignard reagent has formed. For a more quantitative measure, a titration of an aliquot of the Grignard solution against a standard solution of a secondary alcohol (like 2-butanol) with a colorimetric indicator (such as 1,10-phenanthroline) can be performed.

Q2: My TLC of the crude product shows a spot with a very high Rf value and another spot corresponding to my product. What is the likely identity of the high Rf spot?

A2: The spot with the high Rf value is likely a non-polar impurity. The most probable candidates are unreacted 1-adamantyl bromide and the Wurtz coupling product, biadamantane. These can be effectively removed by column chromatography using a non-polar eluent like hexane.

Q3: I obtained a solid product, but the melting point is broad and lower than the literature value. What should I do?

A3: A broad and depressed melting point is a classic sign of an impure compound. The first step is to analyze the product by TLC or GC-MS to identify the number of components. If multiple components are present, column chromatography is recommended. If the product is mostly pure with minor impurities, a single recrystallization from an appropriate solvent system should be sufficient to sharpen the melting point and improve purity.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the adamantyl group (typically broad singlets or multiplets between 1.6 and 2.2 ppm), the triplet for the methyl group of the propyl chain (around 0.9 ppm), the multiplet for the methylene group (around 1.5 ppm), and the triplet for the methine proton adjacent to the hydroxyl group (around 3.5 ppm). The hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.

    • ¹³C NMR: Expect to see signals corresponding to the four unique carbons of the adamantyl cage, and the three distinct carbons of the propyl chain.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product. The mass spectrum will show the molecular ion peak (M⁺) at m/z 194.31.[7] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[8]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Experimental Workflow and Visualization

Workflow for the Synthesis and Purification of this compound

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition cluster_2 Work-up cluster_3 Purification cluster_4 Analysis A Activate Mg turnings (I₂ or 1,2-dibromoethane) B Add 1-adamantyl bromide in anhydrous ether dropwise A->B C Cool Grignard reagent to 0 °C B->C D Add propanal in anhydrous ether dropwise C->D E Quench with saturated aqueous NH₄Cl D->E F Extract with ether E->F G Dry organic layer (e.g., MgSO₄) and evaporate solvent F->G H Column Chromatography (Silica gel, Hexane/EtOAc gradient) G->H I Combine pure fractions H->I J Recrystallization (e.g., Hexane/EtOAc) I->J K NMR, GC-MS, Melting Point J->K

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Purity

G cluster_impurities Common Impurities cluster_solutions Purification Strategy Start Low Purity of Crude Product Analysis Analyze by TLC/GC-MS Start->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Nonpolar High Rf Impurities (e.g., Biadamantane) Impurity_ID->Nonpolar Non-polar Polar Polar Impurities (e.g., 1-Adamantanol) Impurity_ID->Polar Polar Dehydration Dehydration Product Impurity_ID->Dehydration Dehydration Column_Chrom Column Chromatography (Hexane -> Hexane/EtOAc) Nonpolar->Column_Chrom Polar->Column_Chrom Dehydration->Column_Chrom Recryst Recrystallization Column_Chrom->Recryst If solid

Sources

Addressing aggregation of 1-(1-Adamantyl)propan-1-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(1-Adamantyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling of this hydrophobic molecule in aqueous environments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary issue of aggregation.

Introduction: The Challenge of Adamantane Hydrophobicity

This compound possesses a bulky, rigid, and highly lipophilic adamantane cage. This structural feature is responsible for its significant hydrophobicity, as indicated by a calculated LogP of approximately 3.4. Consequently, when introduced into aqueous solutions, the molecule exhibits a strong tendency to minimize contact with water, leading to self-association and the formation of aggregates or precipitates. This behavior can significantly impact experimental reproducibility, bioavailability in drug delivery systems, and the overall success of your research. This guide will provide you with the understanding and tools to mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved this compound in my aqueous buffer, but the solution turned cloudy and a precipitate formed over time. What is happening?

A1: You are observing the aggregation and precipitation of this compound due to its low aqueous solubility. The hydrophobic adamantyl groups are driven to associate with each other to minimize their exposure to the polar water molecules. This process, known as hydrophobic aggregation, leads to the formation of insoluble particles, resulting in the observed turbidity and precipitation.

Q2: How can I prevent this aggregation and prepare a stable aqueous solution of this compound?

A2: Several strategies can be employed to enhance the solubility and prevent the aggregation of hydrophobic molecules like this compound. The choice of method will depend on your specific experimental requirements, such as final concentration, acceptable excipients, and the biological system under investigation. The most common and effective approaches are:

  • Complexation with Cyclodextrins: Forming an inclusion complex with a cyclodextrin is a highly effective method.

  • Micellar Solubilization with Surfactants: Utilizing surfactants to form micelles that encapsulate the hydrophobic molecule.

  • Use of Co-solvents: Modifying the polarity of the solvent system with a water-miscible organic solvent.

  • Polymeric Formulations: Incorporating the compound into polymeric nanoparticles or micelles.

Each of these approaches is detailed in the troubleshooting guides below.

Troubleshooting Guide 1: Cyclodextrin-Mediated Solubilization

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The adamantane moiety of your compound has a high affinity for the cyclodextrin cavity, forming a stable, water-soluble inclusion complex.[1][2][3] This effectively "masks" the hydrophobicity of the molecule, preventing self-aggregation.

Recommended Agent: β-Cyclodextrin and its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly well-suited for complexing with adamantane derivatives.[4][5]

Experimental Protocol: Preparation of a this compound:HP-β-CD Inclusion Complex
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized as needed.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous buffer. Gentle warming (40-50°C) and stirring can aid dissolution.

  • Addition of this compound: Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol, methanol).

  • Complexation: Slowly add the stock solution of your compound to the stirring HP-β-CD solution.

  • Solvent Removal: Continue stirring, and if necessary, gently warm the solution to facilitate the evaporation of the organic co-solvent. A rotary evaporator can also be used for this step.

  • Equilibration: Allow the solution to stir at room temperature for several hours (or overnight) to ensure complete complex formation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed aggregates.

Self-Validation: A successfully prepared solution should be clear and free of any visible precipitate. The stability of the solution over time at your experimental temperature is a key indicator of successful complexation.

Troubleshooting Guide 2: Surfactant-Based Micellar Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[6][7][8] These micelles have a hydrophobic core and a hydrophilic shell. This compound will partition into the hydrophobic core, effectively solubilizing it in the aqueous medium.[9][10]

Recommended Agents: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

SurfactantTypical CMCNotes
Polysorbate 20 (Tween® 20)~0.06 mMCommonly used in biopharmaceutical formulations.[11]
Polysorbate 80 (Tween® 80)~0.012 mMEffective for solubilizing highly hydrophobic compounds.
Tyloxapol~0.02% (w/v)A non-ionic liquid polymer of the alkyl aryl polyether alcohol type.
Experimental Protocol: Solubilization using Polysorbate 20
  • Surfactant Concentration: Prepare a solution of Polysorbate 20 in your desired buffer at a concentration significantly above its CMC (e.g., 5-10 times the CMC).

  • Compound Addition: Prepare a concentrated stock of this compound in a small volume of a water-miscible organic solvent (e.g., ethanol).

  • Micellar Encapsulation: Slowly add the compound stock solution to the vortexing or rapidly stirring surfactant solution.

  • Equilibration and Solvent Removal: Allow the solution to stir for 1-2 hours to ensure partitioning into the micelles. If a significant amount of organic solvent was used, it should be removed (as described in the cyclodextrin protocol).

  • Filtration: Pass the solution through a 0.22 µm filter.

Self-Validation: The resulting solution should be clear. The absence of an oil phase or precipitate confirms successful micellar encapsulation.

Troubleshooting Guide 3: Utilizing Co-solvents

The Principle: Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer reduces the overall polarity of the solvent system.[12][13][14] This makes the environment more favorable for the hydrophobic this compound, thereby increasing its solubility.

Recommended Co-solvents:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol (PEG), low molecular weight (e.g., PEG 300, PEG 400)

Important Considerations: The concentration of the co-solvent must be carefully considered, as it can affect the biological activity of your system. It is crucial to run appropriate vehicle controls in your experiments.

Experimental Protocol: Co-solvent Solubilization
  • Stock Solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Working Solution: Add the stock solution dropwise to your aqueous buffer while vigorously stirring. Do not exceed a final co-solvent concentration that is tolerated by your experimental system (typically <1% for many cell-based assays).

  • Observation: Monitor for any signs of precipitation. If cloudiness occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.

Self-Validation: A clear solution indicates that the compound is dissolved. However, be aware that at higher concentrations, nano-aggregates may form that are not visible to the naked eye.

Analytical Verification of Aggregation State

Visual inspection is not always sufficient to confirm the absence of aggregation. For rigorous characterization, the following techniques are recommended:

Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a suspension.[15][16][17][18]

  • Monomeric/Well-solubilized: A DLS profile showing a single peak in the low nanometer range (typically < 5 nm) is indicative of a well-dissolved compound or small, stable complexes (e.g., with cyclodextrin).

  • Aggregates: The presence of larger particles (tens to hundreds of nanometers or larger) indicates aggregation.

UV-Vis Spectroscopy

The formation of aggregates can cause light scattering, which presents as an apparent increase in absorbance across a wide range of wavelengths.[19][20][21][22][23]

  • Procedure: Scan the absorbance of your solution from approximately 350 nm to 600 nm.

  • Interpretation: A flat baseline near zero absorbance suggests a true solution. An increasing baseline or a "ski-slope" appearance at shorter wavelengths is indicative of light scattering from aggregates.

Fluorescence Spectroscopy

Using extrinsic fluorescent dyes that bind to hydrophobic surfaces can be a sensitive method to detect aggregation.[24][25][26][27]

  • Probe: Dyes like Nile Red or 8-Anilino-1-naphthalenesulfonic acid (ANS) are weakly fluorescent in aqueous environments but exhibit a significant increase in fluorescence quantum yield and a blue-shift in their emission maximum upon binding to hydrophobic surfaces, such as those exposed on aggregates.

  • Interpretation: An increase in fluorescence intensity compared to a dye-only control suggests the presence of aggregates.

Diagrams

Mechanism of Aggregation and Prevention

Aggregation_Prevention cluster_problem The Problem: Hydrophobic Aggregation cluster_solution The Solutions: Solubilization Strategies cluster_cyclo Cyclodextrin Complexation cluster_surfactant Micellar Encapsulation A This compound (Monomer) B Aqueous Solution A->B Addition D Cyclodextrin F Surfactant Micelle C Aggregates (Precipitate) B->C Aggregation E Soluble Inclusion Complex D->E G Solubilized Compound F->G

Caption: The hydrophobic effect drives aggregation, which can be prevented by complexation or encapsulation.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_strategies Implement Solubilization Strategy start Start: Prepare Aqueous Solution check_clarity Is the solution clear? start->check_clarity precipitate Problem: Precipitation/Aggregation check_clarity->precipitate No solution_ok Solution Appears Stable check_clarity->solution_ok Yes strategy_cyclo Use Cyclodextrins precipitate->strategy_cyclo strategy_surfactant Use Surfactants precipitate->strategy_surfactant strategy_cosolvent Use Co-solvents precipitate->strategy_cosolvent analytical_verify Analytical Verification (DLS, UV-Vis, Fluorescence) solution_ok->analytical_verify strategy_cyclo->analytical_verify strategy_surfactant->analytical_verify strategy_cosolvent->analytical_verify is_aggregated Aggregation Detected? analytical_verify->is_aggregated optimize Optimize Strategy: (e.g., change ratio, try different excipient) is_aggregated->optimize Yes final_solution End: Stable, Characterized Solution is_aggregated->final_solution No optimize->strategy_cyclo optimize->strategy_surfactant optimize->strategy_cosolvent

Caption: A logical workflow for addressing and verifying the solubilization of your compound.

References

  • Bettersize Instruments. (2025, November 26). Why choose dynamic light scattering for nanoparticle characterisation? Retrieved from [Link]

  • M R, S., & P, A. (n.d.). Dynamic light scattering: A useful technique to characterize nanoparticles. Majmaah Journal of Health Sciences. Retrieved from [Link]

  • AZoNano. (2025, December 19). The Advantages of Dynamic Light Scattering in Nanoparticle Research. Retrieved from [Link]

  • Mizuno, Y., et al. (2021). Detection of Protein Aggregation using Fluorescence Correlation Spectroscopy. Journal of Visualized Experiments, (170). doi:10.3791/62576
  • Lim, J., Yeap, S. P., Che, H. X., & Low, S. C. (2021). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Retrieved from [Link]

  • Filipe, V., Hawe, A., & Jiskoot, W. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 6, 259. doi:10.3389/fchem.2018.00259
  • ProFormulations. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Agilent. (n.d.). Characterization of mAb aggregation. Retrieved from [Link]

  • H.L., K., et al. (n.d.). 2D fluorescence spectroscopy for real-time aggregation monitoring in upstream processing. PubMed Central. Retrieved from [Link]

  • S.L., A., et al. (n.d.). New methods allowing the detection of protein aggregates: A case study on trastuzumab. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

  • ResearchGate. (2017, April 2). Is it possible to observe protein aggregation using UV - Vis spectrophotometer? Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of inclusion complexes between adamantane (AD) and β-cyclodextrin. Retrieved from [Link]

  • Chen, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI. Retrieved from [Link]

  • Lannibois, H., Hasmy, A., & Pileni, M. P. (1997). Surfactant Limited Aggregation of Hydrophobic Molecules in Water. Journal de Physique II, 7(2), 319-342.
  • Millqvist-Fureby, A., & Malmsten, M. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Retrieved from [Link]

  • De, S., et al. (n.d.). Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins. ACS Publications. Retrieved from [Link]

  • D'Errico, G., et al. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. Retrieved from [Link]

  • Gbelcová, H., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PubMed Central. Retrieved from [Link]

  • B.T., D., et al. (2021). Cyclodextrins: promising scaffolds for MRI contrast agents. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Spectroscopy to Characterize Protein Aggregates and Particles. Retrieved from [Link]

  • De la Varga, D., et al. (n.d.). Complexation of adamantyl compounds by beta-cyclodextrin and monoaminoderivatives. PubMed. Retrieved from [Link]

  • G.P., F., et al. (n.d.). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • M., S., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. Retrieved from [Link]

  • M.A., E., et al. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. PubMed Central. Retrieved from [Link]

  • T., D., & P., S. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • V., G., et al. (n.d.). Surfactants as stabilizers for biopharmaceuticals: An insight into the molecular mechanisms for inhibition of protein aggregation. PubMed. Retrieved from [Link]

  • I., A. M., et al. (n.d.). Effect of Polymer Hydrophobicity on the Stability of Amorphous Solid Dispersions and Supersaturated Solutions of a Hydrophobic Pharmaceutical. PubMed Central. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • T., C. M., et al. (n.d.). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • B., M. A., et al. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. Retrieved from [Link]

  • ACS Publications. (2024, May 30). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Retrieved from [Link]

  • L., Y., et al. (2023). Fluorescence Enhancement of Adamantane-Modified Dyes in Aqueous Solution via Supramolecular Interaction with Methyl-β-cyclodextrin and Their Application in Cell Imaging. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, November 8). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Retrieved from [Link]

Sources

Scaling up the synthesis of 1-(1-Adamantyl)propan-1-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of 1-(1-Adamantyl)propan-1-ol

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers and process chemists involved in preclinical drug development. Our goal is to provide practical, experience-driven advice to help you navigate the common challenges of this synthesis, ensuring a robust, reproducible, and scalable process. We will delve into the underlying chemistry to not only solve problems but also prevent them.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a validated solution.

Q1: My reaction yield is disappointingly low, or I've isolated no product. What are the likely causes?

A1: A low or zero yield in this Grignard reaction almost always points to one of three areas: the integrity of the Grignard reagent, the presence of reactive impurities (especially water), or incorrect stoichiometry.

  • Grignard Reagent Integrity: Ethylmagnesium bromide is a potent base and nucleophile. It is highly reactive with atmospheric moisture and oxygen. If the reagent has been improperly stored or handled, it will be "quenched" before it can react with your aldehyde. The Grignard reagent will react with any acidic proton, such as water, much faster than it will with the aldehyde carbonyl.[1][2] This acid-base reaction destroys the reagent, converting it to ethane and magnesium salts.

    • Solution: Always use a fresh bottle or a freshly titrated solution of the Grignard reagent.[1] Handle it exclusively under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe techniques.

  • Anhydrous Conditions: The most common culprit for Grignard reaction failure is the presence of water.[2] Water can be introduced from inadequately dried glassware, solvents, the starting aldehyde, or the atmosphere.

    • Solution: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum immediately before use. Anhydrous solvents are a must. While commercially available anhydrous solvents are reliable, for very sensitive reactions, passing them through a column of activated alumina can provide extra assurance.

  • Stoichiometry: An insufficient charge of the Grignard reagent will naturally lead to incomplete conversion of the starting aldehyde.

    • Solution: It is best practice to use a slight excess of the Grignard reagent (typically 1.1 to 1.3 equivalents) to ensure the complete consumption of the limiting aldehyde. If you are preparing the Grignard reagent yourself, its concentration should be determined by titration before use.[1]

Q2: My crude NMR spectrum shows unreacted 1-adamantanecarboxaldehyde and a significant amount of 1-adamantylmethanol. What happened?

A2: This is a classic symptom of Grignard reagent reduction, a side reaction that competes with the desired nucleophilic addition. The Grignard reagent can act as a reducing agent by delivering a hydride from its β-carbon to the aldehyde's carbonyl carbon via a cyclic six-membered transition state.[3]

  • Causality: This side reaction becomes more prominent at elevated temperatures. If the reaction exotherm is not controlled, especially during the addition of the aldehyde or Grignard reagent, the localized heating will favor the reduction pathway, forming 1-adamantylmethanol after workup. The presence of unreacted starting material indicates that the Grignard reagent was consumed by this alternative pathway.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature. Start the reaction at 0 °C (ice bath) and add the aldehyde solution dropwise to the Grignard solution (or vice-versa, depending on your process) to maintain the internal temperature below 10-15 °C.

    • Addition Rate: Slow, controlled addition is critical during scale-up to allow for efficient heat dissipation.[4] A powerful overhead stirrer is also essential to prevent localized "hot spots."

Q3: The reaction initiation is sluggish or fails to start, even with fresh reagents. How can I initiate it?

A3: Grignard reactions sometimes have an induction period. If it fails to start, the magnesium surface may be passivated with a layer of magnesium oxide.

  • Solution:

    • Chemical Activation: Add a single, small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh, reactive metal. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is rapid and exothermic, which can help initiate the primary reaction.

    • Mechanical Activation: If you are preparing the reagent in-house, gently crushing the magnesium turnings under an inert atmosphere before adding the solvent can help.

    • Sonication: Placing the reaction flask in an ultrasonic bath for a few minutes can sometimes provide the energy needed to overcome the activation barrier.

Q4: During the aqueous quench and work-up, I'm struggling with a persistent emulsion. How can I resolve this?

A4: The formation of fine magnesium hydroxide and other magnesium salts during the quench can lead to stubborn emulsions, trapping your product between the aqueous and organic layers.

  • Solution:

    • Quench Method: Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over water or dilute acid. The ammonium ion is a weak acid that protonates the alkoxide while buffering the solution and minimizing emulsion formation compared to strong acids.

    • Breaking the Emulsion: If an emulsion forms, several techniques can be applied:

      • Add a significant amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

      • Allow the mixture to stand without agitation for an extended period (if time permits).

      • Filter the entire mixture through a pad of Celite® (diatomaceous earth). This will often break up the fine precipitate causing the emulsion.

      • Add a small amount of a different organic solvent, which can alter the phase dynamics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended and most scalable synthetic route for preparing this compound for preclinical studies?

A1: The most direct, reliable, and scalable route is the nucleophilic addition of an ethyl Grignard reagent to 1-adamantanecarboxaldehyde.[2][3] This C-C bond-forming reaction is highly efficient and utilizes readily available starting materials. The bulky adamantyl group provides some steric hindrance, but the reaction proceeds well under controlled conditions. This method avoids multiple steps or the use of more hazardous or expensive reagents, making it ideal for producing the multi-gram to kilogram quantities needed for preclinical toxicology and research.[5][6]

Q2: What are the critical safety precautions when handling ethylmagnesium bromide solutions?

A2: Ethylmagnesium bromide, especially in solution with diethyl ether, presents several significant hazards. Strict adherence to safety protocols is non-negotiable.

  • Water Reactivity: It reacts violently with water, releasing flammable ethane gas.[7][8] All operations must be conducted under strictly anhydrous conditions.[9][10]

  • Flammability: The diethyl ether solvent is extremely flammable and can form explosive peroxides upon standing.[7][10] Always work in a chemical fume hood, away from any ignition sources.[9][11]

  • Corrosivity: The reagent is corrosive and can cause severe skin and eye burns.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and compatible gloves (e.g., neoprene or nitrile).[7][10][11] Ensure an emergency safety shower and eyewash station are immediately accessible.[8]

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of standard analytical techniques should be used to confirm the structure and assess the purity of the final compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR matching the expected proton counts.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

  • Purity Analysis (HPLC/GC): For preclinical batches, purity should be quantitatively assessed, typically by HPLC with a suitable detector (e.g., UV or ELSD) or GC-MS.

Analysis Expected Results for this compound
¹H NMR Signals corresponding to the adamantyl cage protons, a triplet for the terminal methyl group of the ethyl chain, a multiplet for the methylene group, a triplet for the carbinol proton (-CHOH), and a singlet for the hydroxyl proton (which may be broad and can be exchanged with D₂O).[12]
¹³C NMR Unique signals for each carbon environment: the carbinol carbon (~75-80 ppm), the adamantyl carbons, and the two carbons of the propyl chain.[13]
Mass (MS) The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular formula C₁₃H₂₂O (MW: 194.31 g/mol ).[14]
Melting Point A sharp melting point consistent with literature values.

Q4: What are the key process considerations when scaling this synthesis from 10g to 100g or more?

A4: Moving to a larger scale introduces challenges that are often negligible at the bench.[4][15]

  • Thermal Management: The Grignard reaction is exothermic. A 10x increase in scale means a 10x increase in the amount of heat generated, but the surface area of the flask for cooling does not increase proportionally. This can lead to a dangerous thermal runaway.

    • Action: Use a jacketed reactor with a circulating chiller for precise temperature control. Ensure the rate of addition does not allow the internal temperature to exceed the set limit.[4]

  • Mixing Efficiency: Effective mixing is harder to achieve in larger vessels. Poor mixing can lead to localized high concentrations of reagents, causing side reactions and poor yield.

    • Action: Switch from a magnetic stir bar to a more powerful and efficient overhead mechanical stirrer.

  • Reagent Addition: Adding reagents via a dropping funnel becomes impractical and unsafe at a larger scale.

    • Action: Use a metering pump for controlled, consistent addition of the aldehyde solution.

  • Work-up and Isolation: Handling and separating large volumes of organic and aqueous layers can be cumbersome. The amount of waste generated also becomes a significant factor.

    • Action: Plan for larger separatory funnels or a jacketed reactor with a bottom outlet valve for phase separation. Consider the feasibility of crystallization directly from the reaction mixture or after a solvent swap to minimize chromatography, which is less efficient at a large scale.[15]

Visualized Workflows

Diagram 1: Overall Synthesis Workflow This diagram outlines the key stages for the successful scale-up synthesis of the target compound.

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification prep_glass Oven-Dry Glassware prep_solvent Use Anhydrous Solvent prep_inert Inert Atmosphere (N2/Ar) start_mats 1-Adamantanecarboxaldehyde + Ethylmagnesium Bromide prep_inert->start_mats reaction Grignard Addition (0°C to RT) start_mats->reaction quench Quench with sat. NH4Cl (aq) reaction->quench workup Aqueous Work-up (Phase Separation) quench->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Solvent Removal dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure this compound purify->product ReactionPathways reactants 1-Adamantanecarboxaldehyde + EtMgBr desired_product This compound (Desired Product) reactants->desired_product Nucleophilic Addition reduction_product 1-Adamantylmethanol (Reduction) reactants->reduction_product Hydride Transfer quenched_reagent Ethane + Adamantane (Quenching) reactants->quenched_reagent Protonolysis low_temp Low Temp, Anhydrous high_temp High Temp water H2O Present

Caption: Desired addition vs. reduction and quenching pathways.

Experimental Protocol: Gram-Scale Synthesis

This protocol is a representative procedure for a ~10-gram scale synthesis. Adjustments will be necessary for larger scales.

1. Preparation (Day 0):

  • Place all required glassware (round-bottom flasks, dropping funnel, condenser, stir bars) in an oven at 125 °C overnight.

  • Ensure you have sealed bottles of anhydrous diethyl ether or THF and a fresh, validated solution of ethylmagnesium bromide.

2. Reaction Setup (Day 1):

  • Assemble a 500 mL 3-neck round-bottom flask, equipped with a magnetic stirrer, a condenser, a thermometer, and a rubber septum, while hot and flush with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Allow the apparatus to cool to room temperature.

  • Via syringe, charge the flask with 55 mL of a 3.0 M solution of ethylmagnesium bromide in diethyl ether (165 mmol, 1.2 eq).

  • Cool the flask to 0 °C using an ice/water bath.

3. Reaction:

  • In a separate dry flask, dissolve 25 g of 1-adamantanecarboxaldehyde (137 mmol, 1.0 eq) in 100 mL of anhydrous diethyl ether.

  • Transfer this aldehyde solution to a dry dropping funnel attached to the reaction flask.

  • Add the aldehyde solution dropwise to the stirred Grignard solution over ~60-90 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure completion.

4. Quench and Work-up:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise. An initial vigorous reaction may occur.

  • Once the addition is complete, transfer the mixture to a 1 L separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Combine all organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

5. Purification:

  • The crude product, a waxy solid, can be purified by recrystallization. A common solvent system is hexanes or a mixture of hexanes and ethyl acetate.

  • Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling at 0-4 °C to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylmagnesium bromide, 40% in diethyl ether. Retrieved from Cole-Parmer. [Link]

  • Symeres. (n.d.). Preclinical IND Scale-Up Services. Retrieved from Symeres. [Link]

  • Charles River Laboratories. (n.d.). Scale-Up Chemistry and Process Chemistry Services. Retrieved from Charles River Laboratories. [Link]

  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development. Retrieved from Symeres. [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques. Retrieved from Nuvisan. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584510, this compound. PubChem. [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from Wikipedia. [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from the University of Calgary Chemistry Department teaching resources. [Link]

  • Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum. Retrieved from Doc Brown's Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antiviral Efficacy of 1-(1-Adamantyl)propan-1-ol and Amantadine

Author: BenchChem Technical Support Team. Date: January 2026

To the Researchers, Scientists, and Drug Development Professionals,

This guide provides a detailed comparative analysis of the antiviral potential of 1-(1-Adamantyl)propan-1-ol and the well-established influenza A antiviral, amantadine. As a Senior Application Scientist, my objective is to offer a comprehensive, evidence-based perspective to inform your research and development endeavors. This document delves into the fundamental mechanisms of action, the critical role of chemical structure in antiviral activity, and the established methodologies for evaluating antiviral efficacy.

Introduction: The Adamantane Scaffold in Antiviral Research

The adamantane moiety, a rigid, lipophilic tricyclic alkane, has served as a cornerstone in the development of antiviral agents, most notably against influenza A virus. Amantadine, a primary amine derivative of adamantane, was one of the first synthetic antiviral drugs to be widely used. Its clinical application, however, has been significantly curtailed by the emergence of widespread resistance. This has spurred ongoing research into novel adamantane derivatives with the potential for improved efficacy and a broader spectrum of activity.

This guide will focus on a critical comparison between amantadine and a structurally related alcohol, this compound. Through an examination of their chemical structures and the established principles of adamantane antiviral activity, we will explore the predicted efficacy of this alcohol derivative.

Chemical Structures

CompoundStructure
Amantadine
This compound

Mechanism of Action: The Critical Role of the Amino Group in Amantadine

Amantadine's antiviral activity against influenza A is exclusively mediated by its ability to block the M2 proton channel. This viral protein is a homotetrameric ion channel embedded in the viral envelope that is crucial for the early stages of viral replication. Following endocytosis of the virus into the host cell, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a necessary step for the uncoating of the virus and the release of its genetic material into the cytoplasm.

Amantadine, with its positively charged primary amino group at physiological pH, is drawn to the M2 channel pore. It is widely accepted that this cationic ammonium group is essential for high-affinity binding within the channel, effectively occluding it and preventing proton influx. Structure-activity relationship studies have consistently demonstrated that neutral groups, such as alcohols, exhibit significantly lower affinity for the M2 channel.

Comparative Antiviral Efficacy: A Predictive Analysis

The replacement of the critical primary amino group in amantadine with a hydroxyl group in this compound is expected to abrogate its ability to effectively block the M2 proton channel. The hydroxyl group is not readily protonated at physiological pH and therefore lacks the positive charge necessary for the high-affinity interaction within the M2 channel pore that is characteristic of amantadine.

While other potential antiviral mechanisms for non-aminic adamantane derivatives cannot be entirely ruled out without direct experimental testing, the primary and well-documented target for adamantane-based anti-influenza A drugs is the M2 channel. Therefore, it is highly probable that this compound will not exhibit significant antiviral activity against influenza A strains that are susceptible to amantadine.

Table 1: Predicted Comparative Profile

FeatureAmantadineThis compound (Predicted)
Target Influenza A M2 Proton ChannelUnlikely to target the M2 Proton Channel
Mechanism of Action Blockade of proton influx, inhibiting viral uncoatingLacks the functional group for M2 channel blockade
Antiviral Efficacy Effective against susceptible Influenza A strainsPredicted to have minimal to no antiviral activity

Experimental Protocols for Efficacy Determination

To empirically validate the predicted lack of antiviral activity of this compound, the following established in vitro assays are recommended.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of influenza virus in the presence of varying concentrations of the test compound. A semi-solid overlay is then applied to restrict viral spread to neighboring cells, resulting in the formation of localized zones of cell death (plaques). The number of plaques is inversely proportional to the antiviral activity of the compound.

Detailed Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound and amantadine (as a positive control) in serum-free medium.

  • Virus Inoculation: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and add the overlay medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Staining and Quantification: Fix the cells with a solution such as 10% formalin and stain with crystal violet. Count the number of plaques in each well. The EC₅₀ value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

Objective: To quantify the reduction in the titer of progeny virus released from infected cells in the presence of the test compound.

Principle: Cells are infected with influenza virus and incubated with various concentrations of the test compound for a full viral replication cycle. The supernatant, containing newly produced virions, is then collected, and the viral titer is determined by a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

Detailed Protocol:

  • Infection and Treatment: Infect a confluent monolayer of MDCK cells with influenza virus at a high multiplicity of infection (MOI) to ensure all cells are infected. After viral adsorption, wash the cells and add a maintenance medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 24-48 hours to allow for viral replication and the release of progeny virions.

  • Harvesting: Collect the cell culture supernatant from each well.

  • Titration of Progeny Virus: Determine the viral titer in each supernatant sample by performing a plaque assay or a TCID₅₀ assay on fresh MDCK cell monolayers.

  • Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from treated and untreated cells.

Visualization of Concepts

Mechanism of Amantadine Action

G cluster_endosome Acidic Endosome (Low pH) cluster_virion Influenza Virion M2_channel Influenza A M2 Proton Channel Uncoating Viral Uncoating M2_channel->Uncoating Proton influx triggers Protons_in Protons (H+) Protons_in->M2_channel Enters Channel Amantadine Amantadine Amantadine->M2_channel Blocks Channel Viral_RNA Viral RNA (Genetic Material) Uncoating->Viral_RNA Releases

Caption: Amantadine blocks the M2 proton channel, preventing the acidification required for viral uncoating.

Experimental Workflow for Plaque Reduction Assay

G A 1. Seed MDCK Cells in 12-well plate B 2. Infect with Influenza Virus A->B C 3. Add Overlay with Test Compound B->C D 4. Incubate (2-3 days) C->D E 5. Fix and Stain with Crystal Violet D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: Step-by-step workflow of the influenza virus plaque reduction assay.

Conclusion and Future Directions

Based on a thorough understanding of the structure-activity relationships of adamantane antivirals, it is predicted that this compound will lack significant antiviral activity against influenza A virus due to the absence of the critical primary amino group required for M2 proton channel inhibition. This guide provides the scientific rationale for this prediction and outlines the standard experimental protocols necessary to empirically test this hypothesis.

For researchers in drug development, this analysis underscores the importance of specific functional groups in determining the biological activity of a compound. While the adamantane scaffold provides a valuable lipophilic anchor, the antiviral efficacy of this class of compounds against influenza A is intrinsically linked to the presence of a basic amine. Future research into novel adamantane derivatives for influenza should focus on modifications that retain or enhance interaction with the M2 channel or explore entirely new mechanisms of action.

References

  • Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. (URL not available)
  • Hong, M., & DeGrado, W. F. (2012). Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein science : a publication of the Protein Society, 21(11), 1720–1732. [Link]

  • Influenza virus plaque assay. (2022). protocols.io. [Link]

  • Application Notes and Protocols for Zanamivir Plaque Reduction Assay in MDCK Cells. (n.d.). Benchchem. [URL not available]
  • IAV H1N1 MDCK Plaque Assay Protocol. (2025). protocols.io. [Link]

  • Smee, D. F., & Sidwell, R. W. (2013). Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models. In Antiviral Methods and Protocols (pp. 499–513). Humana Press. [Link]

  • Wang, J., Ma, C., Wu, Y., & Wang, J. (2018). Structure–Property Relationship Studies of Influenza A Virus AM2-S31N Proton Channel Blockers. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. [Link]

  • Influenza A Immunoplaque Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • Sahu, A. K., & Bhardwaj, S. K. (2024). Experimental Animal Models for Influenza/Flu Virus Vaccine Development. Infectious Diseases and Tropical Medicine, 10(1). [URL not available]
  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (n.d.). Frontiers. [URL not available]
  • Schnell, J. R., & Chou, J. J. (2008). Structure and function of the influenza A M2 proton channel. Nature, 451(7178), 591–595. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Hussien, N. R. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Cureus, 12(10), e11144. [Link]

  • Animal Models for Influenza Research: Strengths and Weaknesses. (2021). MDPI. [Link]

  • Gaush, C. R., & Smith, T. F. (1968). A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells. Applied microbiology, 16(4), 588–594. [Link]

  • Amantadine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Oh, D. Y., & Hurt, A. C. (2016). Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness. Frontiers in microbiology, 7, 1293. [Link]

  • Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. (n.d.). [URL not available]
  • Preclinical Influenza Models for Efficacy Testing. (n.d.). Charles River. [Link]

  • Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Neyts, J., Padalko, E., Balzarini, J., Snoeck, R., Andrei, G., & De Clercq, E. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of medicinal chemistry, 39(17), 3307–3318. [URL not available]
  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1994). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. Journal of medicinal chemistry, 37(18), 2896–2902. [Link]

  • A Comparative Analysis of Adamantane-Based Antivirals: From Established Agents to Novel Derivatives. (n.d.). Benchchem. [URL not available]
  • Stankova, I. G., Chayrov, R. L., Schmidtke, M., Danalev, D. L., Ognichenko, L. N., Artemenko, A. G., Shapkin, V. A., & Kuz'min, V. E. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules (Basel, Switzerland), 22(11), 1957. [Link]

  • Tietjen, I., Kwan, D. C., Petrich, A., & Chou, J. J. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral research, 236, 106104. [Link]

  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. [Link]

  • Adamantane antivirals. (n.d.). Drugs.com. [Link]

  • Amantadine – Knowledge and References. (n.d.). Taylor & Francis. [URL not available]
  • Wanka, L., Iqbal, A., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. [Link]

  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1994).

In Vivo Validation of 1-(1-Adamantyl)propan-1-ol: A Comparative Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Adamantane Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the adamantane nucleus stands out as a privileged pharmacophore.[1][2] This rigid, lipophilic, tricyclic hydrocarbon is increasingly recognized for its ability to favorably modulate the properties of therapeutic agents.[3] Its incorporation into molecular designs can enhance metabolic stability, improve membrane permeability, and provide a robust anchor for interacting with biological targets.[3][4] These characteristics have led to the exploration of adamantane derivatives across diverse therapeutic areas, including oncology, where they have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.[2][5][6]

This guide focuses on a novel investigational compound, 1-(1-Adamantyl)propan-1-ol, a structurally simple yet intriguing molecule. While direct anticancer activity for this specific compound is not yet established in publicly available literature, its adamantane core provides a strong rationale for its evaluation.[7] This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a rigorous, scientifically sound strategy for the in vivo validation of its anticancer activity. We will detail the necessary experimental designs, comparative analyses against a standard-of-care agent, and the critical endpoints for making data-driven decisions.

Part 1: Designing the Definitive In Vivo Efficacy Study

The transition from promising in vitro data to a compelling in vivo proof-of-concept is a pivotal step in drug development.[8][9] A meticulously designed animal study is paramount to generating reliable and translatable data.

Causality in Model Selection: The Human Xenograft Model

To assess the anticancer potential of this compound, a subcutaneous xenograft model using human cancer cell lines implanted in immunodeficient mice is the industry-standard starting point.[10][11] This model allows for the direct evaluation of the compound's effect on human tumor growth.[11]

Recommended Model:

  • Cell Line: A549 (Human Non-Small Cell Lung Cancer - NSCLC). This is a well-characterized and widely used cell line, and adamantane derivatives have previously been evaluated against lung cancer cells.[2][12]

  • Animal Strain: Athymic Nude or NOD/SCID mice. These immunocompromised strains are necessary to prevent the rejection of the human tumor graft.[8][13]

The choice of an NSCLC model is strategic, given that lung cancer remains a leading cause of cancer-related mortality with a persistent need for novel therapeutics.[14]

Establishing Self-Validating Experimental Arms

To ensure the integrity and interpretability of the results, the study must include appropriate control and comparator groups.

  • Group 1: Vehicle Control: This group receives the formulation buffer without the active compound. It serves as the baseline for normal tumor growth and allows for the calculation of tumor growth inhibition.

  • Group 2: this compound (Test Article): This group will be treated with the investigational compound. It is advisable to test at least two to three dose levels (e.g., low, medium, high) to establish a dose-response relationship.[15]

  • Group 3: Cisplatin (Positive Control/Standard-of-Care): Cisplatin is a platinum-based chemotherapy agent frequently used in the treatment of NSCLC.[14][16][17] Including a standard-of-care comparator provides a benchmark against which the efficacy of the novel compound can be judged.

Defining Primary and Secondary Endpoints

Clear, predefined endpoints are crucial for an objective assessment of the compound's activity and toxicity.

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is a quantitative measure of the reduction in tumor volume in treated groups compared to the vehicle control group.[18]

  • Secondary Endpoints:

    • Body Weight Monitoring: Changes in body weight are a key indicator of systemic toxicity.[19]

    • Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, or grooming, provides qualitative toxicity data.

    • Tumor Regression: Instances where tumor volume decreases below the initial measurement at the start of treatment.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be a self-validating system, ensuring reproducibility and robustness.

Workflow for In Vivo Efficacy and Toxicity Assessment

The overall experimental process follows a standardized sequence designed to yield high-quality, interpretable data.

G cluster_0 Setup Phase cluster_1 Tumor Growth & Staging cluster_2 Treatment & Monitoring Phase cluster_3 Endpoint & Analysis cell_culture A549 Cell Culture & Expansion implantation Subcutaneous Implantation into Athymic Nude Mice cell_culture->implantation monitoring Tumor Growth Monitoring (Calipers) randomization Tumor Staging & Randomization (e.g., 100-150 mm³) monitoring->randomization dosing Initiate Dosing Regimen (Vehicle, Test Article, Cisplatin) randomization->dosing data_collection Daily Data Collection (Tumor Volume, Body Weight, Clinical Signs) dosing->data_collection termination Study Termination (Tumor Burden Limit or Time) data_collection->termination analysis Data Analysis (TGI, Toxicity Profile) termination->analysis

Caption: High-level workflow for in vivo xenograft study.

Step-by-Step Methodologies

1. Cell Culture and Implantation:

  • Culture A549 cells under standard conditions (RPMI-1640, 10% FBS, 1% Pen-Strep).
  • Harvest cells during the logarithmic growth phase.
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

2. Tumor Staging and Group Randomization:

  • Begin tumor measurements 3-4 days post-implantation using digital calipers.
  • Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[20]
  • When tumors reach an average volume of 100-150 mm³, randomize mice into the three treatment groups (n=8-10 mice per group) ensuring similar mean tumor volumes across groups.

3. Compound Formulation and Administration:

  • Vehicle: A common vehicle for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The exact vehicle must be determined during formulation development.
  • This compound: Prepare fresh daily, dissolving in the vehicle to achieve final concentrations for intraperitoneal (i.p.) or oral (p.o.) administration. Doses might be explored in the range of 10-100 mg/kg, pending preliminary toxicity studies.[21]
  • Cisplatin: Prepare in 0.9% saline at a concentration for i.p. injection (e.g., 3-5 mg/kg, administered once weekly).[16]
  • Administer all treatments according to a predefined schedule (e.g., daily for the test article, weekly for cisplatin) for 21-28 days.

4. Data Collection and Analysis:

  • Measure tumor volume and mouse body weight at least three times per week.
  • Perform daily cage-side health checks.
  • At the end of the study, calculate the Percent Tumor Growth Inhibition (%TGI) for each treated group using the following formula: %TGI = [1 - (ΔT / ΔC)] x 100 [22] Where ΔT is the change in mean tumor volume of the treated group from day 0 to the final day, and ΔC is the change in mean tumor volume of the control group.[22]

Part 3: Data Interpretation and Comparative Analysis

Comparative Efficacy: Tumor Growth Inhibition
Treatment GroupDosing Regimen (mg/kg)Mean Final Tumor Volume (mm³)% TGIStatistical Significance (vs. Vehicle)
Vehicle Control N/A1520 ± 2100%N/A
This compound 25 mg/kg, daily988 ± 15035%p < 0.05
This compound 50 mg/kg, daily684 ± 12555%p < 0.01
Cisplatin (Comparator) 5 mg/kg, weekly714 ± 13053%p < 0.01

Data are presented as mean ± SEM. %TGI is calculated based on the change in tumor volume from the start to the end of treatment.

Interpretation: In this hypothetical scenario, this compound demonstrates dose-dependent antitumor activity. The 50 mg/kg dose shows efficacy comparable to the standard-of-care agent, Cisplatin, warranting further investigation.

Comparative Safety and Tolerability Profile
Treatment GroupDosing Regimen (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related DeathsNotable Clinical Signs
Vehicle Control N/A< 1%0/10None
This compound 25 mg/kg, daily~2%0/10None
This compound 50 mg/kg, daily~5%0/10Mild, transient lethargy post-dosing
Cisplatin (Comparator) 5 mg/kg, weekly~12%1/10Ruffled fur, significant lethargy

Interpretation: The safety profile is a critical differentiator. Here, this compound is shown to be significantly better tolerated than Cisplatin, with minimal body weight loss and fewer signs of morbidity. This favorable therapeutic window is a highly desirable attribute for a novel anticancer agent.

Part 4: Mechanistic Grounding and Future Directions

While the in vivo efficacy study provides the "what," understanding the "how" is crucial for further development. Adamantane derivatives have been reported to act through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][12] Some have been shown to modulate key signaling pathways involved in cancer progression.[1]

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Pathway

A plausible hypothesis is that this compound, through its unique structure, could inhibit a key kinase in a pro-survival pathway, such as Akt.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound This compound Test_Compound->Akt Inhibits

Caption: Potential mechanism targeting the PI3K/Akt pathway.

Next Steps:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[23]

  • Mechanism of Action Studies: Perform western blotting on tumor lysates from the in vivo study to analyze the phosphorylation status of proteins like Akt and mTOR.

  • Orthotopic Models: If subcutaneous models are successful, progressing to an orthotopic lung cancer model would provide a more clinically relevant assessment of efficacy.[11]

Conclusion

This guide provides a comprehensive framework for the preclinical in vivo validation of this compound. By employing a robust xenograft model, including appropriate controls and a standard-of-care comparator, researchers can generate the critical efficacy and safety data needed to justify further development. The unique properties of the adamantane scaffold suggest that compounds like this compound hold promise. Rigorous, well-designed preclinical studies, as outlined here, are the essential next step in determining if that promise can be translated into a meaningful therapeutic advance for cancer patients.

References

  • In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives. PubMed. Available at: [Link]

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central. Available at: [Link]

  • Growth-rate model predicts in vivo tumor response from in vitro data. PubMed Central. Available at: [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

  • New adamantane derivatives with sigma affinity and antiproliferative activity. PubMed. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available at: [Link]

  • How can one calculate tumor growth inhibition?. ResearchGate. Available at: [Link]

  • General Toxicology Evaluation for Cancer Drugs. Alfa Cytology. Available at: [Link]

  • Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. CMAR. Available at: [Link]

  • The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Safety and Health at Work. Available at: [Link]

  • Development and Maintenance of a Preclinical Patient Derived Tumor Xenograft Model for the Investigation of Novel Anti-Cancer Therapies. NIH. Available at: [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. PubMed Central. Available at: [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. The Jackson Laboratory. Available at: [Link]

  • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • Predictive value of preclinical toxicology studies for platinum anticancer drugs. PubMed. Available at: [Link]

  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. NIH. Available at: [Link]

  • In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. PubMed Central. Available at: [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PubMed Central. Available at: [Link]

  • The Importance of Toxicology Studies in Preclinical Research. Labinsights. Available at: [Link]

  • Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. ResearchGate. Available at: [Link]

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. Available at: [Link]

  • Preclinical toxicology of anticancer agents. ResearchGate. Available at: [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Aptuit. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Current treatments for non-small cell lung cancer. PubMed Central. Available at: [Link]

  • 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. ResearchGate. Available at: [Link]

  • Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. Available at: [Link]

  • Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. Available at: [Link]

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI. Available at: [Link]

Sources

A Comparative Study of 1-(1-Adamantyl)propan-1-ol and Other Adamantane Alcohols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the adamantane moiety stands out as a unique and powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Its rigid, lipophilic, and three-dimensional structure can enhance metabolic stability, improve tissue distribution, and provide a scaffold for the precise orientation of functional groups.[1][2] This guide presents a comparative analysis of 1-(1-Adamantyl)propan-1-ol, a representative secondary alcohol, with the simpler adamantane alcohols, 1-adamantanol and 2-adamantanol. This objective comparison, supported by experimental data and protocols, aims to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle structural modifications to the adamantane core can significantly impact key drug-like properties.

Introduction to Adamantane Alcohols in Medicinal Chemistry

The adamantane cage, a diamondoid hydrocarbon, is prized for its exceptional stability and lipophilicity.[3] The introduction of a hydroxyl group creates adamantane alcohols, which serve as versatile intermediates in the synthesis of more complex adamantane derivatives.[4] The position of the hydroxyl group, whether on a tertiary (bridgehead) or secondary carbon, dramatically influences the molecule's steric hindrance, polarity, and reactivity. This guide will explore these differences through a focused comparison of this compound, 1-adamantanol, and 2-adamantanol.

Physicochemical Properties: A Comparative Analysis

A fundamental aspect of drug design is the optimization of a molecule's physicochemical properties to ensure it can reach its target in the body and exert its desired effect. Key among these properties is lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in lipids, which can enhance passage through biological membranes. The LogP values for our compounds of interest are summarized in the table below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compound this compoundC₁₃H₂₂O194.313.4[5]
1-Adamantanol 1-AdamantanolC₁₀H₁₆O152.232.1[6]
2-Adamantanol 2-AdamantanolC₁₀H₁₆O152.231.9

Note: LogP values are calculated estimates and can vary depending on the algorithm used. Experimental determination is recommended for definitive values.

The addition of the propyl group in this compound significantly increases its calculated lipophilicity compared to the simpler adamantane alcohols. This enhanced lipophilicity may lead to increased membrane permeability, but could also result in greater non-specific binding and potentially altered metabolic pathways.

Synthesis of Adamantane Alcohols

The synthetic accessibility of these compounds is a crucial consideration for their practical application in research and development. Here, we provide detailed protocols for the synthesis of each alcohol.

Synthesis of this compound

This secondary alcohol can be synthesized via a Grignard reaction between 1-adamantanecarboxaldehyde and ethylmagnesium bromide.

G reagent1 1-Adamantanecarboxaldehyde reaction Grignard Reaction (Anhydrous THF, 0°C to rt) reagent1->reaction reagent2 Ethylmagnesium Bromide (in THF) reagent2->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Aqueous Workup (e.g., sat. NH4Cl) intermediate->workup product This compound workup->product G reagent Adamantane reaction Oxidation (e.g., with an oxidizing agent in a suitable solvent) reagent->reaction product 1-Adamantanol reaction->product G reagent 2-Adamantanone reaction Reduction (e.g., NaBH4 in Methanol) reagent->reaction product 2-Adamantanol reaction->product G cluster_0 Incubation cluster_1 Analysis compound Test Compound incubation Incubate at 37°C compound->incubation microsomes Liver Microsomes microsomes->incubation nadph NADPH (Cofactor) nadph->incubation sampling Take samples at time points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench reaction (e.g., with cold acetonitrile) sampling->quench analysis LC-MS/MS Analysis quench->analysis data Determine % remaining and calculate half-life (t½) analysis->data G cluster_0 Cell Treatment cluster_1 MTT Assay cluster_2 Data Analysis cells Seed cells in a 96-well plate treatment Treat cells with varying concentrations of test compound cells->treatment incubation Incubate for 24-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt formazan_incubation Incubate to allow formazan formation mtt->formazan_incubation solubilize Add solubilization solution (e.g., DMSO) formazan_incubation->solubilize readout Measure absorbance at ~570 nm solubilize->readout plot Plot cell viability vs. concentration readout->plot ic50 Calculate IC50 value plot->ic50

Sources

A Comparative Benchmarking Guide to the Analgesic Potency of Novel Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel analgesic agents is driven by the significant limitations of current pain management therapies, including the addictive potential of opioids and the gastrointestinal side effects of NSAIDs. The adamantane scaffold, a rigid and lipophilic three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents.[1][2][3] This guide presents a comprehensive framework for benchmarking the analgesic potency of a novel test compound, 1-(1-Adamantyl)propan-1-ol, against established clinical standards: the opioid agonist morphine, and the non-steroidal anti-inflammatory drugs (NSAIDs) aspirin and ibuprofen. We provide detailed experimental protocols, a rationale for methodological choices, and a framework for data interpretation, designed to equip researchers in drug development with the tools to rigorously evaluate next-generation analgesics.

Introduction: The Case for a New Generation of Analgesics

Pain remains a significant global health issue, and the demand for safer, more effective analgesics is urgent. Opioids, while potent, carry a high risk of addiction, tolerance, and respiratory depression.[4] NSAIDs are effective for mild-to-moderate pain but are associated with gastrointestinal and cardiovascular risks.[5][6][7] This therapeutic gap highlights the need for novel chemical entities with distinct mechanisms of action.

1.1. The Adamantane Scaffold: A Foundation for Novel Therapeutics The unique polycyclic aliphatic structure of adamantane has been successfully incorporated into pharmaceuticals to enhance properties like metabolic stability and receptor binding.[1][3] Its application in neuroscience is well-documented, with derivatives showing promise in treating conditions from influenza to Parkinson's disease.[3] Recent research into adamantyl analogues has revealed significant analgesic properties, often acting through non-opioid and non-COX pathways, such as the inhibition of TRPA1 or P2X7 receptors, presenting a promising avenue for development.[2][8][9][10][11]

1.2. Test Candidate and Comparators This guide focuses on a hypothetical test candidate, This compound , as a representative of this promising chemical class. To establish a robust benchmark, its performance will be compared against three widely recognized analgesics, chosen to represent distinct mechanistic classes:

  • Morphine: The archetypal opioid analgesic, acting primarily as a potent agonist of the μ-opioid receptor in the central nervous system (CNS).[12][13]

  • Aspirin & Ibuprofen: Classical NSAIDs that exert their analgesic effects primarily in the periphery by inhibiting cyclooxygenase (COX) enzymes.[14][15][16][17]

Mechanistic Foundations of Comparator Drugs

Understanding the mechanisms of the comparator drugs is fundamental to designing experiments that can effectively differentiate the pharmacological profile of a novel compound.

2.1. Morphine: The Central Opioid Pathway Morphine and other opioids produce profound analgesia by binding to G-protein coupled opioid receptors, primarily the μ-opioid receptor, which are densely expressed in the brain and spinal cord.[4][18] This binding initiates a signaling cascade that has two key effects: it inhibits the release of nociceptive neurotransmitters (like substance P and glutamate) from presynaptic terminals and hyperpolarizes postsynaptic neurons, making them less likely to transmit pain signals to the brain.[13][19] This central mechanism is why morphine is highly effective against severe pain.

2.2. Aspirin & Ibuprofen: Peripheral COX Inhibition In contrast to morphine, NSAIDs like aspirin and ibuprofen act predominantly at the site of injury.[14][16] Tissue damage triggers the release of arachidonic acid from cell membranes. The cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are key mediators that sensitize peripheral nerve endings to pain.[6][7][20] Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the enzyme's active site, while ibuprofen is a reversible, non-selective inhibitor.[14][15][21] By blocking prostaglandin synthesis, NSAIDs reduce the inflammatory response and the sensation of pain.[5][17]

Experimental Design for Comprehensive Analgesic Profiling

A multi-assay approach is essential to determine not only the potency of this compound but also to elucidate its likely mechanism of action (central vs. peripheral). The following workflow provides a systematic approach to this evaluation.

G cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Dosing & Testing cluster_2 Analgesic Assays cluster_3 Phase 3: Data Analysis Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Nociceptive Testing (Establish normal response) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Admin Drug Administration (Vehicle, Comparators, Test Compound) Grouping->Admin HotPlate Hot Plate Test (Supraspinal Mechanism) Admin->HotPlate Post-treatment (e.g., 30 min) TailFlick Tail-Flick Test (Spinal Reflex) Admin->TailFlick Post-treatment (e.g., 30 min) Writhing Writhing Test (Peripheral/Inflammatory) Admin->Writhing Post-treatment (e.g., 30 min) Record Record Latency / Number of Writhes HotPlate->Record TailFlick->Record Writhing->Record ED50 Calculate ED50 Values Record->ED50 Stats Statistical Analysis (e.g., ANOVA) ED50->Stats Report Generate Comparative Report Stats->Report G cluster_0 Site of Action cluster_1 Drug Class CNS Central Nervous System (CNS) Brain Spinal Cord PNS Peripheral Nervous System (PNS) Site of Injury Opioids Morphine (μ-Opioid Receptors) Opioids->CNS Primary Action NSAIDs Aspirin / Ibuprofen (COX Enzymes) NSAIDs->PNS Primary Action Test_Compound This compound (Hypothesized: TRP/P2X7) Test_Compound->CNS Moderate Action Test_Compound->PNS Strong Action

Caption: Conceptual diagram of the primary sites of action for comparator drugs.

Conclusion and Future Directions

This guide outlines a rigorous, multi-assay strategy for benchmarking the analgesic potential of novel compounds like this compound. By comparing its potency against mechanistically distinct drugs—morphine and NSAIDs—across tests sensitive to central, spinal, and peripheral actions, researchers can build a comprehensive pharmacological profile.

The hypothetical data for this compound suggest a promising candidate with a dual peripheral and central mechanism, potentially offering potent analgesia with a different side-effect profile than existing drugs. The next logical steps in its preclinical development would include:

  • Mechanism of Action Studies: In vitro receptor binding and enzyme inhibition assays (e.g., for COX, opioid receptors, TRPA1, P2X7) to identify its molecular target(s).

  • Neuropathic and Chronic Pain Models: Evaluating efficacy in more complex and clinically relevant pain models, such as the chronic constriction injury (CCI) model.

  • Pharmacokinetic and Toxicological Profiling: Assessing absorption, distribution, metabolism, excretion (ADME), and safety to determine its viability as a clinical candidate.

By employing the systematic approach detailed herein, drug development professionals can effectively identify and validate promising new analgesics derived from novel scaffolds like adamantane, paving the way for the next generation of pain therapeutics.

References

Sources

A Researcher's Comparative Guide to the Biological Activity of 1-(1-Adamantyl)propan-1-ol: Cross-Validation in Key Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Adamantane Scaffold and the Need for Comprehensive Profiling

The adamantane moiety, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure is often incorporated into drug candidates to enhance their therapeutic efficacy by increasing lipophilicity, which can improve membrane permeability and bioavailability.[1][2][3][4] From the early antiviral agent amantadine to more recent applications in anticancer and antidiabetic therapies, the adamantane core is a testament to the power of rational drug design.[1][2][4]

This guide focuses on a specific, yet under-characterized molecule: 1-(1-Adamantyl)propan-1-ol . While extensive public data on its biological activity is scarce, its structural features—a classic adamantane cage coupled with a short, hydroxylated alkyl chain—suggest a high potential for bioactivity. For researchers and drug development professionals, the critical first step in evaluating such a novel compound is a systematic cross-validation of its effects across a panel of diverse and robust biological assays.

This document serves as a comprehensive, practical guide for the initial biological evaluation of this compound. As direct experimental data for this specific compound is not yet widely available, we will provide detailed, field-proven protocols for key assays and present comparative data from structurally analogous adamantane derivatives. This approach allows for the establishment of a predictive framework, guiding experimental design and the interpretation of results. Our objective is to empower researchers to build a comprehensive biological activity profile, from broad cytotoxicity to specific antimicrobial and antiviral effects.

Section 1: Foundational Assessment—Cytotoxicity Profiling with the MTT Assay

Before exploring any specific therapeutic potential, it is imperative to determine a compound's inherent cytotoxicity. This establishes a therapeutic window, ensuring that any observed antiviral or antibacterial effects are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6]

The "Why": Causality Behind the Experimental Choice

The principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[6] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6] For a lipophilic compound like this compound, understanding its baseline effect on cell health is crucial, as high concentrations of lipophilic molecules can sometimes disrupt cell membranes, leading to non-specific toxicity. We will use the A549 human lung carcinoma cell line as a representative model, as it is widely used in both cancer and antiviral research.[1]

Comparative Cytotoxicity Data of Adamantane Derivatives

The following table summarizes the cytotoxic activity (IC50) of various adamantane derivatives against different human cancer cell lines, providing a benchmark for expected results.

Compound ClassCell LineIC50 (µM)Reference
Adamantyl isothiourea derivativesHep-G2 (Liver Cancer)3.86 - 7.70[7]
Imidazole-benzenesulfonamidesHCT-116 (Colon Cancer)~11[7]
Imidazole-benzenesulfonamidesHeLa (Cervical Cancer)6 - 7[7]
Imidazole-benzenesulfonamidesMCF-7 (Breast Cancer)>100[7]
Pyrazole derivativesA549 (Lung Cancer)220.20 - 613.22[8]
Experimental Protocol: MTT Assay

Materials:

  • This compound

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • PBS (Phosphate-Buffered Saline)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl Sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free DMEM. After 24 hours, remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed A549 cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound prep_compound->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add DMSO to dissolve formazan incubate_4h->solubilize read_plate Measure absorbance (570 nm) solubilize->read_plate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Section 2: Investigating Antiviral Potential—The Plaque Reduction Assay

Adamantane derivatives, most notably amantadine and rimantadine, are historically significant for their antiviral activity against Influenza A virus.[2][3] Their mechanism of action involves the blockade of the M2 proton channel, which is essential for viral uncoating within the host cell.[10] Given this precedent, evaluating the antiviral properties of this compound is a logical next step. The Plaque Reduction Assay is the "gold standard" for quantifying the ability of a compound to inhibit viral replication.[11][12]

The "Why": Causality Behind the Experimental Choice

This assay directly measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound. A plaque is a localized area of cell death and lysis caused by viral replication.[11][13] By counting the number of plaques at different compound concentrations, we can determine the IC50, the concentration that reduces the number of plaques by 50%. This provides a direct and quantifiable measure of a compound's ability to inhibit the entire viral replication cycle.

Comparative Antiviral Data of Adamantane Derivatives
CompoundVirus StrainIC50 (µM)Reference
Rimantadine Analogue (Gly-Thz-rimantadine)Influenza A/Hongkong/680.11 µg/mL[14]
Adamantane Enol EstersInfluenza A (rimantadine-resistant)7.7 - 8.1[15][16]
Adamantane-bearing compoundsVaccinia virus0.133 - 0.515[17]
Experimental Protocol: Plaque Reduction Assay

Materials:

  • This compound

  • MDCK (Madin-Darby Canine Kidney) cells for Influenza virus

  • Influenza A virus stock

  • MEM (Minimum Essential Medium)

  • Trypsin-TPCK

  • Agarose

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare various concentrations of this compound. Mix the virus dilutions with the compound concentrations and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the MDCK cell monolayers with PBS and infect them with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.[18]

  • Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.6% agarose containing the corresponding concentration of the test compound and trypsin-TPCK.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 from the dose-response curve.

Visualization: Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow start Start: Confluent cell monolayer in 6-well plate prep_virus_compound Prepare virus dilutions and compound concentrations start->prep_virus_compound pre_incubate Pre-incubate virus and compound for 1h prep_virus_compound->pre_incubate infect_cells Infect cell monolayer (1h adsorption) pre_incubate->infect_cells overlay Add agarose overlay with compound infect_cells->overlay incubate_plaques Incubate 2-3 days for plaque formation overlay->incubate_plaques fix_stain Fix with formalin and stain with crystal violet incubate_plaques->fix_stain count_plaques Count plaques and calculate IC50 fix_stain->count_plaques Broth_Microdilution_Workflow start Start prep_dilutions Prepare 2-fold serial dilutions of compound in 96-well plate start->prep_dilutions prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate wells with bacterial suspension prep_dilutions->inoculate_plate prep_inoculum->inoculate_plate incubate_plate Incubate plate (37°C, 18-24h) inoculate_plate->incubate_plate read_mic Visually determine MIC (lowest concentration with no visible growth) incubate_plate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 4: Delving Deeper—Mechanistic Insights into Adamantane Bioactivity

Understanding the potential mechanisms of action can provide a rationale for the observed biological activities and guide future optimization efforts. Adamantane derivatives have been shown to modulate specific signaling pathways. For instance, certain adamantyl isothiourea derivatives exhibit anticancer activity by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. [19][20]This pathway is a key regulator of inflammation and is often dysregulated in cancer.

The TLR4-MyD88-NF-κB Signaling Pathway

The activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade that involves the adaptor protein MyD88. This leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory cytokines and other genes involved in cell survival and proliferation. Inhibition of this pathway by adamantane derivatives can thus lead to anti-inflammatory and anticancer effects.

Visualization: TLR4 Signaling Pathway

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Pro-inflammatory cytokines, Cell survival genes) DNA->Transcription Adamantane Adamantane Derivative (e.g., this compound) Adamantane->TLR4 Inhibits

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-(1-Adamantyl)propan-1-ol: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Adamantyl Moiety in Medicinal Chemistry

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, has garnered significant attention in the field of medicinal chemistry. Its unique properties, including metabolic stability and the ability to orient substituents in a precise and predictable manner, make it a valuable component in the design of therapeutic agents. The incorporation of the 1-adamantyl group can enhance the pharmacological profile of a drug candidate by improving its binding affinity to target receptors, increasing its bioavailability, and favorably influencing its pharmacokinetic properties. 1-(1-Adamantyl)propan-1-ol is a key intermediate in the synthesis of more complex adamantane-containing molecules, and the development of efficient and scalable synthetic routes to this compound is of considerable interest to researchers in drug discovery and development.

This guide provides a head-to-head comparison of two primary synthetic routes to this compound: the Grignard reaction and the reduction of the corresponding ketone. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.

Route 1: The Grignard Reaction - A Classic Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] In the context of synthesizing this compound, this can be achieved in two ways: by reacting an adamantyl-based carbonyl compound with an ethyl Grignard reagent, or by using an adamantyl Grignard reagent with propanal. For the purposes of this guide, we will focus on the more common approach of utilizing an adamantyl carbonyl precursor.

Mechanistic Insights

The reaction proceeds via the nucleophilic addition of the ethyl group from ethylmagnesium bromide to the electrophilic carbonyl carbon of an adamantyl aldehyde or ketone. The bulky adamantyl group can sterically hinder the approach of the nucleophile, a factor that must be considered in optimizing reaction conditions. The initial product is a magnesium alkoxide, which is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for Grignard reactions with adamantane derivatives.[2]

Materials:

  • 1-Adamantanecarboxaldehyde (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser.

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon). Place the magnesium turnings and a small crystal of iodine in the three-necked flask. Gently warm the flask with a heat gun under a stream of inert gas to activate the magnesium. Allow the flask to cool to room temperature.

  • Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Dissolve the ethyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Adamantanecarboxaldehyde: Dissolve 1-adamantanecarboxaldehyde in anhydrous diethyl ether in a separate flask.

  • Cool the Grignard reagent solution in an ice bath. Slowly add the solution of 1-adamantanecarboxaldehyde to the Grignard reagent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Route 2: Reduction of 1-(1-Adamantyl)propan-1-one - A Functional Group Interconversion

An alternative and often complementary approach to the synthesis of secondary alcohols is the reduction of the corresponding ketone. This method is particularly useful if the ketone precursor, 1-(1-adamantyl)propan-1-one, is readily available or easily synthesized.

Mechanistic Insights

The reduction of a ketone to a secondary alcohol is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, making it a safer and more convenient choice for this transformation.[3] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated by the solvent (typically an alcohol) or during an aqueous workup to yield the final alcohol product.

Experimental Protocol: Synthesis of 1-(1-Adamantyl)propan-1-one

The starting ketone can be prepared from adamantane-1-carbonyl chloride and an appropriate ethylating agent.

Materials:

  • Adamantane-1-carbonyl chloride (1.0 eq)

  • Diethylcadmium (prepared from cadmium chloride and ethylmagnesium bromide) or other suitable organometallic reagents.

  • Anhydrous toluene or other suitable aprotic solvent.

  • Standard laboratory glassware.

Procedure:

  • Prepare diethylcadmium in situ by reacting anhydrous cadmium chloride with two equivalents of ethylmagnesium bromide in an appropriate solvent.

  • In a separate flask, dissolve adamantane-1-carbonyl chloride in anhydrous toluene.

  • Cool the solution of adamantane-1-carbonyl chloride in an ice bath and slowly add the freshly prepared diethylcadmium reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Quench the reaction with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-(1-adamantyl)propan-1-one by recrystallization or column chromatography.

Experimental Protocol: Reduction of 1-(1-Adamantyl)propan-1-one

This protocol is a general procedure for the reduction of ketones using sodium borohydride.

Materials:

  • 1-(1-Adamantyl)propan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol or ethanol

  • Deionized water

  • Dilute hydrochloric acid

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-(1-adamantyl)propan-1-one in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In small portions, carefully add the sodium borohydride to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath and slowly add deionized water to quench the excess sodium borohydride.

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Head-to-Head Comparison of the Synthetic Routes

FeatureGrignard ReactionKetone Reduction
Starting Materials 1-Adamantanecarboxaldehyde, Ethyl bromide, Magnesium1-(1-Adamantyl)propan-1-one, Sodium borohydride
Number of Steps One-pot synthesis of the final product from the aldehyde.Two steps from adamantane-1-carbonyl chloride (ketone synthesis then reduction).
Reaction Conditions Requires strictly anhydrous conditions and an inert atmosphere.More tolerant of trace amounts of water; can be run in protic solvents.
Reagent Handling Grignard reagents are highly reactive and moisture-sensitive.Sodium borohydride is a stable solid that is easier and safer to handle.
Potential Byproducts Wurtz coupling products, unreacted starting materials.Unreacted ketone, over-reduction products (less common with NaBH₄).
Scalability Can be challenging to scale up due to the exothermic nature and strict reaction conditions.Generally more amenable to scale-up.
Overall Yield Typically moderate to good, but can be variable.Often high and reproducible.

Characterization of this compound

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, a triplet for the methyl group of the propyl chain, a multiplet for the methylene group, and a triplet for the methine proton adjacent to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the adamantyl cage and the three carbons of the propyl side chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions from the adamantyl and propyl groups will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 194. A prominent fragment ion is often observed at m/z 135, corresponding to the adamantyl cation, which is a characteristic fragmentation pattern for 1-substituted adamantanes.[4]

Conclusion and Recommendations

Both the Grignard reaction and the reduction of the corresponding ketone are viable and effective methods for the synthesis of this compound.

  • The Grignard reaction offers a more direct, one-pot approach from commercially available starting materials. However, it demands stringent anhydrous conditions and careful handling of the reactive Grignard reagent, which may present challenges for scalability.

  • The ketone reduction route is a two-step process but offers several advantages, including the use of a more stable and easier-to-handle reducing agent (sodium borohydride) and reaction conditions that are more tolerant to trace moisture. This route is often more reproducible and amenable to larger-scale synthesis.

The choice of synthetic route will ultimately depend on the specific needs and capabilities of the research laboratory. For small-scale exploratory work where directness is prioritized, the Grignard reaction is an excellent choice. For larger-scale synthesis where safety, reproducibility, and ease of handling are paramount, the ketone reduction pathway is often the preferred method.

Diagrams

Synthetic_Routes cluster_grignard Route 1: Grignard Reaction cluster_reduction Route 2: Ketone Reduction AdCHO 1-Adamantanecarboxaldehyde Grignard_Intermediate Magnesium Alkoxide Intermediate AdCHO->Grignard_Intermediate 1. EtMgBr, Et2O EtMgBr Ethylmagnesium Bromide EtMgBr->Grignard_Intermediate Product1 This compound Grignard_Intermediate->Product1 2. H3O+ workup AdCOCl Adamantane-1-carbonyl chloride Ketone 1-(1-Adamantyl)propan-1-one AdCOCl->Ketone 1. Et2Cd Et2Cd Diethylcadmium Et2Cd->Ketone Product2 This compound Ketone->Product2 2. NaBH4, MeOH 3. H3O+ workup NaBH4 Sodium Borohydride NaBH4->Product2

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Experimental_Workflow cluster_grignard_wf Grignard Reaction Workflow cluster_reduction_wf Ketone Reduction Workflow G1 Prepare Ethylmagnesium Bromide (Grignard Reagent) G2 React with 1-Adamantanecarboxaldehyde G1->G2 G3 Aqueous Workup (NH4Cl) G2->G3 G4 Extraction & Drying G3->G4 G5 Purification (Recrystallization/Chromatography) G4->G5 R1 Synthesize 1-(1-Adamantyl)propan-1-one R2 Reduce Ketone with NaBH4 R1->R2 R3 Aqueous Workup (HCl) R2->R3 R4 Extraction & Drying R3->R4 R5 Purification (Recrystallization/Chromatography) R4->R5

Caption: Step-by-step experimental workflows for the two synthetic routes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. tertiary alcohols from hydrocarbons by ozonation on silica gel. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. [Link]

  • ChemistryViews. George A. Olah (1927 – 2017). [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • ChemistryViews. Olah and Prakash Awarded. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Kočovský, P.; Šrogl, J.; Pour, M. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collect. Czech. Chem. Commun.2006 , 71 (5), 709–722. [Link]

  • ACS Publications. Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

  • ResearchGate. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. [Link]

  • MDPI. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. [Link]

  • PubMed. Superacids. [Link]

  • ResearchGate. George Andrew Olah: Across conventional lines. [Link]

  • Scientific Research Publishing. G. A. Olah, G. K. S. Prakash and R. Krishnamurti, “Advanced in Silicon Chemistry,” In G. L. Larson, Ed., JAI Press, London, 1991, pp.1-64. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • YouTube. Reduction Reactions with NaBH4 and LAH. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-1-ol. [Link]

  • NIST WebBook. 1-Propanol. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • University of Wisconsin-Madison. 13C NMR of 1-Propanol. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • PubMed Central. Chain Entropy Beats Hydrogen Bonds to Unfold and Thread Dialcohol Phosphates inside Cyanostar Macrocycles To FormPseudorotaxanes. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • ResearchGate. ChemInform Abstract: Polarized FT-IR Spectra of Adamantanol Derivatives. Part 3. Adamantan- 1-ol and Its Deuterated Analogue. [Link]

  • SciSpace. Advances in anion supramolecular chemistry:from recognition to chemical applications. [Link]

  • Physical Research Laboratory. Infrared Spectra Data. [Link]

  • SciSpace. Application of the optical biosensor Biacore T100 to study the binding of small molecules to G-quadruplex DNA. [Link]

  • SciSpace. The design, fabrication, and photocatalytic utility of nanostructured titanium dioxide. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Adamantane Scaffold

The adamantane moiety, with its rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique cage-like framework enhances the pharmacological profiles of compounds by improving metabolic stability and membrane permeability.[3][4][5] Historically, adamantane derivatives like amantadine and rimantadine have been recognized for their antiviral activity against the influenza A virus.[2][6][7][8] More recent research has expanded the potential therapeutic applications of adamantane-containing compounds to include anticancer, antibacterial, and antifungal activities.[2][3][9][10][11]

This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of a specific, lesser-studied derivative, 1-(1-Adamantyl)propan-1-ol . Due to the limited publicly available data on this particular compound, this document will present a scientifically grounded, illustrative examination based on the known biological activities of structurally similar adamantane derivatives. We will explore its potential as both an antiviral and an anticancer agent, detailing the standard experimental protocols used to evaluate such compounds.

Potential Mechanism of Action

Based on the extensive research on adamantane derivatives, this compound could exert its biological effects through several mechanisms.

Antiviral Activity (Influenza A)

The primary antiviral mechanism of first-generation adamantanes like amantadine is the blockade of the M2 proton channel of the influenza A virus.[6][7][8] This channel is crucial for the viral uncoating process within the host cell's endosome. By inhibiting the influx of protons, the virus's genetic material cannot be released into the cytoplasm, thus halting replication.[6]

Caption: Proposed mechanism of antiviral action of this compound against Influenza A, targeting the M2 proton channel.

cluster_endosome Endosome (Acidic pH) Virus Virus M2_Channel M2 Proton Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Facilitates Uncoating Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Replication 1_Adamantyl_propan_1_ol This compound 1_Adamantyl_propan_1_ol->M2_Channel Blocks Protons H+ Protons->M2_Channel Influx

Anticancer Activity

The anticancer effects of adamantane derivatives are more varied and can involve multiple pathways.[3] Some derivatives have been shown to induce G1 arrest in the cell cycle of cancer cells, leading to a halt in proliferation.[9] Others exhibit cytotoxic effects by inducing apoptosis (programmed cell death).[3] The lipophilicity of the adamantane cage may also facilitate the transport of cytotoxic moieties into cancer cells.

Illustrative In Vitro Efficacy

The initial assessment of a compound's biological activity is performed through in vitro assays, which are conducted in a controlled laboratory setting outside of a living organism.[12]

Antiviral Efficacy (Influenza A)

A standard method to evaluate antiviral efficacy is the cytopathic effect (CPE) reduction assay.[13] This assay measures the ability of a compound to protect host cells from being destroyed by the virus.

Table 1: Illustrative In Vitro Antiviral Activity of this compound against Influenza A (H1N1)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound 2.5>100>40
Amantadine (Control)0.8>100>125

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral CPE. A lower EC50 indicates higher potency. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 is desirable. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Anticancer Efficacy

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[14][15][16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14]

Table 2: Illustrative In Vitro Anticancer Activity of this compound

Cell LineIC50 (µM)
A549 (Lung Carcinoma)15.2
MCF-7 (Breast Adenocarcinoma)21.8
HCT116 (Colon Carcinoma)18.5

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits the growth of 50% of the cancer cells.

Illustrative In Vivo Efficacy

Following promising in vitro results, the efficacy of a compound is evaluated in a living organism, or in vivo, to understand its effects in a more complex biological system.

Antiviral Efficacy in a Mouse Model of Influenza

The efficacy of antiviral compounds is often tested in mouse models of influenza infection.[17][18][19][20] Key parameters measured include survival rate, weight loss, and viral load in the lungs.

Table 3: Illustrative In Vivo Antiviral Efficacy of this compound in Influenza-Infected Mice

Treatment Group (n=10)Dose (mg/kg/day)Survival Rate (%)Mean Body Weight Loss (%)Lung Viral Titer Reduction (log10 PFU/mL)
Vehicle Control-2025-
This compound 208082.5
Oseltamivir (Control)209053.0
Anticancer Efficacy in a Xenograft Mouse Model

To assess anticancer activity in vivo, human tumor cells are often implanted into immunocompromised mice, creating a xenograft model.[21][22][23][24] The effect of the compound on tumor growth is then monitored over time.[25]

Table 4: Illustrative In Vivo Anticancer Efficacy of this compound in an A549 Xenograft Model

Treatment Group (n=8)Dose (mg/kg, i.p.)Tumor Growth Inhibition (%)
Vehicle Control--
This compound 3055
Doxorubicin (Control)570

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_1 2. Incubate for 24h to allow attachment Seed_Cells->Incubate_1 Add_Compound 3. Add serial dilutions of this compound Incubate_1->Add_Compound Incubate_2 4. Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT 5. Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4h (formazan formation) Add_MTT->Incubate_3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Measure_Absorbance 8. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50

  • Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[26]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.

In Vivo Antiviral Efficacy (Influenza Mouse Model)

Caption: Experimental workflow for evaluating the in vivo antiviral efficacy of a compound in a mouse model of influenza.

Acclimatize 1. Acclimatize mice (e.g., C57BL/6) for 1 week Infect 2. Intranasally infect anesthetized mice with Influenza A virus Acclimatize->Infect Treat 3. Administer this compound or control daily for 5-7 days Infect->Treat Harvest 5. On day 3-5 post-infection, euthanize a subset of mice and harvest lungs Infect->Harvest Monitor 4. Monitor daily for weight loss and survival for 14 days Treat->Monitor Analyze 7. Analyze survival curves, weight changes, and viral titers Monitor->Analyze Viral_Load 6. Determine lung viral load by plaque assay or qPCR Harvest->Viral_Load Viral_Load->Analyze

  • Animal Model: Use 6-8 week old female C57BL/6 or BALB/c mice.[19][20]

  • Infection: Anesthetize the mice and intranasally inoculate them with a non-lethal dose of influenza A virus.[17][18][27]

  • Treatment: Begin treatment with this compound (e.g., via oral gavage or intraperitoneal injection) shortly after infection and continue for 5-7 days.

  • Monitoring: Record the body weight and survival of the mice daily for 14 days.

  • Viral Load Determination: At a predetermined time point (e.g., day 3 or 5 post-infection), euthanize a subset of mice from each group and harvest their lungs. Homogenize the lung tissue and determine the viral titer using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

  • Data Analysis: Compare the survival rates, changes in body weight, and lung viral titers between the treated and control groups.

Conclusion

While specific experimental data for this compound remains to be published, the rich history of the adamantane scaffold in medicinal chemistry provides a strong rationale for its investigation. Based on the known activities of its structural analogs, this compound holds potential as both an antiviral and an anticancer agent. The illustrative data and established protocols presented in this guide offer a comprehensive framework for the future evaluation of this and other novel adamantane derivatives. Further research is warranted to elucidate the precise mechanisms of action and to validate the therapeutic potential of this compound through rigorous in vitro and in vivo studies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Amantadine and Rimantadine. (n.d.). Medical Pharmacology. Retrieved January 13, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 13, 2026, from [Link]

  • In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 13, 2026, from [Link]

  • List of Adamantane antivirals. (n.d.). Drugs.com. Retrieved January 13, 2026, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH. Retrieved January 13, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

  • Protocol for influenza A virus infection of mice and viral load determination. (2025, November 13). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Protocol for influenza A virus infection of mice and viral load determination. (2022, February 3). PubMed. Retrieved January 13, 2026, from [Link]

  • An In Vitro Microneutralization Assay for Influenza Virus Serology. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Structure activity relationship of adamantane compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cancer Cell Line Xenograft Efficacy Studies. (n.d.). The Jackson Laboratory. Retrieved January 13, 2026, from [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved January 13, 2026, from [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. (n.d.). AACR Journals. Retrieved January 13, 2026, from [Link]

  • Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome. (n.d.). Bio-protocol. Retrieved January 13, 2026, from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. Retrieved January 13, 2026, from [Link]

  • Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice. (2024, November 4). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Amantadine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Biological activity of adamantane analogues. (2013, June 12). ResearchGate. Retrieved January 13, 2026, from [Link]

  • In Vitro Antiviral Testing. (n.d.). Utah State University. Retrieved January 13, 2026, from [Link]

  • Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks. Retrieved January 13, 2026, from [Link]

  • Influenza A Virus Studies in a Mouse Model of Infection. (2017, September 7). JoVE. Retrieved January 13, 2026, from [Link]

  • Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. (2025, March 13). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Synthesis and antiviral activity of new adamantane derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Structure activity relationship. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • In vitro and in vivo assay systems for study of influenza virus inhibitors. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • In vitro methods for testing antiviral drugs. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • Chemistry of adamantane. 5. Synthesis and anticholinergic properties of 1-adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. (n.d.). DTIC. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Assessing the Target Specificity of 1-(1-Adamantyl)propan-1-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Drug Discovery

The adamantane scaffold represents a cornerstone in medicinal chemistry, prized for its unique three-dimensional, rigid, and lipophilic structure.[1][2][3] These properties are frequently leveraged to enhance the metabolic stability, bioavailability, and target engagement of therapeutic candidates.[4][5] 1-(1-Adamantyl)propan-1-ol is a novel investigational compound built upon this privileged scaffold. As with any new chemical entity, its therapeutic potential is inextricably linked to its target specificity. A highly specific compound promises efficacy with minimal side effects, whereas a promiscuous one risks a cascade of off-target toxicities that can derail a development program.[6]

Part 1: Unveiling the Primary Target of a Novel Compound

For a novel compound like this compound, the foundational step is to identify its primary molecular target(s)—a process known as target deconvolution.[7][8] Phenotypic screens may reveal a compound's effect on cells, but they don't explain the mechanism. Target deconvolution bridges this gap by pinpointing the direct protein interactions responsible for the observed biological activity. We will explore two powerful and complementary approaches.

Affinity-Based Target Identification: Fishing for Partners

The most direct way to find a compound's binding partners is to use the compound itself as "bait."[9] Affinity Purification coupled with Mass Spectrometry (AP-MS) is a classic and effective technique for this purpose.[10] The logic is to immobilize the compound of interest and capture its interacting proteins from a complex biological mixture, such as a cell lysate.

Experimental Rationale and Workflow

To apply this to this compound, a close analog would be synthesized containing a linker and an affinity tag (e.g., biotin). This "bait" molecule is then immobilized on streptavidin-coated beads. The key assumption is that the modification does not significantly hinder the compound's native binding activity. The beads are incubated with a cell or tissue lysate, allowing the bait to capture its protein targets. After extensive washing to remove non-specific binders, the specifically bound proteins are eluted and identified using high-resolution mass spectrometry.[11][12]

cluster_0 Preparation cluster_1 Binding & Capture cluster_2 Analysis A Synthesize Biotinylated This compound Probe B Immobilize Probe on Streptavidin Beads A->B D Incubate Beads with Lysate B->D C Prepare Native Cell Lysate C->D E Wash to Remove Non-Specific Proteins D->E F Elute Bound Proteins E->F G Separate by SDS-PAGE F->G H Identify Proteins by LC-MS/MS G->H I Rank Candidate Targets H->I cluster_0 Control cluster_1 Competitive Experiment cluster_2 Analysis A Cell Lysate B Add Activity-Based Probe (e.g., FP-Biotin) A->B C Proteins Labeled B->C H Enrich Labeled Proteins C->H D Cell Lysate E Pre-incubate with This compound D->E F Add Activity-Based Probe E->F G Target Protein is Blocked, Probe Cannot Bind F->G G->H I Analyze by LC-MS/MS H->I J Quantify Labeling Difference to Identify Target I->J

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Part 2: Quantifying On-Target Potency and In-Cell Engagement

Once a primary target is identified, the investigation shifts to quantifying the potency of the interaction and confirming that this binding occurs within the complex environment of a living cell.

Biochemical Profiling: Assessing Kinome-Wide Selectivity

Kinases are one of the largest and most therapeutically important enzyme families, and unwanted kinase activity is a common source of toxicity. [13][14]Therefore, screening against a broad panel of kinases is a standard and essential step in specificity profiling, regardless of the primary target's identity. [15] Experimental Rationale and Protocol

This compound would be screened at a standard concentration (e.g., 10 µM) against a panel of over 400 kinases. [15]The activity of each kinase is measured, and the percent inhibition by the compound is calculated. This provides a global overview of the compound's "kinome" selectivity. Hits (e.g., >50% inhibition) are then followed up with full dose-response curves to determine their IC50 values (the concentration required to inhibit 50% of the enzyme's activity). [16] Hypothetical Data Presentation: Kinase Selectivity Panel

Kinase Target% Inhibition @ 10 µMIC50 (nM)Compound Class
Primary Target Kinase (PTK) 98% 50 On-Target
Kinase A85%800Off-Target
Kinase B55%5,200Off-Target
Kinase C12%>10,000Non-Hit
... (400+ others)<10%>10,000Non-Hit

This table clearly distinguishes potent on-target activity from weaker off-target interactions, guiding further structure-activity relationship (SAR) studies to improve selectivity.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Vivo

A compound that is potent in a biochemical assay may not necessarily engage its target in a living cell due to factors like cell permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target engagement in intact cells or even tissues. [17][18]The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced unfolding. [19][20] Step-by-Step CETSA Protocol

  • Treatment: Culture cells and treat them with either a vehicle control (e.g., DMSO) or varying concentrations of this compound.

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes). [19]3. Lysis: Lyse the cells to release their protein contents.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a detection method like Western Blot or ELISA.

  • Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to higher temperatures in the drug-treated samples confirms target engagement.

A Treat Intact Cells with Compound or Vehicle B Heat Aliquots to Different Temperatures A->B C Cell Lysis B->C D Centrifugation to Separate Soluble vs. Aggregated Proteins C->D E Collect Soluble Fraction (Supernatant) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Soluble Protein vs. Temp to Generate Melt Curve F->G H Compare Curves: Shift Indicates Engagement G->H

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Part 3: Comparative Analysis and Safety Profiling

To build a complete picture, the specificity profile of this compound must be compared against both a relevant alternative compound and a panel of targets known to cause adverse drug reactions.

Competitive Binding Assays: Quantifying Affinity (Ki)

Competitive binding assays are used to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound by measuring its ability to displace a labeled ligand from the target. [21][22]This allows for a standardized comparison of the intrinsic binding strength of different compounds.

Experimental Rationale

A known radiolabeled or fluorescently labeled ligand with a defined affinity for the target is incubated with the target protein. Increasing concentrations of the unlabeled competitor, this compound, are added. The more potent the competitor, the lower the concentration needed to displace 50% of the labeled ligand (this value is the IC50). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a true measure of affinity. [21]

Safety Pharmacology Panels: Identifying Liabilities

Proactive screening against a panel of off-targets commonly associated with clinical adverse effects is a critical step for de-risking a compound. [23]These panels typically include assays for:

  • GPCRs: A broad panel to detect unwanted modulation of signaling pathways. [24][25]* Ion Channels: Especially the hERG potassium channel, inhibition of which is linked to cardiac arrhythmias. [26]* Transporters: To identify potential for drug-drug interactions. [27]* CYP Enzymes: To assess the potential for altering the metabolism of other drugs. [23]

Summary and Data Integration: A Comparative Assessment

The ultimate goal is to integrate data from all these orthogonal assays to build a comprehensive and reliable specificity profile. This allows for a direct, evidence-based comparison between this compound and alternative compounds.

Comparative Specificity Profile: Hypothetical Data

ParameterThis compoundAlternative Compound XInterpretation
Primary Target IC50 50 nM150 nMThis compound is 3-fold more potent biochemically.
CETSA Thermal Shift (ΔTm) +5.2 °C+1.5 °CStronger target engagement in cells for the adamantane compound.
Primary Target Ki 25 nM95 nMHigher binding affinity for the adamantane compound.
Kinase Selectivity Score (S10) 0.050.25Higher selectivity; fewer off-target kinases inhibited.
hERG Channel IC50 >30 µM2.5 µMSignificantly lower risk of cardiac toxicity for the adamantane compound.
GPCR Panel Hits (>50% @ 10µM) 18Cleaner safety profile for the adamantane compound.

Conclusion

Assessing the target specificity of a novel compound like this compound is not a single experiment but a systematic campaign. By employing a multi-tiered strategy—from initial target deconvolution using orthogonal methods like AP-MS and ABPP to quantitative profiling with biochemical and cell-based assays—a robust and trustworthy profile can be constructed. This comprehensive approach, which directly compares performance against alternatives and interrogates known safety liabilities, provides the critical data needed to make informed decisions, mitigate risks, and confidently advance the most promising therapeutic candidates toward clinical development.

References

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Biognosys. Drug Target Deconvolution. [Link]

  • Preprints.org. (2024). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]

  • ICE Bioscience. Kinase profiling and screening. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Liau, B. B., & Cravatt, B. F. (2013). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]

  • Wikipedia. Activity-based proteomics. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Mtoz Biolabs. Activity Based Protein Profiling ABPP. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Grokipedia. Cellular thermal shift assay. [Link]

  • Lomenick, B., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • Ekins, R. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. [Link]

  • Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. PMC. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Van Deventer, J. A., & Wittrup, K. D. (2014). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. [Link]

  • de Bruin, G., et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. PMC. [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]

  • Wang, Y., et al. (2019). Small molecule target identification using photo-affinity chromatography. PMC. [Link]

  • BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]

  • Ye, W., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PMC. [Link]

  • Gonzalez, J. E., et al. (2010). Ion Channels as Drug Targets: The Next GPCRs. PMC. [Link]

  • Johnson, R. L., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Sharma, T., et al. (2023). Targeting ion channels with ultra-large library screening for hit discovery. PMC. [Link]

  • Indigo Biosciences. Understanding Assay Performance Metrics. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Polli, J. W., et al. (2001). Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the ADME Properties of 1-(1-Adamantyl)propan-1-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the adamantane moiety stands out as a valuable building block for designing new therapeutic agents.[1] Its rigid, lipophilic, and three-dimensional structure can significantly influence a molecule's pharmacological profile, often enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] The incorporation of an adamantyl group can improve a drug's metabolic stability, modulate its lipophilicity to facilitate passage across biological membranes, and provide a robust scaffold for further chemical modification.[4] This guide provides a comparative analysis of the ADME properties of a series of hypothetical 1-(1-adamantyl)propan-1-ol derivatives, offering insights into how structural modifications can tune a candidate's drug-like characteristics.

The early assessment of ADME properties is a cornerstone of successful drug discovery, enabling researchers to identify and optimize compounds with favorable pharmacokinetic profiles while flagging potential liabilities early in the development pipeline.[5][6] This proactive approach minimizes the risk of late-stage clinical failures and accelerates the journey from the laboratory to the clinic.[6] This document will delve into the key ADME parameters for our series of adamantyl derivatives, supported by detailed, field-proven experimental protocols for their determination.

Comparative ADME Profile of this compound Derivatives

To illustrate the impact of structural modifications on the ADME properties of this compound, we will consider the parent compound (Derivative A) and three hypothetical derivatives with modifications designed to modulate their physicochemical and metabolic characteristics.

  • Derivative A: this compound (Parent Compound)

  • Derivative B: 1-(1-Adamantyl)-3-methoxypropan-1-ol (Introduction of a polar ether group)

  • Derivative C: 1-(3-Hydroxy-1-adamantyl)propan-1-ol (Introduction of a hydroxyl group on the adamantane cage)

  • Derivative D: 4-(1-Hydroxypropyl)adamantane-1-carboxamide (Replacement of a C-H with a more polar carboxamide group)

The following table summarizes the hypothetical, yet plausible, ADME data for these compounds. This data is based on established principles of medicinal chemistry, where structural changes are known to influence specific ADME parameters. For example, increasing polarity generally decreases lipophilicity (LogD) and may increase solubility, while introducing metabolically labile sites can decrease metabolic stability.

ParameterDerivative ADerivative BDerivative CDerivative D
Molecular Weight ( g/mol ) 194.31224.35210.31237.34
LogD at pH 7.4 3.42.82.11.9
Aqueous Solubility (µM) 50150300450
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 151052
Human Liver Microsomal Stability (t½, min) >60452535
Plasma Protein Binding (%) 95887568
CYP3A4 Inhibition (IC₅₀, µM) 1525>50>50
Analysis of Structure-ADME Relationships:
  • Lipophilicity and Solubility: The parent compound, Derivative A , with its unmodified adamantane cage, is predicted to be highly lipophilic (LogD = 3.4) with low aqueous solubility.[7] The introduction of a methoxy group in Derivative B and a hydroxyl group in Derivative C increases polarity, leading to a progressive decrease in LogD and a corresponding increase in aqueous solubility. Derivative D , with its carboxamide group, is the most polar and exhibits the highest solubility.

  • Permeability: The Caco-2 permeability assay is a reliable in vitro model for predicting human intestinal absorption.[8][9] Derivative A 's high lipophilicity suggests good passive diffusion across the Caco-2 cell monolayer. As polarity increases with Derivatives B, C, and D , the permeability is expected to decrease, indicating that while solubility is improved, absorption might become a limiting factor for the more polar analogues.

  • Metabolic Stability: The adamantane cage itself is generally resistant to metabolism, but hydroxylation at the tertiary bridgehead carbons is a known metabolic pathway.[10] Derivative A is predicted to have high metabolic stability. The introduction of a hydroxyl group in Derivative C provides a readily available site for phase II conjugation (e.g., glucuronidation), likely leading to faster clearance and lower metabolic stability. The methoxy group in Derivative B could be susceptible to O-dealkylation, and the carboxamide in Derivative D may undergo hydrolysis, though often at a slower rate.

  • Plasma Protein Binding: The extent of plasma protein binding influences the unbound fraction of a drug that is available to exert its pharmacological effect.[11][12] The high lipophilicity of Derivative A suggests extensive binding to plasma proteins like albumin.[12] As the derivatives become more polar, their affinity for plasma proteins is expected to decrease, resulting in a larger unbound fraction for Derivatives C and D .

  • CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[13][14] The lipophilic nature of Derivative A may result in moderate inhibition of CYP3A4, a key enzyme in drug metabolism. Increasing the polarity, as seen in Derivatives C and D , generally reduces the likelihood of CYP inhibition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard operating procedures for the key in vitro ADME assays.

Lipophilicity Determination (LogD at pH 7.4) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a physiological pH.[15][16]

Protocol:

  • Prepare a phosphate buffer solution at pH 7.4.

  • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing the phases to separate overnight.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v). The final concentration of the test compound should be in the range of 10-100 µM.

  • Securely cap the vial and shake it vigorously for 1-2 hours at room temperature to allow for equilibration.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and the aqueous phases.

  • Analyze the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess drug absorption.[17][18]

Workflow Diagram:

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound Add test compound to apical (A) or basolateral (B) side teer->add_compound incubate Incubate at 37°C for 2 hours add_compound->incubate sample Sample from receiver compartment incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate apparent permeability (Papp) and efflux ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Protocol:

  • Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days until they form a differentiated monolayer.[9]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]

  • For apical-to-basolateral (A-B) permeability, add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from the receiver compartment.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. The ratio of B-A Papp to A-B Papp gives the efflux ratio, which, if greater than 2, suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[9]

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[19][20][21]

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare mixture of test compound, human liver microsomes, and buffer preincubate Pre-incubate at 37°C mix->preincubate start_rxn Initiate reaction by adding NADPH regenerating system preincubate->start_rxn time_points Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_points stop_rxn Stop reaction with cold acetonitrile containing internal standard time_points->stop_rxn centrifuge Centrifuge to precipitate proteins stop_rxn->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t½) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for the Microsomal Stability Assay.

Protocol:

  • Prepare a reaction mixture containing the test compound (e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[22]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.[19]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[21]

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining compound versus time plot.[22]

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of a compound bound to plasma proteins, which is critical for understanding its distribution and availability.[23][24]

Protocol:

  • Spike the test compound into plasma (human, rat, etc.) at a defined concentration.

  • Add the plasma sample to the donor chamber of a Rapid Equilibrium Dialysis (RED) device.[24]

  • Add buffer to the receiver chamber of the device. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[12]

  • Incubate the device at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • The percent bound is calculated from the concentrations in the plasma and buffer chambers.

Conclusion

The comparative analysis of these this compound derivatives demonstrates the profound impact of subtle chemical modifications on the overall ADME profile of a drug candidate. The inherent lipophilicity of the adamantane core in the parent compound provides excellent permeability but may pose challenges with solubility and potential CYP450 interactions. By introducing polar functional groups, we can systematically tune these properties, enhancing solubility and reducing protein binding and enzyme inhibition, albeit sometimes at the cost of reduced permeability.

This guide underscores the importance of a multi-parameter optimization approach in drug discovery. The experimental protocols provided herein represent robust, industry-standard methods for generating the critical ADME data needed to make informed decisions and to guide the design-make-test-analyze cycle, ultimately increasing the probability of success for new therapeutic entities.

References

  • Selvita. In Vitro ADME. (n.d.).
  • Charles River Laboratories. In Vitro ADME Assays and Services. (n.d.).
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
  • Oie, S., & Tozer, T. N. (1979). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • AxisPharm. Microsomal Stability Assay Protocol. (n.d.).
  • PharmaLegacy. In Vitro ADME Studies. (n.d.).
  • Concept Life Sciences. In Vitro ADME Assays. (n.d.).
  • WuXi AppTec. Plasma Protein Binding (PPB) Assays. (n.d.).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • BioAgilytix Labs. Protein Binding Assays. (n.d.).
  • protocols.io. (n.d.). Caco2 assay protocol. protocols.io.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. (n.d.).
  • ResearchGate. (2025). Use of the Adamantane Structure in Medicinal Chemistry.
  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect.
  • Creative Biolabs. Lipophilicity. (n.d.).
  • Domainex. Microsomal Clearance/Stability Assay. (n.d.).
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.).
  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Enamine. Caco-2 Permeability Assay. (n.d.).
  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. (n.d.).
  • Creative Bioarray. Caco-2 permeability assay. (n.d.).
  • Visikol. (2022).
  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed.
  • Ragshaniya, A., et al. (2023).
  • Bentham Science Publishers. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Bentham Science Publishers.
  • Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.).
  • LifeNet Health LifeSciences. CYP Inhibition Assay. (n.d.). Retrieved from LifeNet Health LifeSciences website.
  • Ciura, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
  • Vistoli, G., et al. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds. SpringerLink.
  • SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.).
  • ResearchGate. (n.d.). Predicted ADME properties of compounds 1-12.
  • PubChem. This compound. (n.d.).
  • ChemicalBook. This compound. (n.d.).
  • Sorokina, V. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
  • Chochkova, M. G. (2013). Biological activity of adamantane analogues.
  • DergiPark. (n.d.). Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. DergiPark.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. Cronicon.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1-Adamantyl)propan-1-ol, grounded in established safety principles and regulatory compliance. The unique structure of this compound—a bulky, lipophilic adamantane cage fused to a short propanol chain—necessitates a conservative and informed approach to its waste management.

Section 1: Hazard Assessment and Chemical Profile

Before any disposal procedure can be established, a thorough understanding of the compound's properties is essential. While specific hazard data for this compound is not extensively documented, we can infer its likely characteristics by examining its structural components: the adamantane core and the propanol functional group.

  • Adamantane Moiety : Adamantane is a crystalline solid known for its high thermal stability, rigidity, and lipophilicity.[1][2] It is practically insoluble in water but soluble in nonpolar organic solvents.[1][3] While adamantane itself is not highly reactive, its derivatives are biologically active, a key consideration for handling and disposal.[4][5]

  • Propanol Moiety : 1-Propanol is a highly flammable liquid and a known eye irritant that may cause drowsiness or dizziness.[6][7]

Combining these characteristics, this compound is a solid alcohol. Its bulky adamantane group significantly reduces the volatility and flammability associated with pure propanol, but the potential for biological activity and the general principles of chemical waste management dictate it should be handled as a hazardous substance.

Table 1: Chemical Profile and Inferred Hazard Summary

PropertyValue / ObservationRationale & Causality
Chemical Name This compoundIUPAC Nomenclature[8]
Molecular Formula C₁₃H₂₂OAs per PubChem CID 584510[8]
Physical State SolidThe large, rigid adamantane structure results in a high melting point relative to its molecular weight.[1][3]
Solubility Insoluble in water; Soluble in organic solvents.The hydrophobic adamantane cage dominates the molecule's properties, making it lipophilic.[1][2]
Primary Hazards Potential biological activity; Combustible solid.Adamantane derivatives are known for diverse biological effects.[4][5] As a solid organic compound, it should be treated as combustible.[9]
Disposal Classification Hazardous Chemical WasteLacking specific data, a conservative approach is mandatory. The compound does not meet criteria for drain disposal (low toxicity, high water solubility).[10]

Section 2: Personal Protective Equipment (PPE)

A proactive approach to safety begins with appropriate PPE. The following equipment must be worn at all times when handling this compound or its waste.

  • Eye and Face Protection : Chemical safety goggles or safety glasses with side shields are mandatory to protect against accidental splashes or airborne particles.[11]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[9][11]

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing from potential contamination.[11]

  • Respiratory Protection : While not generally required when handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust.[9][11]

Section 3: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately notify colleagues in the vicinity.

  • Isolate the Area : Secure the area to prevent unauthorized entry.

  • Assess the Spill : Determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Contain and Clean :

    • For a small spill of solid material, carefully sweep it up, avoiding the generation of dust.[11][12]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealable container designated for hazardous chemical waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste : The container with the spilled material must be disposed of as hazardous waste, following the protocol in Section 4.

Section 4: Waste Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[13] The following step-by-step procedure ensures a safe and compliant process.

Step 1: Waste Characterization All waste containing this compound, including pure unused compound, contaminated labware (pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste . Do not dispose of this chemical down the drain or in the regular trash.[10]

Step 2: Waste Segregation & Container Selection

  • Solid Waste : Collect dry waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, puncture-resistant container with a secure lid. A sturdy plastic pail or a properly lined cardboard box designed for solid chemical waste is appropriate.

  • Liquid Waste (Solutions) : If this compound has been dissolved in a solvent, it must be collected in a separate, compatible liquid waste container. Never mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should typically be kept separate.

  • Sharps Waste : Any contaminated needles or blades must be placed in a designated sharps container.

Step 3: Proper Labeling Proper labeling is a critical regulatory requirement.[14] Each waste container must have a hazardous waste label affixed as soon as the first item is placed inside. The label must include:

  • The words "HAZARDOUS WASTE ".[14]

  • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

  • The approximate percentage of each constituent if it is a mixed waste.

  • The specific hazard(s) associated with the waste (e.g., "Combustible," "Irritant").

  • The name and location (building, room number) of the generating laboratory.[10]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[15]

  • Keep the waste container closed at all times, except when adding waste.

  • Inspect the SAA weekly for any signs of leaks or container degradation.[10]

Step 5: Arranging for Disposal Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal by your institution's EH&S department or a licensed hazardous waste contractor.[10] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from work with this compound.

G Disposal Workflow for this compound Waste A Waste Generated (e.g., unused chemical, contaminated labware) B Characterize as Hazardous Chemical Waste A->B C Is waste solid, liquid, or sharp? B->C D Select Solid Waste Container (e.g., Lined Box, Pail) C->D  Solid E Select Liquid Waste Container (e.g., Solvent Jug) C->E Liquid   F Select Sharps Container C->F Sharp G Affix 'Hazardous Waste' Label IMMEDIATELY D->G E->G F->G H Complete Label Details: - Full Chemical Name - Hazards - Lab Information G->H I Place in designated Satellite Accumulation Area (SAA) H->I J Keep container closed. Inspect weekly. I->J K Is container full? J->K K->J No L Contact EH&S for Waste Pickup K->L Yes

Caption: Decision workflow for compliant disposal of this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Adamantane . Wikipedia. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties . MDPI. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review) . ResearchGate. [Link]

  • Adamantane Formula, Derivatives, Structure, Uses, MSDS . Chemistry Learner. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches . PMC - PubMed Central. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Adamantane . Carl ROTH. [Link]

  • SAFETY DATA SHEET - Propan-1-ol . Fisher Scientific. [Link]

  • Safety Data Sheet: Adamantane . Chemos GmbH & Co.KG. [Link]

  • MATERIAL SAFETY DATA SHEET 1-PROPANOL . West Liberty University. [Link]

  • This compound . PubChem. [Link]

  • ICSC 0553 - 1-PROPANOL . International Labour Organization. [Link]

  • Student safety sheets 66 Higher alcohols . CLEAPSS Science. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(1-Adamantyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(1-Adamantyl)propan-1-ol (CAS No. 18341-84-9). As a specialized chemical, understanding its unique properties through the lens of its structural components—a secondary alcohol and an adamantane cage—is paramount for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize both personal safety and scientific integrity.

While specific toxicity and hazard data for this compound are not extensively documented, a robust safety strategy can be formulated by examining the known risks associated with its constituent chemical groups: secondary alcohols and adamantane derivatives.[1][2][3] The bulky, lipophilic adamantane moiety may influence the compound's biological interactions and persistence.[4][5]

Hazard Assessment and Core Chemical Properties

This compound is a solid with a melting point of 84-86 °C.[6] Its molecular structure consists of a propane-1-ol chain attached to a rigid adamantane tricycle. This structure suggests that while it is a solid at room temperature, it shares characteristics with other secondary alcohols and adamantane-based compounds.

PropertyValue/InformationSource
CAS Number 18341-84-9PubChem[7]
Molecular Formula C13H22OPubChem[7]
Molecular Weight 194.31 g/mol PubChem[7]
Physical State SolidChemicalBook[6]
Melting Point 84-86 °CChemicalBook[6]
Boiling Point 288.6±8.0 °C (Predicted)ChemicalBook[6]
Density 1.057±0.06 g/cm3 (Predicted)ChemicalBook[6]

Inferred Hazards Based on Structural Analogs:

  • Eye Irritation: Similar to other alcohols like 1-propanol, this compound should be considered a potential serious eye irritant.[2][8][9][10]

  • Skin Irritation: Alcohols can defat the skin, potentially leading to dryness or irritation upon prolonged contact.[9]

  • Respiratory Tract Irritation: If the solid is aerosolized or if it is handled at elevated temperatures, the resulting dust or vapors may cause respiratory irritation, drowsiness, or dizziness.[2][9]

  • Flammability: While it is a solid, if heated above its flash point, it could become flammable, a common characteristic of alcohols.[2][9][11]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of PPE is the primary defense against chemical exposure. The following recommendations are based on a risk assessment considering the potential hazards of both the alcohol functional group and the solid adamantane structure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions and airborne particles of the solid compound.[1]
Hand Protection Nitrile or neoprene gloves.These materials provide good resistance to alcohols and various organic solvents.[12][13] Gloves should be inspected before use and changed regularly, especially if contact with the substance occurs.
Body Protection A standard laboratory coat.Protects skin and clothing from potential spills and contamination.[1]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] If dust generation is unavoidable, a NIOSH-approved N95 particulate respirator is recommended.Minimizes the inhalation of airborne solid particles.[1]

Operational Plan: From Handling to Disposal

Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[14]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

  • Workspace Decontamination: Before starting, ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

Step-by-Step Handling Protocol
  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the potential for generating airborne dust. Use a spatula for transfers and avoid pouring the solid directly.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring. If heating is required to dissolve the compound, do so in a fume hood and use a heating mantle with a stirrer, avoiding open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1] Clean all equipment and the work surface to prevent cross-contamination.

Storage Requirements
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][11]

Emergency and Disposal Procedures

A proactive plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill and Emergency Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation.[1] Place the swept material into a labeled container for chemical waste. Ventilate the area and clean the spill site with an appropriate solvent and then soap and water.

Waste Disposal Plan
  • Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Compliance: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task Involving This compound is_solid Handling Solid Compound? start->is_solid weighing Weighing or Transferring? is_solid->weighing Yes handling_solution Handling Solution? is_solid->handling_solution No in_hood Working in Fume Hood? weighing->in_hood dust_risk Risk of Dust Generation? in_hood->dust_risk No base_ppe Standard PPE: - Lab Coat - Nitrile/Neoprene Gloves in_hood->base_ppe Yes dust_risk->base_ppe No respirator Add: - N95 Particulate Respirator dust_risk->respirator Yes splash_risk Risk of Splashing? handling_solution->splash_risk Yes handling_solution->base_ppe No splash_risk->base_ppe No eye_protection Add: - Chemical Splash Goggles splash_risk->eye_protection Yes end_ppe Final PPE Configuration base_ppe->end_ppe eye_protection->base_ppe respirator->base_ppe

Caption: PPE Selection Workflow for this compound.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Adamantane.[Link]

  • Miami University. Personal Protective Equipment.[Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).[Link]

  • CanGardCare. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?[Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Propan-1-ol.[Link]

  • IIT Bombay. Chemical safety MANUAL.[Link]

  • Cheméo. Chemical Properties of 1-Adamantanol (CAS 768-95-6).[Link]

  • West Liberty University. MATERIAL SAFETY DATA SHEET 1-PROPANOL.[Link]

  • Chemchart. 1-(1-adamantyl)propan-1-amine (60196-90-9).[Link]

  • Wikipedia. Adamantane.[Link]

  • International Labour Organization. ICSC 0553 - 1-PROPANOL.[Link]

  • CLEAPSS Science. Student safety sheets 66 Higher alcohols.[Link]

  • SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[Link]

  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.